4-Methyloxazolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYCNJKAUROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922888 | |
| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30291-41-9, 2224-52-4, 1192-73-0 | |
| Record name | 4-Methyl-2,5-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30291-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine N-carboxyanhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-4-Methyloxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyloxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030291419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione: Synthesis, Properties, and Polymerization
Introduction
4-Methyloxazolidine-2,5-dione, commonly known in the scientific community as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound of significant interest in the fields of polymer chemistry and drug development.[1][2] With the CAS number 2224-52-4, this chiral molecule serves as a critical monomer for the synthesis of poly(L-alanine) and various polypeptides through ring-opening polymerization (ROP).[3][4] Its importance is underscored by its application as a key intermediate in the synthesis of pharmaceuticals like Glatiramer acetate, a treatment for multiple sclerosis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Structure
While the systematic IUPAC name is (4S)-4-methyl-1,3-oxazolidine-2,5-dione, it is frequently referred to by a variety of synonyms which are important to recognize in literature and supplier catalogs.[4]
Synonyms:
-
L-Alanine N-carboxyanhydride (L-Ala-NCA)
-
(S)-4-Methyloxazolidine-2,5-dione
-
ALA-NCA
-
H-ALA-NCA
-
N-Carboxy-L-alanine anhydride
The molecular structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and a methyl group at position 4, conferring chirality to the molecule.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₅NO₃ | [4] |
| Molecular Weight | 115.09 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 92 °C | [5] |
| Density | 1.296 g/cm³ | [5] |
| Solubility | Very slightly soluble in DMSO (requires heating) | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound is the reaction of the parent amino acid, L-alanine, with a phosgene equivalent, typically triphosgene, in an anhydrous solvent.[5][6] This method, often referred to as the Fuchs-Farthing method, provides a practical route to this valuable monomer.[5]
Reaction Mechanism
The synthesis proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to yield the N-carboxyanhydride. The use of triphosgene is advantageous as it is a safer, solid alternative to gaseous phosgene.
Caption: Synthesis of this compound from L-Alanine.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of L-Ala-NCA using triphosgene.[5]
Materials:
-
L-Alanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Ethyl acetate
-
0.5% Sodium Bicarbonate (NaHCO₃) ice-cold aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in dry THF (400.0 mL).
-
Stir the suspension and heat to 60 °C for 2 hours.
-
After the reaction period, continue to bubble nitrogen through the solution for 30 minutes to remove any residual HCl and phosgene.
-
Precipitate the product by adding the reaction solution to n-hexane (1000.0 mL) and store at -20 °C.
-
Remove the supernatant and collect the residue.
-
Dissolve the residue in ethyl acetate (200.0 mL).
-
Wash the organic phase twice with ice-cold water (100.0 mL each) and once with an ice-cold 0.5% NaHCO₃ aqueous solution (100.0 mL).
-
Dry the organic phase over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the final product, L-Ala NCA.
Yield: Approximately 77.5%.[5]
Chemical Reactivity and Ring-Opening Polymerization (ROP)
The reactivity of this compound is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons (C2 and C5).[1] This makes it susceptible to nucleophilic attack, leading to ring-opening and subsequent polymerization. The ROP of NCAs is a cornerstone for the synthesis of polypeptides.[7]
Mechanisms of Ring-Opening Polymerization
There are two primary mechanisms for the ROP of NCAs: the "amine mechanism" and the "activated monomer mechanism".[1][8]
-
Amine Mechanism (Nucleophilic Attack): This is the most common mechanism when initiated by primary amines.[8] The amine nucleophilically attacks the C5 carbonyl carbon of the NCA, leading to ring opening and the formation of a carbamic acid intermediate. This intermediate then decarboxylates to generate a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain.
Caption: The Amine Mechanism for NCA Polymerization.
-
Activated Monomer Mechanism: This mechanism is favored when using strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides) as initiators.[1] The base deprotonates the N-H bond of the NCA, forming an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA monomer to initiate and propagate the polymerization.
Caption: The Activated Monomer Mechanism for NCA Polymerization.
Experimental Protocol for ROP of L-Ala-NCA
The following is a general protocol for the primary amine-initiated ROP of L-Ala-NCA to synthesize poly(L-alanine).
Materials:
-
L-Alanine N-carboxyanhydride (L-Ala-NCA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dioxane)
-
Primary amine initiator (e.g., benzylamine)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of L-Ala-NCA in anhydrous DMF. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Add the primary amine initiator to the solution via syringe.
-
Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the desired molecular weight and reaction conditions.
-
Monitor the polymerization progress by techniques such as FT-IR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like anhydrous diethyl ether.
-
Collect the precipitated poly(L-alanine) by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum.
Characterization
Monomer Characterization (this compound)
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.98 (s, 1H, NH), 4.48 (q, J = 7.0 Hz, 1H, CH), 1.33 (d, J = 7.1 Hz, 3H, CH₃).[9]
-
FT-IR: Characteristic anhydride C=O stretching bands around 1850 cm⁻¹ and 1790 cm⁻¹.
Polymer Characterization (Poly(L-alanine))
-
¹H NMR: The spectrum will show characteristic peaks for the polypeptide backbone and the alanine side chain.
-
FT-IR: Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and disappearance of the NCA anhydride peaks. The secondary structure (α-helix vs. β-sheet) can also be inferred from the position of the amide I band.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymer.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture-induced polymerization.
Conclusion
This compound is a versatile and indispensable monomer for the synthesis of well-defined polypeptides. A thorough understanding of its properties, synthesis, and polymerization mechanisms is crucial for its effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound, enabling the development of novel polypeptide-based materials for a wide range of applications, from drug delivery to advanced biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. bio-protocol.org [bio-protocol.org]
(S)-4-Methyloxazolidine-2,5-dione chemical structure
An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)
Abstract
(S)-4-Methyloxazolidine-2,5-dione, more commonly known in the field as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a pivotal heterocyclic organic compound derived from the amino acid L-alanine. As a member of the Leuchs' anhydrides family, this chiral molecule serves as a highly valuable monomer for the synthesis of polypeptides and other enantiomerically pure substances.[1][2] Its high reactivity, driven by the strained anhydride ring, allows for controlled ring-opening polymerization (ROP) to produce poly(L-alanine) and complex block copolymers with tailored properties.[1][3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis methodologies, key reactions, and safety protocols associated with L-Ala-NCA, offering field-proven insights for its effective utilization in research and development.
Core Molecular Structure and Physicochemical Properties
(S)-4-Methyloxazolidine-2,5-dione is characterized by a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 5.[4] The chirality of the molecule is derived from its parent amino acid, L-alanine, conferring the (S)-configuration at the 4-position, which is crucial for the synthesis of stereoregular polypeptides.[4]
Caption: 2D representation of (S)-4-Methyloxazolidine-2,5-dione.
The inherent ring strain of the N-carboxyanhydride (NCA) moiety makes it susceptible to nucleophilic attack, which is the foundational principle of its polymerization. The molecule is a white to off-white crystalline solid that is highly sensitive to moisture, readily hydrolyzing back to L-alanine with the release of carbon dioxide.[1][4]
Table 1: Physicochemical Properties of (S)-4-Methyloxazolidine-2,5-dione
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [5] |
| Synonyms | L-Alanine N-Carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione | [2][6] |
| CAS Number | 2224-52-4 | [4][5] |
| Molecular Formula | C₄H₅NO₃ | [2][5] |
| Molecular Weight | 115.09 g/mol | [2][5] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | ~92 °C | [2][4] |
| Density | ~1.296 g/cm³ | [4][7] |
| Solubility | DMSO (Slightly, Heated) | [2] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [2][8] |
Synthesis of L-Alanine N-Carboxyanhydride
The synthesis of high-purity NCA monomers is paramount for achieving controlled polymerization and high molecular weight polypeptides.[3] Contaminants, particularly electrophilic species or residual acid, can act as unwanted initiators or cause premature chain termination.[3] The most established and direct method involves the phosgenation of the parent amino acid.
Causality Behind Experimental Choices
-
Phosgenating Agent : Gaseous phosgene is highly effective but extremely toxic.[9] A significantly safer and more common laboratory-scale alternative is triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[9] This approach avoids the handling of large quantities of toxic gas while achieving the same chemical transformation.
-
Solvent : Anhydrous tetrahydrofuran (THF) is a common solvent choice. Its ability to dissolve the reactants while remaining inert to the phosgenating agent is critical. The "anhydrous" specification is non-negotiable; NCAs are highly moisture-sensitive, and any water present will lead to immediate hydrolysis of the product.[1]
-
Temperature : The reaction is typically heated (e.g., to 60 °C) to ensure the complete conversion of the amino acid and to facilitate the cyclization step.[2]
-
Purification : Purification is as critical as the synthesis itself. The protocol involves precipitating the crude product in a non-polar solvent like n-hexane to remove soluble impurities. Subsequent washes with ice-cold water and a dilute bicarbonate solution are designed to remove any unreacted starting materials and, most importantly, residual HCl, which can problematically initiate polymerization.[2][3]
Phosgene-Free Alternatives
Concerns over the toxicity of phosgene and its derivatives have driven research into safer synthetic routes. A notable alternative involves the use of propane phosphonic acid anhydride (T3P) with Boc-protected amino acids, which generates non-toxic, easily removable byproducts and proceeds without epimerization.[10][11] Another innovative approach is the photo-on-demand synthesis using chloroform (CHCl₃) as a phosgene precursor under photo-irradiation, offering a light-controlled, convenient method.[9]
Experimental Protocol: Synthesis via Triphosgene
The following protocol is a self-validating system adapted from established methods for producing high-purity L-Ala-NCA.[2]
Step 1: Reaction Setup
-
Flame-dry a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Allow the flask to cool to room temperature under a steady stream of dry nitrogen.
-
Suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (53.4 g, 0.180 mol) in 400 mL of anhydrous THF.
Step 2: Reaction
-
Stir the suspension and heat the mixture to 60 °C.
-
Maintain the temperature and continue stirring for approximately 2 hours. The suspension should gradually become a clear solution as the reaction progresses.
-
After 2 hours, stop heating and bubble dry nitrogen through the solution for 30 minutes to remove any excess phosgene and HCl gas.
Step 3: Product Isolation and Purification
-
Concentrate the reaction mixture under reduced pressure to obtain a crude solid/oil.
-
Precipitate the product by adding the concentrated solution to 1000 mL of cold n-hexane and store at -20 °C to maximize precipitation.
-
Decant the supernatant and collect the solid residue.
-
Dissolve the residue in 200 mL of ethyl acetate.
-
Wash the organic phase twice with 100 mL of ice-cold water and once with 100 mL of an ice-cold 0.5% NaHCO₃ aqueous solution. This step is critical for removing acidic impurities.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, L-Ala-NCA.
Caption: A generalized workflow for the synthesis and purification of L-Ala-NCA.
Core Reactivity and Applications
The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12] This reaction is a cornerstone of synthetic polymer chemistry for creating advanced biomaterials.
Ring-Opening Polymerization (ROP)
ROP of NCAs is a living polymerization technique, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. The polymerization can be initiated by various nucleophiles, most commonly primary amines.[2]
Mechanism:
-
Initiation : A nucleophile (e.g., a primary amine, R-NH₂) attacks the C5 carbonyl carbon of the NCA ring.
-
Ring-Opening : The ring opens to form a carbamate intermediate.
-
Decarboxylation : The unstable carbamate rapidly loses a molecule of CO₂, generating a new terminal amine group.
-
Propagation : This new amine group then acts as a nucleophile, attacking another NCA monomer and propagating the polymer chain.
This process repeats, adding one amino acid residue per cycle and releasing one molecule of CO₂. The result is a synthetic polypeptide with a protein-like backbone.[12]
Caption: Simplified schematic of the NCA ring-opening polymerization mechanism.
Applications in Drug Development and Materials Science
The polypeptides synthesized from L-Ala-NCA and other NCAs have a wide array of applications:
-
Drug Delivery : As building blocks for creating amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents.[9]
-
Tissue Engineering : Forming biocompatible and biodegradable scaffolds that can support cell growth.[9]
-
Pharmaceuticals : L-Ala-NCA is a key intermediate in the synthesis of peptide-based drugs like Glatiramer Acetate (Copaxone®), a random co-polypeptide used to treat multiple sclerosis.[6][13]
-
Chiral Synthesis : It serves as a chiral building block for the synthesis of other complex, enantiomerically pure organic molecules.[2]
Safety, Handling, and Storage
As a highly reactive chemical, proper handling of (S)-4-Methyloxazolidine-2,5-dione is essential for both experimental success and personal safety.
-
Hazards : The compound is classified as a skin, eye, and respiratory irritant. It can be harmful if swallowed or inhaled.[5] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Handling : All manipulations should be performed in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory.[14] Avoid creating dust and ensure all equipment is dry to prevent hydrolysis.[15]
-
Storage : Due to its moisture and thermal sensitivity, L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term stability, it should be kept in a freezer at or below -20°C.[2][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.[14]
Conclusion
(S)-4-Methyloxazolidine-2,5-dione is more than a simple derivative of L-alanine; it is a powerful and versatile monomer that bridges the gap between fundamental organic chemistry and advanced materials science. Its ability to undergo controlled ring-opening polymerization provides a direct and efficient route to synthetic polypeptides, enabling researchers to design and create novel biomaterials for a host of applications, from targeted drug delivery to regenerative medicine. A thorough understanding of its synthesis, purification, and handling is the critical foundation for harnessing its full potential in the laboratory and beyond.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. innospk.com [innospk.com]
- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ala-NCA | PMC Isochem [pmcisochem.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2224-52-4|(S)-4-Methyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 9. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. biosynth.com [biosynth.com]
- 15. angenechemical.com [angenechemical.com]
Discovery and history of oxazolidine-2,5-diones
An In-Depth Technical Guide to the Discovery and History of Oxazolidine-2,5-diones
Abstract
Oxazolidine-2,5-diones, more commonly known in the field of polymer chemistry as α-amino acid N-carboxyanhydrides (NCAs), represent a cornerstone in the synthesis of polypeptides and advanced biomaterials. First discovered in the early 20th century, these highly reactive heterocyclic compounds have transitioned from a laboratory curiosity to an indispensable tool for chemists and materials scientists. This guide provides a comprehensive overview of the seminal discovery of NCAs, the evolution of their synthetic methodologies, and their pivotal role in the development of synthetic polypeptides. It further contextualizes oxazolidine-2,5-diones within the broader family of oxazolidinone scaffolds, including the medicinally significant 2,4-oxazolidinediones and 2-oxazolidinones, to provide a complete historical and chemical perspective for researchers and drug development professionals.
The Foundational Discovery: Hermann Leuchs and the Birth of NCAs
The journey of oxazolidine-2,5-diones began in 1906 with the pioneering work of German chemist Hermann Leuchs.[1][2] In a series of seminal publications, Leuchs reported the first synthesis of these compounds, which he aptly named N-carboxyanhydrides.[1] Today, they are often referred to as "Leuchs' anhydrides" in his honor.[3]
Leuchs's initial approach was elegant yet demanding. He prepared N-alkoxycarbonyl (e.g., ethoxycarbonyl or methoxycarbonyl) amino acid chlorides and subjected them to heating under a vacuum at temperatures between 50-70 °C.[1][3] This thermal treatment induced an intramolecular cyclization, eliminating an alkyl halide to yield the desired NCA.
Causality in Leuchs's Method: The brilliance of this method lies in the clever design of the starting material. The N-alkoxycarbonyl group served as a precursor to the N-carboxy portion of the anhydride, while the acid chloride provided the necessary reactivity for the ring-closure reaction. The application of heat and vacuum was critical to drive the reaction forward by removing the volatile alkyl halide byproduct, thereby favoring the formation of the cyclic product. However, the relatively high temperatures required were a significant drawback, often leading to the decomposition of the sensitive NCA products, a challenge that would be addressed by later chemists.[3]
Below is a diagram of the general structure of an α-amino acid N-carboxyanhydride (oxazolidine-2,5-dione).
References
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione (CAS: 2224-52-4): Synthesis, Polymerization, and Applications
This guide provides a comprehensive technical overview of (S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA). Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the critical aspects of its synthesis, physicochemical properties, polymerization, and applications, with a focus on the underlying scientific principles and practical experimental considerations.
Introduction to (S)-4-Methyloxazolidine-2,5-dione
(S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA) is a heterocyclic organic compound derived from the amino acid L-alanine.[1][2] It belongs to the class of N-carboxyanhydrides (NCAs), which are pivotal monomers for the synthesis of polypeptides via ring-opening polymerization (ROP).[3] The chirality of L-Ala-NCA, inherited from L-alanine, makes it an invaluable building block for creating enantiomerically pure polypeptides with defined secondary structures, such as alpha-helices and beta-sheets.[1][4] These structures are fundamental to the functionality of the resulting biomaterials, influencing their physical properties and biological interactions. The primary significance of L-Ala-NCA lies in its ability to polymerize into poly-L-alanine, a hydrophobic polypeptide with applications in biomaterials and as a component in more complex block copolymers for drug delivery.[5][6]
Physicochemical Properties
Understanding the fundamental properties of L-Ala-NCA is crucial for its proper handling, storage, and application in synthesis. This white to off-white crystalline solid is sensitive to moisture and should be handled under an inert atmosphere to prevent premature polymerization or hydrolysis.[2][7]
| Property | Value | Source(s) |
| CAS Number | 2224-52-4 | [8] |
| Molecular Formula | C₄H₅NO₃ | [8] |
| Molecular Weight | 115.09 g/mol | [8] |
| Melting Point | 92 °C | [2][3] |
| Density | 1.296 g/cm³ | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO (with slight heating), Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane.[3][9] | |
| Storage Conditions | Inert atmosphere, store in freezer under -20°C.[3] |
Synthesis of (S)-4-Methyloxazolidine-2,5-dione
The most prevalent and effective method for synthesizing L-Ala-NCA is the Fuchs-Farthing method, which involves the phosgenation of L-alanine.[3][10] For safety and ease of handling, phosgene is often generated in situ from its solid and less hazardous precursor, triphosgene (bis(trichloromethyl) carbonate).[7] The purity of the resulting NCA is paramount, as impurities can interfere with the controlled nature of the subsequent polymerization.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of L-Ala-NCA.
Detailed Synthesis Protocol
This protocol is a synthesized representation based on established literature procedures.[3][7]
Materials:
-
L-Alanine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Ethyl Acetate
-
Ice-cold deionized water
-
Ice-cold 0.5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Schlenk line or glovebox for handling moisture-sensitive reagents
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a positive pressure of inert gas, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in anhydrous THF (400 mL).[3]
-
Addition of Phosgenating Agent: While stirring, heat the suspension to 60 °C. Dissolve triphosgene (e.g., 53.4 g, 0.180 mol, providing a molar excess of phosgene equivalents) in anhydrous THF and add it dropwise to the heated suspension over a period of time.[3] The use of a scavenger like α-pinene can be employed to neutralize the evolved HCl, which can otherwise form hydrochloride salts with the starting amino acid and hinder the reaction.[12][13]
-
Reaction Monitoring: Continue stirring at 60 °C for approximately 2-3 hours. The reaction mixture should become a clear solution, indicating the completion of the reaction.[3]
-
Initial Purification (Precipitation): After cooling the reaction mixture, reduce the volume of THF under vacuum. Add the concentrated solution to a larger volume of n-hexane to precipitate the crude L-Ala-NCA.[3]
-
Washing: The crude product is then redissolved in a suitable solvent like ethyl acetate. This organic solution is washed sequentially with ice-cold water and ice-cold 0.5% NaHCO₃ solution to remove any remaining HCl and unreacted amino acid hydrochloride.[3][14] This step is critical despite the water sensitivity of NCAs and must be performed quickly at low temperatures.
-
Drying and Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the L-Ala-NCA product.
-
Final Purification: For high-purity applications, the product should be recrystallized from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane). Flash column chromatography on silica gel has also been reported as an effective purification method.[15][16]
-
Storage: The final product must be stored under an inert atmosphere at -20°C or below to prevent degradation.[3]
Reactivity and Ring-Opening Polymerization (ROP)
The cornerstone of L-Ala-NCA's utility is its ability to undergo ring-opening polymerization to form poly-L-alanine. This reaction proceeds with the loss of carbon dioxide.[5] The polymerization can be initiated by various nucleophiles, with primary amines being the most common for achieving controlled polymerization.[5][17]
Mechanism of Primary Amine-Initiated ROP
The polymerization initiated by a primary amine (R-NH₂) proceeds via the "normal amine mechanism" (NAM).[18][19]
Initiation: The primary amine initiator nucleophilically attacks the C5 carbonyl carbon of the NCA ring. This is followed by ring-opening and decarboxylation to form an amino-amide dimer.[1]
Propagation: The newly formed terminal amine group of the growing polymer chain then acts as the nucleophile, attacking the C5 carbonyl of the next NCA monomer, thus propagating the chain.[1] This step-wise addition allows for the control of the polymer's molecular weight by adjusting the monomer-to-initiator ratio.
ROP Mechanism Diagram
Caption: Mechanism of primary amine-initiated ROP of L-Ala-NCA.
Experimental Protocol for ROP of L-Ala-NCA
Causality of Choices:
-
Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is used to dissolve the monomer and initiator without participating in the reaction.[9] The choice of solvent can influence the secondary structure of the resulting polypeptide.
-
Initiator: A primary amine, such as n-hexylamine or benzylamine, is chosen as it is more nucleophilic than basic, favoring the controlled "normal amine mechanism".[5][9] The molecular weight of the resulting polymer is theoretically determined by the initial monomer-to-initiator (M/I) ratio.
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can act as a competing initiator, leading to poorly controlled polymerization and a broader molecular weight distribution. Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.[5]
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in the chosen anhydrous solvent (e.g., DMF).
-
Initiation: Add the calculated amount of the primary amine initiator (based on the target M/I ratio) to the stirred solution of the monomer.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified time (can range from hours to days depending on the desired conversion and M/I ratio). The polymerization can be monitored by techniques such as FT-IR by observing the disappearance of the anhydride peaks of the NCA.
-
Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by precipitating the polymer in a non-solvent, such as methanol or diethyl ether.
-
Purification: The precipitated poly-L-alanine is collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.
Controlling Polymer Properties
The properties of the resulting poly-L-alanine, such as molecular weight and polydispersity, are influenced by several factors:
| Parameter | Effect on Polymer Properties | Rationale |
| Monomer-to-Initiator (M/I) Ratio | Directly influences the degree of polymerization (DP) and thus the molecular weight. A higher M/I ratio leads to a higher molecular weight. | Each initiator molecule starts one polymer chain. |
| Monomer Purity | High purity is crucial for achieving a narrow polydispersity index (PDI) and predictable molecular weights. Impurities can act as unwanted initiators or terminating agents.[11] | Uncontrolled initiation or termination leads to a broad distribution of chain lengths. |
| Reaction Temperature | Lower temperatures can reduce the rate of side reactions, leading to better control over the polymerization and a higher percentage of "living" chains.[18] | Side reactions, such as termination, often have higher activation energies than the propagation step. |
| Solvent Choice | Can affect the solubility of the growing polymer chain and its secondary structure (α-helix vs. β-sheet), which in turn can influence the accessibility of the reactive chain end.[9] | In some solvents, aggregation of growing chains with β-sheet structures can hinder further monomer addition. |
Applications
The primary application of (S)-4-Methyloxazolidine-2,5-dione is as a monomer for the synthesis of poly-L-alanine and related polypeptides. These materials have several applications in the biomedical field:
-
Biomaterials: Poly-L-alanine's hydrophobicity and ability to form defined secondary structures make it a component in the design of scaffolds for tissue engineering and other biomaterials.[6]
-
Drug Delivery: It is often used as a hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene glycol, PEG). These copolymers can self-assemble into micelles or other nanostructures that can encapsulate and deliver hydrophobic drugs.[20]
-
Pharmaceutical Intermediates: L-Ala-NCA is a key intermediate in the synthesis of more complex polypeptide-based drugs. For example, it is used in the preparation of Glatiramer Acetate, a random polymer of four amino acids used to treat multiple sclerosis.[1][7]
Safety and Handling
(S)-4-Methyloxazolidine-2,5-dione is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Handling: Use in a well-ventilated area or in a fume hood. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas.[7]
-
Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat. For operations that may generate dust, a particle respirator is recommended.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
-
-
Incompatibility: Highly sensitive to moisture. Reacts with water and other protic substances.
Conclusion
(S)-4-Methyloxazolidine-2,5-dione is a fundamental monomer in the field of polypeptide synthesis. A thorough understanding of its synthesis, purification, and the nuances of its ring-opening polymerization is essential for researchers aiming to create well-defined polypeptide-based materials for advanced applications in medicine and materials science. The control over monomer purity and polymerization conditions directly translates to control over the final polymer's structure and function, underscoring the importance of the detailed protocols and principles outlined in this guide.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 8. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polymerization of DL-alanine NCA and L-alanine NCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. materials.uoi.gr [materials.uoi.gr]
- 19. researchgate.net [researchgate.net]
- 20. Incorporation of d-alanine into poly(ethylene glycol) and l-poly(alanine-co-phenylalanine) block copolymers affects their nanoassemblies and enzymatic degradation - Soft Matter (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of L-Ala-NCA
An In-Depth Technical Guide to the Physical and Chemical Properties of L-Alanine N-Carboxyanhydride (L-Ala-NCA)
Introduction
L-Alanine N-Carboxyanhydride (L-Ala-NCA), also known as (S)-4-Methyloxazolidine-2,5-dione, is a pivotal cyclic monomer derived from the amino acid L-alanine.[1][] Its significance in modern polymer chemistry and pharmaceutical science cannot be overstated. As a highly reactive building block, L-Ala-NCA is fundamental to the synthesis of poly(L-alanine) and various copolypeptides through Ring-Opening Polymerization (ROP).[3][4] These synthetic polypeptides are biomimetic materials with profound applications in drug delivery, tissue engineering, and as pharmaceutical intermediates.[5][6][7] For instance, L-Ala-NCA is one of the four essential monomers used to produce Glatiramer Acetate, a drug for treating multiple sclerosis.[1][8][9]
The high reactivity that makes L-Ala-NCA so valuable also renders it sensitive to environmental conditions, particularly moisture and temperature.[8][9] A thorough understanding of its physicochemical properties, synthesis protocols, and handling requirements is therefore critical for researchers and drug development professionals to achieve reproducible, high-quality results. This guide provides a comprehensive overview, grounded in established scientific principles and field-proven insights, to empower scientists in leveraging the full potential of this versatile monomer.
Physicochemical and Structural Properties
The foundational properties of L-Ala-NCA dictate its behavior in storage, handling, and chemical reactions. Its chiral center, inherited from L-alanine, is crucial for producing enantiomerically pure polypeptides, a vital requirement for safe and effective pharmaceuticals.[1]
Core Properties
A summary of the key physical and chemical properties of L-Ala-NCA is presented below.
| Property | Value | Source(s) |
| Chemical Name | (S)-4-Methyloxazolidine-2,5-dione | [1][] |
| Synonyms | L-Ala-NCA, N-Carboxy-L-alanine anhydride | [10][11] |
| Molecular Formula | C₄H₅NO₃ | [] |
| Molecular Weight | 115.09 g/mol | [] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 89 - 91 °C | [12] |
| Solubility | Soluble in anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile.[12][13][14][15] Limited solubility in less polar solvents. |
Chemical Structure
The structure of L-Ala-NCA features a five-membered oxazolidine-2,5-dione ring with a methyl group at the 4-position, conferring its chirality.[1] This strained ring system is key to its reactivity in ring-opening polymerization.
Caption: Chemical structure of L-Ala-NCA.
Synthesis and Purification
The synthesis of high-purity L-Ala-NCA is paramount, as impurities can interfere with polymerization and affect the quality of the final polypeptide product.[9] The most common laboratory and industrial method involves the cyclization of L-alanine using a phosgene equivalent.
Synthesis via Triphosgene (Fuchs-Farthing Method)
Causality: Historically, highly toxic phosgene gas was used. For safety and ease of handling, solid triphosgene is now the reagent of choice.[9] The reaction proceeds by converting the amino acid into an N-carbonyl chloride intermediate, which rapidly cyclizes to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct. The choice of solvent is critical; it must be anhydrous to prevent premature, moisture-induced polymerization of the NCA product.[9] Tetrahydrofuran (THF) is commonly used.
Protocol Validation: A critical control point is the efficient removal of the HCl byproduct. If left in the reaction mixture, HCl can catalyze the decomposition of the NCA monomer.[7] This is often achieved by conducting the reaction under a flow of inert gas (like nitrogen or argon) to carry the HCl away or by using an HCl scavenger.[7][9]
Detailed Experimental Protocol:
-
Preparation: Dry L-alanine (particle size < 200 microns is recommended for better reactivity) under vacuum.[9] Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet/outlet.
-
Reaction Setup: Suspend the dried L-alanine in anhydrous THF (moisture content < 0.01%) under a positive pressure of nitrogen.[9][16]
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents relative to L-alanine) in anhydrous THF. Add this solution dropwise to the stirred L-alanine suspension at a controlled temperature, typically around 40-50 °C.
-
Reaction: Maintain the reaction at reflux until the suspension becomes a clear solution (typically 2-4 hours), indicating the consumption of L-alanine. The liberated HCl gas should be neutralized through a scrubber containing an alkaline solution.[9]
-
Purification (Crystallization):
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Add a non-polar solvent like hexane to the concentrate to induce crystallization.[9]
-
Cool the mixture to 0-5 °C to maximize the yield of crystalline L-Ala-NCA.
-
Filter the white crystalline product under a nitrogen atmosphere, wash with cold hexane, and dry under high vacuum.[9]
-
Caption: General workflow for the synthesis of L-Ala-NCA.
Stability, Storage, and Handling
Trustworthiness: The purity and polymerizability of L-Ala-NCA are directly tied to its handling and storage. The monomer is highly susceptible to hydrolysis from atmospheric moisture and can undergo thermal or moisture-initiated polymerization.[8][17] Any contamination with nucleophilic species can also initiate unwanted polymerization.[17]
-
Storage: L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, typically -15 °C to -20 °C, to minimize degradation and spontaneous polymerization.[9][10]
-
Handling:
-
Before opening, the container must be allowed to warm to room temperature (this can take several hours for larger quantities) to prevent condensation of atmospheric moisture onto the cold solid.[17]
-
All handling, weighing, and dispensing must be performed under a strict inert atmosphere, for example, inside a glovebox.[17]
-
It is highly recommended to use the entire contents of a package at once. If partial use is unavoidable, the container must be purged with inert gas, resealed tightly, and returned to cold storage immediately.[17]
-
Ring-Opening Polymerization (ROP)
The defining chemical property of L-Ala-NCA is its ability to undergo Ring-Opening Polymerization (ROP) to form polypeptides. This process is the most efficient method for preparing high molecular weight synthetic polypeptides.[18]
The Normal Amine Mechanism (NAM)
Expertise: While several mechanisms can occur, the most controlled and widely utilized is the Normal Amine Mechanism (NAM).[18][19] This pathway is initiated by a nucleophile, typically a primary amine. The process involves the nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of an unstable carbamic acid intermediate, which then rapidly decarboxylates (loses CO₂) to yield an amino-amide dimer with a new primary amine terminus. This new amine terminus then propagates the polymerization by attacking another NCA monomer.
Self-Validation: The living nature of a well-controlled ROP allows for the synthesis of polypeptides with predictable molecular weights (determined by the monomer-to-initiator ratio, M/I) and narrow molecular weight distributions.[19] This control is essential for creating well-defined block copolymers for advanced applications.
Caption: The Normal Amine Mechanism (NAM) for ROP of L-Ala-NCA.
Experimental Protocol: Amine-Initiated ROP
-
Preparation: In a glovebox, add the calculated amount of L-Ala-NCA to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the L-Ala-NCA in an anhydrous solvent (e.g., DMF).[12]
-
Initiation: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. Inject the required volume of the initiator solution into the stirring monomer solution to achieve the desired M/I ratio.
-
Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere for the required time (from hours to days, depending on the M/I ratio and desired conversion).[12][14] The progress can be monitored by techniques like FTIR by observing the disappearance of the anhydride peaks.[20]
-
Termination & Isolation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold diethyl ether.[12]
-
Purification: Isolate the polymer precipitate by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the final polypeptide product under high vacuum.
Key Applications in Research and Drug Development
The utility of L-Ala-NCA stems directly from the properties of the poly-L-alanine and related copolymers it produces. These polypeptides are biodegradable and can be designed with specific architectures.[4]
-
Pharmaceutical Intermediates: L-Ala-NCA is a critical starting material for the synthesis of complex peptide-based drugs. Its most notable use is in the random copolymerization with three other NCAs to produce Glatiramer Acetate.[1][8]
-
Drug Delivery: Polypeptides synthesized from L-Ala-NCA can self-assemble into nanoparticles or micelles, which serve as carriers for delivering therapeutic agents like anticancer drugs.[5][21] The biodegradable nature of the polypeptide backbone allows for the controlled release of the encapsulated cargo.[21]
-
Tissue Engineering: Poly(L-alanine) and its copolymers can be fabricated into scaffolds for tissue engineering. These materials provide a supportive microenvironment for cell growth and have shown promise in applications like vascular tissue engineering.[6]
Analytical Characterization
Confirming the identity and purity of L-Ala-NCA before use is a non-negotiable step for reproducible polymerization.
-
¹H NMR Spectroscopy: Proton NMR is used to confirm the chemical structure. For L-Ala-NCA in CDCl₃, characteristic peaks include a broad singlet for the NH proton (~6.2 ppm), a quartet for the α-CH proton (~4.4 ppm), and a doublet for the CH₃ protons (~1.6 ppm).[13] In DMSO-d₆, these peaks shift to approximately 9.0 ppm (NH), 4.5 ppm (αCH), and 1.3 ppm (CH₃).[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying the characteristic anhydride functional group and for monitoring the progress of polymerization. L-Ala-NCA exhibits two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹.[7][22] During polymerization, these peaks disappear as the amide I band of the polypeptide backbone emerges around 1650 cm⁻¹.[22]
-
Melting Point: A sharp melting point within the expected range (e.g., 89-91 °C) is a good indicator of high purity.[12] Broadening of the melting range often suggests the presence of impurities or partial degradation.
References
- 1. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. Fibrous biodegradable l-alanine-based scaffolds for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmcisochem.fr [pmcisochem.fr]
- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 10. biosynth.com [biosynth.com]
- 11. Ala-NCA | PMC Isochem [pmcisochem.fr]
- 12. rsc.org [rsc.org]
- 13. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 20. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Chirality of 4-Methyloxazolidine-2,5-dione
An In-Depth Technical Guide to the
Abstract
4-Methyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid alanine, is a cornerstone monomer in the synthesis of advanced polypeptides and chiral pharmaceuticals. Its utility is intrinsically linked to its stereochemistry, as the chirality of the monomer unit dictates the secondary structure and biological activity of the resulting polymer. This guide provides a comprehensive technical overview of the chirality of this compound, covering stereoselective synthesis, principles of chiral separation, advanced analytical techniques for characterization, and the implications for stereospecific polymerization. Detailed experimental protocols and in-depth explanations of the underlying causality are provided to equip researchers with the practical and theoretical knowledge required for its effective application.
Introduction: The Stereochemical Significance of this compound
This compound, commonly known as alanine N-carboxyanhydride (Ala-NCA), is a heterocyclic compound featuring a chiral center at the C4 position, which is directly derived from the α-carbon of alanine.[1][2] This single stereocenter means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-4-methyloxazolidine-2,5-dione and (R)-4-methyloxazolidine-2,5-dione.[1][3]
The (S)-enantiomer is derived from L-alanine, while the (R)-enantiomer is derived from D-alanine.[2][4] This stereochemical integrity is of paramount importance in the field of polymer chemistry and drug development. The ring-opening polymerization (ROP) of enantiopure NCAs is the primary method for producing synthetic polypeptides with controlled secondary structures, such as α-helices.[5][6] The stereochemical purity of the monomer directly translates to the tacticity of the polymer, which in turn governs its folding, material properties, and biological interactions. For instance, Glatiramer acetate, a random polymer of four amino acids used in treating multiple sclerosis, relies on the polymerization of the corresponding L-amino acid NCAs.[7]
This guide will dissect the critical aspects of Ala-NCA's chirality, from its synthesis to its ultimate application in creating stereoregular polymers.
Stereoselective Synthesis and Purification
The most common and practical method for synthesizing enantiopure this compound involves the direct phosgenation of the corresponding unprotected amino acid.[8] The use of triphosgene, a solid and safer alternative to phosgene gas, has made this process more accessible and scalable for commercial production.[4][7]
The core principle of this synthesis is the preservation of the starting amino acid's stereochemistry. The reaction proceeds via a mechanism that does not involve the breaking of bonds at the chiral α-carbon, thus ensuring retention of configuration.
Protocol 1: Synthesis of (S)-4-Methyloxazolidine-2,5-dione
This protocol is adapted from the well-established Fuchs-Farthing method using triphosgene.[4]
Objective: To synthesize (S)-4-methyloxazolidine-2,5-dione (L-Ala-NCA) from L-alanine.
Materials:
-
L-alanine (reagent grade, dried)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Anhydrous ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-cold deionized water
-
Ice-cold 0.5% Sodium Bicarbonate (NaHCO₃) solution
-
Flame-dried, three-neck round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in 400 mL of anhydrous THF.
-
Reagent Addition: Carefully add triphosgene (e.g., 53.4 g, 0.180 mol) to the suspension. Causality Note: Triphosgene serves as the phosgene source for the cyclization reaction. Adding it to the suspension ensures it is readily available as the amino acid slowly dissolves.
-
Reaction: Stir the mixture at 60 °C for approximately 2 hours. The suspension will gradually become a clear solution as the reaction progresses.
-
Nitrogen Purge: After the reaction is complete, bubble nitrogen gas through the solution for 30 minutes to remove any residual HCl and phosgene.
-
Precipitation: Precipitate the crude product by pouring the reaction solution into 1000 mL of cold n-hexane. Store at -20 °C to maximize precipitation. Causality Note: The NCA is soluble in THF but poorly soluble in hexane, allowing for its isolation from reaction byproducts.
-
Purification (Workup): a. Decant the supernatant. Collect the solid residue and dissolve it in 200 mL of ethyl acetate. b. Wash the ethyl acetate solution twice with 100 mL portions of ice-cold water and once with 100 mL of ice-cold 0.5% NaHCO₃ solution. Causality Note: The water washes remove any unreacted amino acid or salts, while the mild bicarbonate wash neutralizes any remaining acidic impurities without causing significant hydrolysis of the NCA ring. c. Dry the organic phase over anhydrous MgSO₄.
-
Isolation: Filter the solution and evaporate the solvent under reduced pressure to yield the pure (S)-4-methyloxazolidine-2,5-dione as a white solid.[4]
Below is a diagram illustrating the synthesis and purification workflow.
Caption: Workflow for the synthesis of (S)-4-Methyloxazolidine-2,5-dione.
Analytical Techniques for Chiral Characterization
Confirming the enantiomeric purity and absolute configuration of this compound is critical. A multi-faceted approach combining chiroptical, chromatographic, and spectroscopic methods provides a self-validating system for characterization.
Chiroptical Methods: Polarimetry
Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[9] The direction and magnitude of this rotation are characteristic of the enantiomer.
-
(S)-4-Methyloxazolidine-2,5-dione is dextrorotatory (+).
-
(R)-4-Methyloxazolidine-2,5-dione is levorotatory (-).
The specific rotation ([α]) is a standardized value. For a pure enantiomer, the observed rotation is maximal. For a racemic (50:50) mixture, the net rotation is zero. The enantiomeric excess (% ee) can be estimated using the formula: % ee = ([α]observed / [α]pure) * 100
Table 1: Physicochemical and Chiroptical Properties of this compound Enantiomers
| Property | (S)-enantiomer (L-Ala-NCA) | (R)-enantiomer (D-Ala-NCA) | Reference(s) |
|---|---|---|---|
| CAS Number | 2224-52-4 | 4829-14-5 | [1][2] |
| Molecular Formula | C₄H₅NO₃ | C₄H₅NO₃ | [2][4] |
| Molecular Weight | 115.09 g/mol | 115.09 g/mol | [2][4] |
| Melting Point | 92 °C | Not specified, expected to be identical | [4] |
| Specific Rotation [α] | +5.13° (c=6.4, dioxane) | -5.13° (c=6.4, dioxane) (inferred) |[4] |
Chromatographic Methods: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining enantiomeric excess. Chiral separation can be achieved via two primary strategies:
-
Direct Separation: Using a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times.
-
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[10] Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C8 or C18).[11] For example, reacting a racemic Ala-NCA sample with an enantiopure amine would yield two diastereomeric products separable by standard HPLC.
Caption: Principle of chiral derivatization for indirect HPLC analysis.
Protocol 2: Determination of % ee by HPLC via Derivatization
Objective: To determine the enantiomeric excess of an Ala-NCA sample.
Procedure:
-
Derivatization: React a known quantity of the Ala-NCA sample with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent like acetone or THF. The reaction is typically rapid.[10]
-
Sample Preparation: Once the reaction is complete, dilute the sample in the mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Column: Standard octadecylsilane (C18) or octylsilane (C8) column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile/acetate buffer).[10]
-
Detection: UV detector set to a wavelength where the derivative absorbs (e.g., 254 nm if the derivatizing agent has a chromophore).
-
-
Data Analysis: Integrate the peak areas of the two resulting diastereomers. The enantiomeric excess is calculated as: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100
Spectroscopic Methods: Chiral NMR
Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently "blind" to chirality, as enantiomers are isochronous (have identical chemical shifts) in an achiral solvent.[12][13] However, NMR can be a powerful tool for chiral discrimination when a chiral environment is introduced. This is achieved by adding:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to small but measurable differences in their chemical shifts.
-
Chiral Derivatizing Agents (CDAs): As with HPLC, covalent bonding to a chiral agent forms stable diastereomers, which will exhibit distinct signals in the NMR spectrum.[14]
This technique is particularly useful for confirming the identity of the major enantiomer and for providing structural information about the diastereomeric complexes.
Application: Stereospecific Ring-Opening Polymerization (ROP)
The primary application driving the need for enantiopure this compound is the synthesis of isotactic polypeptides. The ROP of NCAs proceeds via nucleophilic attack on the C5 carbonyl, followed by ring-opening and decarboxylation, which links the amino acid units into a polymer chain.[8][15]
-
Polymerization of (S)-Ala-NCA exclusively yields poly-L-alanine.
-
Polymerization of (R)-Ala-NCA exclusively yields poly-D-alanine.
-
Polymerization of racemic Ala-NCA yields atactic poly-alanine, with a random sequence of L- and D-isomers.
The stereoregularity of the resulting polypeptide is essential for its ability to form stable secondary structures like the α-helix, which is critical for its function in biomaterials, drug delivery systems, and as a chiral catalyst.[5][16]
Caption: Stereospecific ROP of (S)-Ala-NCA to form isotactic poly-L-alanine.
Conclusion
The chirality of this compound is not merely a structural feature but the defining characteristic that enables its most significant applications. For researchers in drug development and materials science, a rigorous understanding and control of its stereochemistry are non-negotiable. This guide has outlined the essential framework for its stereoselective synthesis, purification, and comprehensive chiral analysis. By employing a combination of validated protocols for synthesis and a multi-pronged analytical strategy (polarimetry, chiral chromatography, and NMR), scientists can ensure the stereochemical integrity of their Ala-NCA, paving the way for the creation of well-defined, functional polypeptides and chiral molecules with high precision and confidence.
References
- 1. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 8. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 9. s4science.at [s4science.at]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 16. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methyloxazolidine-2,5-dione, a critical building block in modern synthetic chemistry. Known commonly as L-alanine N-carboxyanhydride (L-Ala-NCA), this heterocyclic compound is a cornerstone for the synthesis of polypeptides and other advanced biomaterials.[1][2] Its purity, which is paramount for controlled polymerization, is rigorously assessed through a combination of spectroscopic techniques.[3] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important molecule.
The molecular structure of this compound, derived from the amino acid L-alanine, presents a chiral center and a strained five-membered ring containing two carbonyl groups. These features give rise to a unique spectroscopic fingerprint that is essential for its identification and quality control.
Infrared (IR) Spectroscopy: Probing the Anhydride Bonds
Infrared spectroscopy is a powerful and rapid technique for confirming the successful synthesis of this compound by identifying its key functional groups. The most prominent features in the IR spectrum of N-carboxyanhydrides (NCAs) are the two distinct carbonyl (C=O) stretching vibrations of the anhydride moiety. The strained nature of the five-membered ring influences the position of these bands.
Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| ~1850 - 1820 | Asymmetric C=O Stretch | Strong |
| ~1790 - 1760 | Symmetric C=O Stretch | Strong |
| ~3300 - 3200 | N-H Stretch | Medium |
| ~2980 - 2900 | C-H Stretch (Aliphatic) | Medium |
Interpretation and Experimental Causality:
The presence of two strong carbonyl absorption bands is a definitive indicator of the formation of the N-carboxyanhydride ring. The splitting of the carbonyl signal into symmetric and asymmetric stretches is a classic characteristic of anhydride systems. The exact positions of these bands can be influenced by the solvent and the physical state of the sample (solid-state vs. solution). The N-H stretching band is also a key feature, distinguishing it from N-substituted derivatives. The absence of a broad carboxylic acid O-H stretch (typically around 3300-2500 cm⁻¹) from the starting L-alanine is a crucial indicator of a complete reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.
-
Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the this compound molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 6.0 | Broad Singlet | 1H | N-H |
| ~4.5 - 4.2 | Quartet | 1H | C4-H |
| ~1.6 - 1.4 | Doublet | 3H | C4-CH₃ |
Interpretation and Experimental Causality:
The methine proton at the C4 position is coupled to the protons of the adjacent methyl group, resulting in a quartet. The methyl protons, in turn, are split by the C4 proton, giving rise to a doublet. The chemical shift of the C4 proton is significantly downfield due to the deshielding effect of the adjacent oxygen and carbonyl groups. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the N-H signal, which will disappear from the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 165 | C5=O |
| ~152 - 148 | C2=O |
| ~55 - 50 | C4 |
| ~20 - 15 | C4-CH₃ |
Interpretation and Experimental Causality:
The two carbonyl carbons (C2 and C5) are expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen atoms. The C4 carbon, being attached to both nitrogen and oxygen, will also be significantly downfield compared to a typical aliphatic carbon. The methyl carbon will appear at the highest field. The chemical shifts are sensitive to the solvent used.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is acquired on a 400 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 115 | [M]⁺, Molecular Ion |
| 71 | [M - CO₂]⁺ |
| 44 | [CH₃-CH=NH]⁺ or CO₂⁺ |
Interpretation and Experimental Causality:
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (115.09 g/mol ).[4] A common fragmentation pathway for N-carboxyanhydrides is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 71. Further fragmentation can lead to smaller, characteristic ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which provides a highly accurate confirmation of the elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.
-
Ionization: The sample is vaporized and then ionized by a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Visualizing the Molecular Structure and Fragmentation
To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular structure of this compound.
Caption: Plausible EI-MS fragmentation pathway.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. The combination of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its structure and purity. The data and protocols presented in this guide serve as a valuable resource for scientists working with this versatile and important chemical intermediate. By understanding the principles behind the spectroscopic analysis, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 4. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Commercial Landscape of 4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers
Introduction: The Pivotal Role of 4-Methyloxazolidine-2,5-dione in Advanced Synthesis
This compound, systematically known as (4S)- or (4R)-4-methyl-1,3-oxazolidine-2,5-dione and commonly referred to as alanine N-carboxyanhydride (Ala-NCA), stands as a cornerstone monomer in the synthesis of advanced polypeptides and specialized organic molecules. Its significance for researchers, particularly in drug development and materials science, lies in its ability to undergo controlled ring-opening polymerization (ROP) to produce poly-L-alanine or poly-D-alanine, respectively. These resulting polypeptides are integral to creating biocompatible and biodegradable drug delivery systems, tissue engineering scaffolds, and other biomedical devices.[1][2] The chirality of this compound makes it an invaluable building block for stereospecific synthesis.[3] One of the most notable applications is in the synthesis of Glatiramer Acetate, a polypeptide drug used for treating multiple sclerosis, which underscores the pharmaceutical relevance of this compound.[4] This guide provides an in-depth technical overview of its commercial availability, synthesis, handling, and applications, tailored for professionals in the scientific community.
Commercial Availability: A Comparative Overview
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. It is typically offered as the L-enantiomer ((S)-4-Methyloxazolidine-2,5-dione, CAS No. 2224-52-4), the D-enantiomer ((R)-4-Methyloxazolidine-2,5-dione, CAS No. 4829-14-5), and occasionally as the racemic mixture.[5][6] Purity levels are critical for controlled polymerization, and suppliers generally offer grades of 95% or higher.[7]
| Supplier | Product Name(s) | CAS No. | Purity | Available Quantities |
| BLDpharm | (S)-4-Methyloxazolidine-2,5-dione | 2224-52-4 | Inquire | Inquire |
| This compound | 30291-41-9 | Inquire | Inquire | |
| Chemsrc | (S)-4-Methyloxazolidine-2,5-dione | 2224-52-4 | 95.0% - 99.0% | 250mg - 10ton |
| Synthonix | (S)-4-Methyloxazolidine-2,5-dione | 2224-52-4 | 95+% | Inquire |
| Santa Cruz Biotechnology | (R)-4-Methyl-oxazolidine-2,5-dione | 4829-14-5 | Research Grade | Inquire |
| Sigma-Aldrich | (4R)-4-methyloxazolidine-2,5-dione | 4829-14-5 | 97% | Inquire |
| ChemicalBook | (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 | 97.7% - 99% | kg scale |
Synthesis of this compound: From Traditional Methods to Greener Alternatives
The synthesis of N-carboxyanhydrides (NCAs) like this compound has evolved from traditional methods that utilize hazardous reagents to safer, more environmentally friendly protocols.
The Fuchs-Farthing Method (Phosgene-Based)
Historically, the most common method for synthesizing NCAs has been the Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene.[8][9] While effective, the high toxicity of phosgene gas is a significant drawback.[4]
Caption: The Fuchs-Farthing method for Ala-NCA synthesis.
Phosgene-Free Synthesis Routes
To circumvent the hazards of phosgene, several "phosgene-free" methods have been developed. These greener alternatives offer safer and more convenient laboratory- and industrial-scale production.
1. Using Diphenyl Carbonate: This method involves the reaction of an α-amino acid imidazolium salt with diphenyl carbonate to form a urethane intermediate, which then undergoes cyclization to the NCA.[10][11]
2. Using Bisarylcarbonates: Bisarylcarbonates with electron-withdrawing substituents can be used to synthesize NCAs directly from amino acids. This method is advantageous as the reagents and byproducts (phenols) are less toxic and volatile.[12]
3. Using Propylphosphonic Anhydride (T3P®): A notable phosgene- and halogen-free method utilizes the reaction of Boc-protected α-amino acids with T3P®. This process is safe, easy to operate, and generates non-toxic, easily removable byproducts.[8][13] Another approach using T3P® allows for the direct synthesis of NCAs from amino acids and CO₂ under mild conditions.[14]
Caption: Phosgene-free synthesis routes for Ala-NCA.
Experimental Protocol: Synthesis of (S)-4-Methyloxazolidine-2,5-dione using Triphosgene
This protocol is adapted from established procedures for the synthesis of L-Ala NCA.[15]
Materials:
-
L-alanine (dried under vacuum)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Anhydrous ethyl acetate
-
0.5% Sodium Bicarbonate (NaHCO₃) solution (ice-cold)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
-
Flame-dried three-neck flask with reflux condenser, dropping funnel, and nitrogen inlet/outlet
Procedure:
-
Suspend L-alanine (e.g., 20.0 g, 0.224 mol) in anhydrous THF (400 mL) in the three-neck flask under a nitrogen atmosphere.
-
Prepare a solution of triphosgene (e.g., 53.4 g, 0.180 mol) in anhydrous THF.
-
Slowly add the triphosgene solution to the L-alanine suspension while stirring.
-
Heat the reaction mixture to 60 °C and maintain for 2 hours. The suspension should become a clear solution.
-
After 2 hours, bubble nitrogen gas through the solution for 30 minutes to remove any residual HCl and phosgene.
-
Cool the solution to room temperature and then precipitate the product by pouring it into anhydrous n-hexane (1000 mL).
-
Store the mixture at -20 °C to complete precipitation.
-
Decant the supernatant and collect the crude product.
-
Dissolve the crude product in ethyl acetate (200 mL).
-
Wash the ethyl acetate solution twice with ice-cold water (100 mL each) and once with ice-cold 0.5% NaHCO₃ solution (100 mL).
-
Dry the organic phase over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the purified (S)-4-Methyloxazolidine-2,5-dione as a white solid.
Purification and Characterization
The purity of this compound is paramount for achieving controlled polymerization and obtaining polypeptides with desired molecular weights and low polydispersity.
Purification by Flash Chromatography
For NCAs that are difficult to crystallize, flash column chromatography on silica gel is a rapid and effective purification method.[9]
General Protocol:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The exact gradient will depend on the specific NCA and impurities.
-
Procedure: The crude NCA is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the silica gel column. The mobile phase is then passed through the column to elute the purified NCA. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals for this compound include the methine proton (CH), the methyl protons (CH₃), and the amine proton (NH).
-
¹³C NMR: Confirms the carbon skeleton, with characteristic signals for the carbonyl carbons, the methine carbon, and the methyl carbon.
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized NCA.
-
Typical Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength where the NCA absorbs (e.g., 210-220 nm).
-
Analysis: Purity is calculated based on the area percentage of the main peak.
-
Core Application: Ring-Opening Polymerization (ROP) for Polypeptide Synthesis
This compound is primarily used as a monomer for the synthesis of poly-L-alanine via ring-opening polymerization (ROP). This process is initiated by various nucleophiles, most commonly primary amines.[10]
Mechanisms of ROP
Two primary mechanisms govern the ROP of NCAs:
1. Normal Amine Mechanism (NAM): The initiator (e.g., a primary amine) directly attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid, which then decarboxylates. The newly formed terminal amine of the growing chain then attacks the next NCA monomer.[16]
2. Activated Monomer Mechanism (AMM): A strong base deprotonates the N3-H of the NCA, creating a highly nucleophilic "activated monomer." This activated monomer then initiates the polymerization by attacking another NCA molecule.[16]
Caption: Mechanisms of Ring-Opening Polymerization of NCAs.
Applications in Drug Development
The polypeptides synthesized from this compound have significant applications in drug development, primarily due to their biocompatibility and biodegradability.
-
Drug Delivery Vehicles: Poly-L-alanine can be incorporated into block copolymers to form self-assembling nanostructures like micelles and nanoparticles. These can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery to tumor sites.[3][7][15]
-
Controlled Release Systems: In situ-forming implants based on L-alanine derivatives have been developed for the sustained parenteral delivery of drugs like leuprolide, an LHRH agonist used in cancer therapy.[17]
-
Tissue Engineering: The resulting polypeptides can be used to create scaffolds that support cell growth and tissue regeneration.
-
Therapeutic Peptides: As previously mentioned, this compound is a key starting material for the synthesis of Glatiramer Acetate.[4]
Handling, Storage, and Stability
This compound is sensitive to moisture and heat.[9]
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically in a freezer at -20°C.[17]
-
Handling: All handling should be performed in a dry environment, such as a glovebox or under a stream of dry inert gas, to prevent premature polymerization or hydrolysis.
-
Stability: The stability of NCAs is pH-dependent. They are generally more stable in acidic to neutral conditions and degrade more rapidly in alkaline solutions due to hydrolysis of the anhydride ring.[18][19]
Safety Precautions
This compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and critical monomer for researchers and scientists engaged in the synthesis of advanced polypeptides for a range of applications, most notably in drug development. Its commercial availability from multiple suppliers, coupled with the development of safer, phosgene-free synthesis routes, has made this compound more accessible. A thorough understanding of its synthesis, purification, characterization, and polymerization is essential for harnessing its full potential in creating innovative and impactful biomaterials and therapeutics.
References
- 1. Application of a Biodegradable Polyesteramide Derived from L-Alanine as Novel Excipient for Controlled Release Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Poly(Amino Acid) Block Copolymers for Drug Delivery and other Biomedical Applications [sigmaaldrich.com]
- 16. chemscene.com [chemscene.com]
- 17. First report on the efficacy of l-alanine-based in situ-forming implants for the long-term parenteral delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of N-Carboxyanhydrides
For researchers, scientists, and drug development professionals, N-carboxyanhydrides (NCAs) are indispensable reagents for the synthesis of polypeptides and other advanced biomaterials.[1][2][3] Their utility, however, is matched by their inherent reactivity, necessitating a comprehensive understanding of their safe handling, storage, and application. This guide provides an in-depth exploration of the core principles and practices essential for working with NCAs, ensuring both experimental success and laboratory safety.
The Chemistry of N-Carboxyanhydrides: A Double-Edged Sword
N-carboxyanhydrides, also known as Leuchs' anhydrides, are heterocyclic organic compounds derived from amino acids.[3] Their significance lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides, a process that is both efficient and versatile.[4] This reactivity, however, is also the source of their primary hazards. NCAs are highly susceptible to moisture, which can initiate uncontrolled polymerization or hydrolysis back to the parent amino acid, releasing carbon dioxide in the process.[3][5] Furthermore, their thermal stability can be limited, with the potential for decomposition, especially in the presence of impurities.[6][7]
The successful application of NCAs hinges on the preparation of highly pure monomers, free from electrophilic contaminants that can hinder or terminate the polymerization process.[6] Common impurities often include hydrochloric acid (HCl) and unreacted amino acid salts, which can arise during synthesis.[6]
Synthesis and Purification: The Foundation of Safe and Effective NCA Chemistry
The most common route for synthesizing NCAs is the phosgenation of amino acids.[3][6] This process, however, generates HCl as a byproduct, which can be detrimental to the stability of the final NCA product.[6] Therefore, the purification of crude NCAs is a critical step to ensure their quality and safe handling.
Purification Strategies: A Comparative Overview
Several methods have been developed for the purification of NCAs, each with its own advantages and limitations.
| Purification Method | Description | Advantages | Disadvantages |
| Recrystallization | The most common method, involving dissolving the crude NCA in a suitable solvent (e.g., THF, ethyl acetate) and precipitating it with an anti-solvent (e.g., hexane, heptane).[6] | Effective at removing most impurities. | Can be time-consuming and may require multiple iterations for high purity.[6] Not always suitable for non-crystalline or low-melting NCAs.[8] |
| Flash Column Chromatography | A rapid purification method using a silica gel column.[8][9] | Fast and effective for a wide range of NCAs, including those difficult to crystallize.[8][10] Can yield highly pure monomers directly.[8] | Requires careful selection of the eluent system to avoid NCA decomposition on the silica gel. |
| Sublimation | Purification of the crude solid under high vacuum. | Can yield exceptionally pure NCAs. | Limited success due to potential thermal decomposition of the product.[6] |
| Filtration through Diatomaceous Earth (Celite) | A simple filtration step to remove insoluble impurities.[6][11] | Amenable to large-scale preparations.[6][11] | May not remove all soluble impurities. |
Experimental Protocol: Large-Scale NCA Synthesis and Purification[6]
This protocol describes the synthesis of highly purified NCAs on a large scale using a filtration step through diatomaceous earth.
Materials:
-
α-Amino acid
-
Diphosgene or triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Heptane
-
Diatomaceous earth (Celite)
-
Nitrogen or Argon gas
Procedure:
-
Suspend the α-amino acid in anhydrous THF in a reaction vessel under an inert atmosphere (nitrogen or argon).
-
Slowly add a solution of diphosgene or triphosgene in THF to the suspension. The reaction is often exothermic and can be driven to completion by the heat generated upon mixing.[6][11]
-
Monitor the reaction by ¹H NMR until completion.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove insoluble byproducts.
-
Concentrate the clear filtrate under reduced pressure, maintaining the water bath at 25–30 °C.
-
Dissolve the resulting material in a minimal amount of THF.
-
Precipitate the NCA by adding heptane.
-
Collect the purified NCA by filtration, dry it under high vacuum, and package it under an inert atmosphere.
-
For long-term storage, seal the container in a vacuum bag and store at -78 °C.[6]
Storage and Handling: Maintaining NCA Integrity
The high reactivity of NCAs necessitates strict storage and handling protocols to prevent degradation and ensure user safety.
Core Principles of NCA Storage
-
Temperature: For long-term storage, most NCAs must be kept at -20°C ±5°C.[12] Some highly sensitive NCAs may require storage at -78°C.[6] Short-term storage at 0 to +5°C is possible for some NCAs, but stability varies.[12]
-
Atmosphere: NCAs must be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture-induced polymerization or hydrolysis.[5][12]
-
Packaging: Use moisture-proof packaging.[5] For partial use of a container, it is crucial to re-seal the package under an inert atmosphere and return it to the recommended storage temperature as soon as possible.[12] Repeated opening and closing of the container will significantly reduce the shelf life of the NCA.[12]
Safe Handling Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[13][14]
-
Hand Protection: Wear protective gloves.[13]
-
Skin Protection: Wear appropriate protective clothing.[13] Avoid contact with skin and eyes.[13][14]
-
Respiratory Protection: Avoid formation and inhalation of dust and aerosols.[13] Use in a well-ventilated area, preferably in a fume hood or glovebox.[15][16]
General Handling:
-
Allow the package to warm up to room temperature before opening to prevent condensation of moisture on the cold NCA.[12] This can take approximately 1 hour for gram quantities and up to 15 hours for larger quantities.[12]
-
Handle NCAs under a strict inert atmosphere.[12]
-
It is highly recommended to use the entire quantity of a package in a single use.[12]
Emergency Procedures
-
Spills: In case of a spill, pick up and arrange for disposal without creating dust. Sweep up and shovel the spilled material into a suitable, closed container for disposal.[13]
-
Fire: Use appropriate fire extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.[13]
The Ring-Opening Polymerization of NCAs: A Controlled Reaction
The ring-opening polymerization of NCAs is the most common method for synthesizing polypeptides.[15][16] The success of this polymerization is highly dependent on the purity of the NCA monomer, the initiator, and the solvent, as well as the reaction conditions.
Key Factors Influencing NCA Polymerization
-
Monomer Purity: The presence of impurities such as water, HCl, or other electrophilic species in the NCA monomer can lead to low molecular weight polymers and broad polydispersity.[18]
-
Initiator: Primary amines are common initiators for NCA polymerization.[18] More recently, initiators like lithium hexamethyldisilazide (LiHMDS) have been shown to enable very fast and moisture-insensitive polymerizations that can be carried out in an open vessel.[15][16][19][20]
-
Solvent: The choice of solvent is critical to solubilize both the monomer and the resulting polypeptide.[18] All solvents must be rigorously dried and freshly distilled.[18]
-
Temperature: Lowering the reaction temperature, for example to 0°C, can help to suppress side reactions and achieve better control over the polymerization.[7][18][21]
-
Atmosphere: Traditional NCA polymerizations are highly sensitive to moisture and are typically conducted in a glovebox under an inert atmosphere.[15][16][20] However, recent advancements have demonstrated successful open-vessel polymerizations.[15][16][19][20]
Workflow for NCA Ring-Opening Polymerization
Caption: A generalized workflow for the ring-opening polymerization of N-carboxyanhydrides.
Troubleshooting Common Issues in NCA Polymerization[18]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | Monomer impurities (water, HCl). Incorrect monomer-to-initiator ratio. Chain termination reactions. | Purify the NCA monomer rigorously. Increase the monomer-to-initiator ratio. Lower the reaction temperature. |
| Broad Polydispersity | Slow initiation compared to propagation. | Choose a more efficient initiator. Ensure high purity of solvent and initiator. |
| Premature Precipitation | The growing polymer chain is insoluble in the reaction solvent. | Choose a more appropriate solvent. Lower the monomer concentration. |
Conclusion: A Commitment to Safety and Scientific Rigor
N-carboxyanhydrides are powerful tools in the development of advanced biomaterials. Their successful and safe utilization is not merely a matter of following protocols but is rooted in a deep understanding of their chemical nature. By embracing the principles of high purity, stringent handling and storage conditions, and controlled reaction parameters, researchers can confidently and safely harness the full potential of NCA chemistry. This commitment to scientific rigor and safety is paramount in advancing the fields of drug development and materials science.
References
- 1. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. | Semantic Scholar [semanticscholar.org]
- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pmcisochem.fr [pmcisochem.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography - Biomacromolecules - Figshare [figshare.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. angenechemical.com [angenechemical.com]
- 14. biosynth.com [biosynth.com]
- 15. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. communities.springernature.com [communities.springernature.com]
- 21. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-methyloxazolidine-2,5-dione, commonly known as L-Alanine N-Carboxyanhydride (L-Ala-NCA). N-Carboxyanhydrides (NCAs) are critical monomers for the ring-opening polymerization (ROP) of amino acids, enabling the controlled synthesis of polypeptides for applications in drug delivery, tissue engineering, and materials science.[1][2][3] This protocol details a robust and scalable method using triphosgene as a safer alternative to gaseous phosgene, focusing on maximizing yield and purity while adhering to stringent safety standards.[2] The causality behind key experimental steps, purification strategies, and methods for analytical validation are discussed in detail.
Introduction and Scientific Principles
L-Ala-NCA is a heterocyclic compound derived from the amino acid L-alanine.[1] Its high reactivity stems from the strained five-membered ring containing two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack and subsequent ring-opening polymerization.[2][4] The primary advantage of using NCAs in polypeptide synthesis is that the only byproduct of the polymerization reaction is carbon dioxide (CO₂), which simplifies purification of the final polymer product.[4]
The synthesis described herein follows the well-established "Fuchs-Farthing" method, which involves the direct reaction of an unprotected amino acid with a phosgene equivalent.[2]
Reaction Mechanism: The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly undergoes intramolecular cyclization. The amino group of L-alanine attacks the phosgene equivalent (triphosgene), followed by the formation of a carbamoyl chloride. The carboxyl group then acts as an intramolecular nucleophile, attacking the carbamoyl chloride to form the cyclic anhydride and release HCl.
Critical Safety Precautions: Handling Triphosgene
WARNING: Triphosgene (bis(trichloromethyl) carbonate) is a stable crystalline solid but is highly toxic and corrosive. It is fatal if inhaled and causes severe skin and eye burns.[5][6] Upon contact with moisture or heat, it decomposes into highly toxic phosgene gas and HCl.[5][6] All manipulations must be performed in a certified, properly functioning chemical fume hood by trained personnel.[5][7]
-
Personal Protective Equipment (PPE): A full-face respirator or tightly fitting safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are mandatory.[5][7]
-
Engineering Controls: Work must be conducted exclusively within a chemical fume hood.[5] Consider installing a phosgene sensor in the laboratory.[5]
-
Handling: Avoid heating the solid. Do not allow contact with water or other nucleophiles outside of the reaction vessel.[6] All glassware must be scrupulously dried before use.
-
Spill & Decontamination: In case of a spill, evacuate the area. Small spills can be carefully covered with an absorbent material and decontaminated with an aqueous solution of sodium bicarbonate or ammonia.
-
Waste Disposal: All triphosgene-contaminated waste must be treated as hazardous and disposed of according to institutional and governmental regulations.
Experimental Protocol: Synthesis of L-Ala-NCA
This protocol is adapted from established procedures for the synthesis of amino acid NCAs.[8][9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Supplier/Grade | Notes |
| L-Alanine | C₃H₇NO₂ | 89.09 | 1.0 | 5.00 g | ≥99%, Anhydrous | Must be dried under vacuum at 60°C for 24h prior to use. |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 0.67 | 6.66 g | ≥98% | Handle with extreme caution (see Section 2). |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~200 mL | Anhydrous, ≥99.9% | Must be dry. Use from a freshly opened bottle or dried over Na/benzophenone. |
| Heptane or Hexane | C₇H₁₆ / C₆H₁₄ | - | - | ~400 mL | Anhydrous | Used as the anti-solvent for recrystallization. |
| α-Pinene | C₁₀H₁₆ | 136.24 | 2.3 | 10.5 g | ≥98% | Acts as an HCl scavenger. |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of L-Ala-NCA.
Step-by-Step Procedure
-
Preparation:
-
Dry L-alanine (5.00 g, 56.1 mmol) in a vacuum oven at 60°C for at least 24 hours to remove any residual water.
-
Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
-
Reaction Setup:
-
To the reaction flask, add the dried L-alanine, α-pinene (10.5 g, 77.1 mmol), and 100 mL of anhydrous THF.[8]
-
Stir the suspension magnetically and begin heating the mixture to a gentle reflux (approximately 66°C). The L-alanine will not fully dissolve at this stage.
-
In a separate dry flask under nitrogen, carefully dissolve triphosgene (6.66 g, 22.4 mmol) in 50 mL of anhydrous THF.
-
Transfer the triphosgene solution to the dropping funnel.
-
-
Cyclization Reaction:
-
Once the L-alanine suspension is refluxing, add the triphosgene solution dropwise over a period of 60-90 minutes.
-
Causality: A slow, controlled addition is crucial. A rapid addition can lead to an uncontrolled release of HCl and phosgene gas, and may promote side reactions. The α-pinene acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.
-
After the addition is complete, continue to reflux the mixture with stirring. The reaction is typically complete when the suspension becomes a clear, homogeneous solution, which usually takes 2-4 hours.[8] This indicates the consumption of the insoluble L-alanine starting material.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
To remove any fine, insoluble byproducts, filter the solution through a pad of Celite under a nitrogen atmosphere.[10] Rinse the flask and filter pad with a small amount of dry THF.
-
Concentrate the clear filtrate to approximately one-quarter of its original volume using a rotary evaporator. Crucially, the water bath temperature must not exceed 40°C to prevent thermal decomposition of the NCA product.
-
Transfer the concentrated solution to a flask and add anhydrous heptane (or hexane) dropwise with stirring until the solution becomes persistently cloudy. This initiates precipitation. Continue adding heptane to a total volume of ~300-400 mL to fully precipitate the product.
-
Cool the flask in an ice bath or store at 4°C for several hours (or overnight) to maximize crystal formation.
-
Collect the white crystalline product by filtration under a nitrogen atmosphere (e.g., using a Schlenk filter funnel). Wash the crystals with cold, anhydrous heptane.
-
For highest purity, a second recrystallization is recommended. Dissolve the crude product in a minimal amount of warm (~35°C) anhydrous THF and re-precipitate by adding anhydrous heptane as described above.[10]
-
Dry the purified L-Ala-NCA crystals under high vacuum for at least 12 hours. The final product is a white, crystalline solid. Store under an inert atmosphere (N₂ or Ar) at -20°C.[9] NCAs are highly sensitive to moisture and will hydrolyze back to the parent amino acid if exposed to air.[1]
-
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
Chemical Structure Diagram
Caption: Synthesis of L-Ala-NCA from L-Alanine.
Analytical Data
-
¹H NMR Spectroscopy: (500 MHz, CDCl₃ or DMSO-d₆)
-
The expected chemical shifts and multiplicities should be observed. For example, in DMSO-d₆, a characteristic singlet for the N-H proton appears around 9.0 ppm, a quartet for the α-CH proton around 4.5 ppm, and a doublet for the methyl (CH₃) protons around 1.3 ppm.[8] The absence of signals corresponding to L-alanine confirms purity.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: (KBr pellet or thin film)
-
The spectrum should show two characteristic strong carbonyl (C=O) stretching bands for the anhydride group, typically appearing around 1850 cm⁻¹ and 1760 cm⁻¹ . The N-H stretching vibration should also be visible around 3250 cm⁻¹ .
-
-
Melting Point:
-
The measured melting point should be sharp and consistent with literature values (approx. 93-95 °C). A broad or depressed melting point indicates the presence of impurities.
-
-
Purity Assessment:
Conclusion
This protocol provides a detailed and reliable method for synthesizing high-purity this compound (L-Ala-NCA) from L-alanine. By using triphosgene in place of phosgene gas and incorporating an HCl scavenger, this procedure enhances safety and efficiency. Careful adherence to anhydrous conditions and purification steps is paramount for obtaining a monomer suitable for the controlled synthesis of well-defined polypeptides. The analytical validation steps are essential to ensure the quality required for demanding applications in research and development.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmcisochem.fr [pmcisochem.fr]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. multichemindia.com [multichemindia.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Ring-Opening Polymerization of 4-Methyloxazolidine-2,5-dione
Introduction
The ring-opening polymerization (ROP) of 4-methyloxazolidine-2,5-dione, more commonly known in scientific literature as L-alanine N-carboxyanhydride (L-Ala-NCA), is a cornerstone technique for the synthesis of poly(L-alanine), a synthetic polypeptide with significant applications in biomaterials, drug delivery, and tissue engineering. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of the ROP of this compound. We will delve into the critical aspects of this polymerization, from monomer purification to the detailed characterization of the resulting polypeptide, with a focus on achieving controlled and reproducible outcomes.
The polymerization of N-carboxyanhydrides (NCAs) is a powerful method for producing well-defined polypeptides.[1] The process is typically initiated by nucleophiles, with primary amines being a common choice for achieving good control over the polymerization.[1] The reaction proceeds via a ring-opening mechanism, where the initiator attacks one of the carbonyl groups of the NCA ring, leading to its opening and the formation of a propagating chain end that subsequently reacts with other monomer units. A key advantage of this method is the potential for living polymerization, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers through sequential monomer addition.[2]
Part 1: Foundational Principles and Mechanistic Insights
The successful execution of the ROP of this compound hinges on a thorough understanding of the underlying chemical principles. The polymerization can proceed through two primary mechanisms: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[3] For achieving well-defined polymers with low polydispersity, the NAM is the preferred pathway.[3] This mechanism involves the nucleophilic attack of the initiator (typically a primary amine) on the C5 carbonyl of the NCA ring, leading to a carbamate intermediate that subsequently decarboxylates to regenerate an amine-terminated chain, which then propagates by attacking another NCA monomer.[1]
Side reactions can compete with the desired polymerization, leading to a loss of control over the molecular weight and a broadening of the polydispersity.[4] These can be minimized by using highly purified monomers and solvents, and by carefully selecting the reaction conditions, such as temperature.[4] Polymerization at 0°C, for instance, can help to suppress side reactions.[4]
Part 2: Monomer and Reagent Preparation
The quality of the this compound monomer is paramount for a successful and controlled polymerization. Impurities such as water or hydrochloric acid can interfere with the reaction, leading to premature termination or uncontrolled initiation.[4]
Monomer Synthesis and Purification Protocol
This compound (L-Ala-NCA) can be synthesized from L-alanine and a phosgene source like triphosgene.[5] A general procedure involves the reaction of L-alanine with triphosgene in an anhydrous solvent such as tetrahydrofuran (THF).[6]
Purification is a critical step. Recrystallization from a suitable solvent system (e.g., THF/n-hexane) is a common method to purify the crude product.[6] An alternative and highly effective method for large-scale purification is filtration through a pad of diatomaceous earth (Celite) to remove insoluble impurities.[7]
Key Monomer Quality Control Checks:
-
Melting Point: Pure L-Ala-NCA has a sharp melting point.
-
FTIR Spectroscopy: The appearance of characteristic anhydride peaks and the disappearance of the amino acid starting material peaks.
-
¹H NMR Spectroscopy: To confirm the chemical structure and purity.
Part 3: Experimental Protocols for Ring-Opening Polymerization
This section provides detailed step-by-step protocols for the ROP of this compound. The choice of initiator and reaction conditions will dictate the characteristics of the resulting poly(L-alanine).
Protocol 1: Standard Polymerization using a Primary Amine Initiator
This protocol describes a typical polymerization using benzylamine as the initiator in an anhydrous solvent.
Materials:
-
Purified this compound (L-Ala-NCA)
-
Benzylamine (initiator)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., dioxane, dichloromethane)[8]
-
Dry glassware and magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DMF to achieve the target monomer concentration.
-
Calculate the required amount of benzylamine to achieve the desired monomer-to-initiator (M/I) ratio. The M/I ratio will theoretically determine the degree of polymerization.
-
Add the benzylamine solution to the stirring monomer solution at room temperature or 0°C.
-
Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.[6]
-
Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.[6]
-
Collect the precipitated poly(L-alanine) by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Open-Flask, Moisture-Tolerant Polymerization
Recent advancements have led to the development of more robust polymerization systems that are less sensitive to moisture. This protocol utilizes lithium hexamethyldisilazide (LiHMDS) as an initiator, allowing the reaction to be performed in an open vessel.[9]
Materials:
-
Purified this compound (L-Ala-NCA)
-
Lithium hexamethyldisilazide (LiHMDS) solution (initiator)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a dry flask open to the air, dissolve the this compound in the anhydrous solvent.
-
Rapidly add the LiHMDS solution to the stirring monomer solution.
-
The polymerization is typically very fast and can be complete within minutes.[9]
-
Precipitate, collect, wash, and dry the resulting poly(L-alanine) as described in Protocol 1.
Part 4: Characterization of Poly(L-alanine)
Thorough characterization of the synthesized poly(L-alanine) is essential to confirm its molecular weight, polydispersity, and structural integrity.
| Parameter | Characterization Technique | Expected Outcome/Information |
| Monomer Conversion | ¹H NMR Spectroscopy | Disappearance of monomer peaks and appearance of polymer peaks. |
| Molecular Weight (Mn) and Polydispersity (Đ) | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the average molecular weight and the breadth of the molecular weight distribution. A narrow Đ (typically < 1.2) indicates a controlled polymerization.[10] |
| Absolute Molecular Weight and End-Group Analysis | MALDI-TOF Mass Spectrometry | Provides precise mass information of the polymer chains, confirming the molecular weight and the nature of the end-groups.[8] |
| Secondary Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Circular Dichroism (CD) Spectroscopy | Identifies the presence of α-helical or β-sheet structures in the solid state or in solution.[11][12] |
Part 5: Data Visualization and Workflow Diagrams
Ring-Opening Polymerization Mechanism
Caption: Mechanism of primary amine-initiated ROP of this compound.
Experimental Workflow
Caption: General experimental workflow for the ROP of this compound.
Part 6: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight (Mn) | Monomer impurities (water, HCl).[4] Incorrect monomer-to-initiator (M/I) ratio.[4] | Rigorously purify and dry the NCA monomer.[4] Accurately determine and adjust the M/I ratio.[4] |
| Broad Polydispersity (Đ > 1.2) | Slow initiation compared to propagation.[4] Side reactions (e.g., activated monomer mechanism).[3] | Choose a more efficient initiator (e.g., primary amines).[10] Lower the reaction temperature (e.g., to 0°C) to suppress side reactions.[4] |
| Premature Polymer Precipitation | Poor solubility of the growing polymer chain.[4] | Select a solvent that effectively solubilizes both the monomer and the polymer.[4] Lower the initial monomer concentration.[4] |
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. benchchem.com [benchchem.com]
- 5. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Initiators for 4-Methyloxazolidine-2,5-dione polymerization
Application Note & Protocol Guide
Topic: Initiator Systems for the Ring-Opening Polymerization of 4-Methyloxazolidine-2,5-dione (L-Alanine NCA) Audience: Researchers, scientists, and drug development professionals.
Guide to Controlled Ring-Opening Polymerization of this compound: Mechanisms, Initiators, and Protocols
Abstract
This compound, the N-carboxyanhydride (NCA) derived from L-alanine, is a critical monomer for the synthesis of well-defined polypeptides and advanced block copolymers used in drug delivery, tissue engineering, and regenerative medicine. The ability to precisely control the molecular weight, architecture, and end-group functionality of the resulting poly(L-alanine) is fundamentally dependent on the choice of the initiating system. This guide provides a comprehensive overview of the primary initiator classes for the ring-opening polymerization (ROP) of this compound, detailing the underlying chemical mechanisms, practical advantages, and limitations of each system. We present detailed, validated protocols for polymerization initiated by primary amines, organometallic catalysts with alcohol co-initiators, and metal-free organocatalysts, enabling researchers to select and implement the optimal strategy for their specific application.
Introduction: The Significance of this compound (4-MOD)
This compound (4-MOD), more commonly known as L-Alanine N-Carboxyanhydride (L-Ala NCA), is a cyclic monomer that serves as a key building block for synthetic polypeptides.[1] The polymerization of NCAs is the most prevalent method for producing high molecular weight poly(amino acids) with low polydispersity. The resulting polymers, in this case, poly(L-alanine), are biodegradable, biocompatible, and can form ordered secondary structures like α-helices, making them highly attractive for biomedical applications.
The ring-opening polymerization (ROP) of 4-MOD is driven by the thermodynamic relief of ring strain in the five-membered ring.[2] The process involves the nucleophilic attack on one of the carbonyl groups, leading to the opening of the ring and the evolution of carbon dioxide. This unique mechanism regenerates an active chain end, allowing for propagation. The choice of initiator dictates the precise mechanism of this first step, thereby controlling the entire polymerization process and the final properties of the polymer.
Core Polymerization Mechanisms
Understanding the dominant mechanistic pathways is crucial for troubleshooting and designing new polymer architectures. Three primary mechanisms are relevant for 4-MOD polymerization.
Initiated by primary or secondary amines, this is one of the most direct and well-understood pathways. The amine directly attacks the C5 carbonyl of the NCA ring. The ring opens to form a carbamate, which then decarboxylates to expose a new terminal amine. This new amine becomes the propagating species, attacking the next monomer.
Caption: The Normal Amine Mechanism (NAM) for 4-MOD polymerization.
This mechanism is operative when using organometallic catalysts, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂), in the presence of a co-initiator like an alcohol (R-OH). The alcohol coordinates to the metal center and is the true initiating species. The monomer is then activated by coordination to the metal catalyst, making it susceptible to nucleophilic attack by the alcohol. The polymer chain grows by insertion of new monomers between the metal center and the growing chain.[3]
References
Application Note: Elucidating the Conformational Landscape of Poly(L-alanine) via NMR and FTIR Spectroscopy
Abstract
Poly(L-alanine) (PLA), a homopolypeptide of the amino acid L-alanine, serves as a fundamental model system for understanding protein secondary structure. Its propensity to form stable α-helical and β-sheet conformations makes it an invaluable tool in biomaterials science and drug delivery research. A thorough characterization of its conformational state is paramount for predicting its physicochemical properties and biological interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synergistic use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the detailed structural characterization of poly(L-alanine). We present not just the protocols, but the underlying scientific rationale, ensuring a deep, actionable understanding of these powerful analytical techniques.
Introduction: The Significance of Poly(L-alanine) Structure
The biological function and material properties of polypeptides are intrinsically linked to their three-dimensional structure. Poly(L-alanine), in its solid state, predominantly adopts either an α-helical or a β-sheet conformation, influenced by factors such as molecular weight and the method of preparation.[1][2][3] The α-helical form is a tightly coiled structure stabilized by intramolecular hydrogen bonds, while the β-sheet is an extended conformation stabilized by intermolecular hydrogen bonds between adjacent chains. These distinct secondary structures give rise to different material properties, such as solubility, mechanical strength, and enzymatic degradation rates.[4] Therefore, the ability to accurately determine the conformational state of PLA is critical for its application in fields like tissue engineering and controlled drug release.[4]
This guide will delve into two of the most powerful techniques for probing polypeptide structure: FTIR and NMR spectroscopy. FTIR spectroscopy provides a rapid and sensitive assessment of the overall secondary structure composition by analyzing the vibrational modes of the peptide backbone.[5][6] NMR spectroscopy, on the other hand, offers atomic-level insights into the local chemical environment and conformation of individual amino acid residues.[7][8] Together, they provide a comprehensive picture of the structural landscape of poly(L-alanine).
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Basis: The Amide Bands as Conformational Reporters
FTIR spectroscopy probes the vibrational modes of molecules. For polypeptides like poly(L-alanine), the most informative vibrational bands are the Amide I and Amide II bands, which arise from the peptide bond linkages.[9][10]
-
Amide I (1600-1700 cm⁻¹): This band is primarily due to the C=O stretching vibration of the peptide backbone (approximately 80%) and is highly sensitive to the secondary structure. The frequency of the C=O stretch is influenced by the hydrogen-bonding pattern, which is distinct for α-helices and β-sheets.[5][9]
-
Amide II (1510-1580 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[9] While also sensitive to conformation, it is generally considered less informative for quantitative secondary structure analysis than the Amide I band.
The correlation between the Amide I band frequency and secondary structure is well-established.[11] Deconvolution of the Amide I band allows for the quantification of the relative contributions of different secondary structural elements.
Experimental Protocol: FTIR Analysis of Poly(L-alanine)
This protocol outlines the steps for acquiring high-quality FTIR spectra of solid poly(L-alanine) samples using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling method.[12]
Materials:
-
Poly(L-alanine) powder
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft, lint-free tissue dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere. A typical background scan consists of 64-128 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the poly(L-alanine) powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 64-128 scans, 4 cm⁻¹ resolution).
-
Data Processing:
-
Perform ATR correction if the accessory software provides this function.
-
Baseline correct the spectrum to ensure a flat baseline, particularly in the Amide I and Amide II regions.
-
Normalize the spectrum for comparison between different samples.
-
Data Interpretation: Decoding the FTIR Spectrum
The key to interpreting the FTIR spectrum of poly(L-alanine) lies in the position and shape of the Amide I band.
| Secondary Structure | Amide I Band Position (cm⁻¹) |
| α-Helix | ~1654 |
| β-Sheet (antiparallel) | ~1624 and a weaker component around 1695 |
| Random Coil | ~1646 - 1650 |
| β-Turns | ~1673 and ~1685 |
Table 1: Characteristic Amide I Frequencies for Polypeptide Secondary Structures.[11][13]
A spectrum dominated by a strong absorption band around 1654 cm⁻¹ is indicative of a predominantly α-helical conformation.[13] Conversely, a major peak around 1624 cm⁻¹, often accompanied by a smaller peak near 1695 cm⁻¹, signifies a β-sheet structure.[11] For a more quantitative analysis, the Amide I band can be deconvoluted using second-derivative analysis or Fourier self-deconvolution to determine the percentage of each secondary structure component.[12]
Caption: Workflow for FTIR analysis of poly(L-alanine).
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about the structure and dynamics of molecules.[7] For poly(L-alanine), both solution-state and solid-state NMR are valuable, though solid-state NMR is particularly powerful for characterizing the native conformations of insoluble or semi-crystalline polymers.[1][7]
Theoretical Basis: Chemical Shift as a Conformational Probe
The fundamental principle of NMR is that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁵N, behave like tiny magnets.[7] When placed in a strong external magnetic field, they align with or against the field, and the energy difference between these states corresponds to a specific resonance frequency. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus.[14] In poly(L-alanine), the chemical shifts of the backbone and side-chain nuclei are conformation-dependent. The different dihedral angles (φ and ψ) that define α-helices and β-sheets result in distinct chemical shifts for the Cα, Cβ, and carbonyl (C') carbons.[1][2]
Experimental Protocol: Solid-State NMR of Poly(L-alanine)
This protocol describes the characterization of poly(L-alanine) using ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) solid-state NMR, a technique that enhances the signal of low-abundance ¹³C nuclei and averages out anisotropic interactions to provide high-resolution spectra of solid samples.[1][15]
Materials:
-
Poly(L-alanine) powder
-
Solid-state NMR spectrometer with a CP/MAS probe
-
Zirconia rotors (e.g., 4 mm or 3.2 mm)
-
Rotor packing tools
Procedure:
-
Rotor Packing: Carefully pack the poly(L-alanine) powder into a zirconia rotor using the appropriate packing tools. Ensure the sample is packed tightly and evenly to maintain stable spinning.
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe.
-
Set the magic-angle spinning rate (typically 5-15 kHz for ¹³C CP/MAS).
-
Tune and match the ¹H and ¹³C channels of the probe.
-
-
CP/MAS Experiment Setup:
-
Set the ¹H 90° pulse width.
-
Optimize the cross-polarization contact time. This is a critical parameter that affects the signal intensity of different carbon types.
-
Set the recycle delay, ensuring it is long enough for the ¹H nuclei to relax back to equilibrium (typically 1.5 to 5 times the ¹H T₁ relaxation time).
-
-
Data Acquisition: Acquire the ¹³C CP/MAS spectrum. The number of scans will depend on the sample amount and the desired signal-to-noise ratio.
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts using an external standard such as adamantane or glycine.
-
Data Interpretation: Assigning Conformation from ¹³C Chemical Shifts
The ¹³C chemical shifts of the Cα, Cβ, and carbonyl carbons are diagnostic of the secondary structure of poly(L-alanine).
| Carbon | α-Helix Chemical Shift (ppm) | β-Sheet Chemical Shift (ppm) |
| Cα | ~52.5 | ~48.5 |
| Cβ | ~15.5 | ~20.5 |
| C' (Carbonyl) | ~176.5 | ~172.0 |
Table 2: Typical ¹³C Solid-State NMR Chemical Shifts for Poly(L-alanine) in α-Helical and β-Sheet Conformations.[1][2][16]
A spectrum showing a Cα resonance around 52.5 ppm, a Cβ resonance around 15.5 ppm, and a carbonyl resonance around 176.5 ppm is characteristic of an α-helical conformation. In contrast, a β-sheet conformation will exhibit a Cα peak shifted upfield to around 48.5 ppm, a Cβ peak shifted downfield to around 20.5 ppm, and a carbonyl peak upfield to around 172.0 ppm.[1][2] The presence of multiple peaks in these regions can indicate a mixture of conformations.[17]
Caption: Workflow for Solid-State NMR analysis of poly(L-alanine).
Synergy of FTIR and NMR: A Holistic Approach
While both techniques are powerful in their own right, their combined application provides a more complete and validated picture of poly(L-alanine)'s structure.
Caption: Synergistic approach for PLA characterization.
FTIR offers a rapid, bulk analysis of the secondary structure composition, making it ideal for initial screening and for monitoring conformational changes in response to external stimuli like temperature or solvent treatment.[3] NMR, in turn, provides the high-resolution data needed to confirm the specific conformations and to identify subtle structural variations or the presence of multiple conformational states within the sample.[1][17] For instance, if FTIR suggests a mixed population of α-helix and β-sheet, NMR can confirm this by the presence of two distinct sets of chemical shifts and potentially quantify their relative populations.
Conclusion
The robust characterization of poly(L-alanine) is essential for its rational design and application in various scientific and industrial fields. This application note has detailed the theoretical underpinnings and practical protocols for using FTIR and NMR spectroscopy as complementary techniques to elucidate the conformational landscape of this important model polypeptide. By leveraging the bulk sensitivity of FTIR to secondary structure and the atomic-resolution insights from NMR, researchers can achieve a comprehensive and reliable understanding of their poly(L-alanine) samples, thereby accelerating research and development in biomaterials and drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 3. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of L-Alanine Based Poly(Ester-Amide)s [kezana.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. imc.cas.cz [imc.cas.cz]
- 15. A study of conformational stability of poly(L-alanine), poly(L-valine), and poly(L-alanine)/poly(L-valine) blends in the solid state by (13)C cross-polarization/magic angle spinning NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
Application Notes & Protocols: Leveraging 4-Methyloxazolidine-2,5-dione for the Fabrication of Biodegradable Tissue Engineering Scaffolds
Introduction
The field of tissue engineering aims to restore, maintain, or improve tissue function by combining cells, biomaterials, and suitable biochemical factors.[1][2] Central to this endeavor is the scaffold, a three-dimensional porous structure that mimics the native extracellular matrix (ECM), providing mechanical support and guiding cell growth and differentiation.[3] The choice of biomaterial is paramount, with biodegradable polymers being a primary focus due to their ability to degrade over time, leaving behind newly formed tissue.
This document provides a comprehensive guide to the use of 4-Methyloxazolidine-2,5-dione , also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA) , a highly reactive monomer for the synthesis of biodegradable polypeptides.[4] Through a controlled Ring-Opening Polymerization (ROP), L-Ala-NCA serves as a building block for poly(L-alanine), a polypeptide with significant potential for creating biocompatible and structurally robust scaffolds. We will detail the scientific principles, provide validated protocols for polymer synthesis and scaffold fabrication, and outline key characterization techniques for researchers, scientists, and drug development professionals.
Section 1: Scientific Principles & Rationale
1.1: The Monomer: this compound (L-Ala-NCA)
This compound is the N-carboxyanhydride derivative of the amino acid L-alanine. Its strained five-membered ring structure makes it highly susceptible to nucleophilic attack, which is the driving force for its polymerization.
Table 1: Properties and Safety Information for this compound
| Property | Value | Source |
| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [5] |
| Synonyms | L-Ala-NCA, L-Alanine N-Carboxyanhydride | [4] |
| CAS Number | 2224-52-4 | [5] |
| Molecular Formula | C₄H₅NO₃ | [5] |
| Molecular Weight | 115.09 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
Causality Note: The high reactivity and moisture sensitivity of L-Ala-NCA necessitate stringent storage and handling conditions (inert atmosphere, low temperature) to prevent premature, uncontrolled polymerization and ensure the synthesis of high molecular weight polymers.[6]
1.2: The Mechanism: Ring-Opening Polymerization (ROP)
The synthesis of polypeptides from NCAs is a "living" polymerization process, meaning it proceeds without termination or chain transfer steps, allowing for precise control over the polymer's molecular weight and architecture. The polymerization is typically initiated by a nucleophile (e.g., a primary amine) which attacks the carbonyl group at the C5 position of the oxazolidinedione ring. This leads to the opening of the ring and the formation of a carbamate intermediate, which subsequently decarboxylates (releases CO₂) to regenerate a terminal amine group. This new amine group then acts as the nucleophile for the next monomer, propagating the polymer chain.
Caption: Mechanism of Ring-Opening Polymerization (ROP) of L-Ala-NCA.
1.3: Rationale for Poly(L-alanine) in Tissue Engineering
Poly(L-alanine) (PLAla) is a synthetic polypeptide that offers several advantages for scaffold fabrication:
-
Biocompatibility: Its peptide backbone is analogous to natural proteins, and its degradation product, L-alanine, is a natural amino acid readily metabolized by the body.
-
Biodegradability: The polymer degrades via hydrolysis of its ester-like peptide bonds, allowing for gradual resorption in vivo.
-
Mechanical Properties: Due to strong intermolecular hydrogen bonding, PLAla chains can adopt a stable α-helical conformation, leading to the formation of semi-crystalline, fibrous structures with good mechanical strength, a crucial property for supporting cell growth in load-bearing applications.[1]
-
Tunability: The polymer can be synthesized into copolymers with other amino acid NCAs to fine-tune properties such as degradation rate, hydrophilicity, and cell-binding affinity.
Section 2: Experimental Protocols
Disclaimer: All procedures should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. L-Ala-NCA is a respiratory, skin, and eye irritant.[5]
2.1: Protocol for Synthesis of Poly(L-alanine) via ROP
This protocol describes the amine-initiated ROP of L-Ala-NCA to synthesize poly(L-alanine). The monomer-to-initiator ratio ([M]/[I]) determines the target degree of polymerization and thus the molecular weight.
Materials & Equipment:
-
(S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA, CAS 2224-52-4)
-
Benzylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF, reaction solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon or Nitrogen gas supply
-
Sintered glass funnel
-
Vacuum oven
Caption: Workflow for the synthesis of poly(L-alanine).
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).
-
Monomer Addition: Quickly weigh the desired amount of L-Ala-NCA and add it to the flask against a positive flow of inert gas. For a target molecular weight of 11.5 kDa ([M]/[I] ratio of 100), use 1.15 g of L-Ala-NCA.
-
Solvent Addition: Using a gas-tight syringe, add anhydrous DMF to achieve a monomer concentration of approximately 5-10% (w/v). Stir until the monomer is fully dissolved.
-
Initiation: Prepare a stock solution of benzylamine initiator in anhydrous DMF. For an [M]/[I] ratio of 100, calculate the required volume of the initiator stock solution and inject it into the stirring monomer solution via syringe.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours under a positive pressure of inert gas. The solution may become more viscous as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a rapidly stirring volume of diethyl ether (~10-20 times the volume of the reaction mixture). A white, fibrous precipitate of poly(L-alanine) will form immediately.
-
Purification: Continue stirring for 30 minutes, then collect the polymer by vacuum filtration using a sintered glass funnel. Wash the polymer cake several times with fresh diethyl ether to remove any residual solvent and unreacted monomer.
-
Drying: Transfer the purified polymer to a vial and dry it in a vacuum oven at 40-50°C overnight to a constant weight.
2.2: Protocol for Fabrication of an Electrospun Poly(L-alanine) Scaffold
This protocol details the fabrication of a non-woven, fibrous scaffold from the synthesized poly(L-alanine) using the electrospinning technique.[7]
Materials & Equipment:
-
Synthesized poly(L-alanine)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, solvent)
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret)
-
Grounded collector (e.g., rotating mandrel or flat plate)
-
Glass vials, syringes
Caption: Workflow for electrospinning a poly(L-alanine) scaffold.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 10-15% (w/v) solution of the synthesized poly(L-alanine) in HFIP. This may require stirring for several hours to achieve a homogeneous, viscous solution. Causality Note: HFIP is a specialized solvent capable of breaking the strong hydrogen bonds in poly(L-alanine) to achieve complete dissolution, which is critical for successful electrospinning.
-
Apparatus Setup: Load the polymer solution into a plastic syringe fitted with a blunt-tipped metal needle (spinneret). Mount the syringe on the syringe pump.
-
Positioning: Place a grounded collector (e.g., an aluminum foil-wrapped plate or a rotating mandrel) at a set distance (typically 15-20 cm) from the tip of the spinneret.
-
Electrospinning:
-
Set the syringe pump to a steady flow rate (e.g., 0.5-1.5 mL/hour).
-
Connect the positive lead of the high-voltage power supply to the spinneret.
-
Apply a voltage in the range of 15-20 kV. A stable Taylor cone should form at the tip of the spinneret, from which a polymer jet is ejected towards the collector.
-
-
Scaffold Collection: Allow the process to run for the desired duration to achieve a scaffold of the required thickness.
-
Post-Processing: Carefully remove the scaffold from the collector and place it in a vacuum oven at room temperature for at least 48 hours to ensure complete removal of the residual HFIP solvent.
Section 3: Characterization of Polymer and Scaffold
Self-validating protocols require rigorous characterization. The following techniques are essential for confirming the successful synthesis of the polymer and fabrication of a functional scaffold.
Table 2: Key Characterization Techniques
| Target | Technique | Property Measured | Expected Outcome |
| Polymer | Fourier-Transform Infrared (FTIR) | Chemical structure, functional groups | Disappearance of anhydride peaks (~1860, 1790 cm⁻¹) from NCA; appearance of amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. |
| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn close to the theoretical value ([M]/[I] x MW_monomer); PDI typically low (1.1-1.4) for living polymerization. | |
| Scaffold | Scanning Electron Microscopy (SEM) | Surface morphology, fiber diameter, pore structure | A non-woven mesh of smooth, uniform, bead-free fibers. Fiber diameter can be controlled by electrospinning parameters. |
| Mechanical Testing (Tensile) | Young's modulus, ultimate tensile strength (UTS), elongation at break | Provides data on the scaffold's stiffness and strength to ensure it can support the intended tissue application. | |
| Contact Angle Goniometry | Surface wettability/hydrophilicity | Poly(L-alanine) is relatively hydrophobic. Surface treatments may be needed to enhance cell attachment. | |
| In Vitro Degradation Assay | Mass loss over time in a simulated physiological environment (e.g., PBS at 37°C) | A gradual decrease in mass over weeks to months, confirming the scaffold's biodegradability. |
Section 4: Data Interpretation & Troubleshooting
4.1: Representative Data
The table below provides a set of expected values for a scaffold fabricated according to the protocols above. These serve as a benchmark for successful execution.
Table 3: Example Characterization Data for a Poly(L-alanine) Scaffold
| Parameter | Typical Value |
| Polymer Mn (from GPC) | 10,000 - 50,000 g/mol |
| Polymer PDI (from GPC) | 1.1 - 1.4 |
| Average Fiber Diameter (from SEM) | 300 - 800 nm |
| Scaffold Porosity | > 85% |
| Young's Modulus | 50 - 200 MPa |
| Water Contact Angle | 90 - 110° |
| Mass Loss after 4 weeks in PBS | 5 - 10% |
4.2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or Low Molecular Weight | Impure monomer; presence of moisture in the reaction; incorrect [M]/[I] ratio calculation. | Recrystallize the L-Ala-NCA monomer before use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Double-check all calculations for initiator concentration. |
| Electrospinning Jet is Unstable or Dripping | Voltage is too low; solution flow rate is too high; solution conductivity is too low. | Gradually increase the applied voltage. Decrease the syringe pump flow rate. If the problem persists, a minuscule amount of a salt (e.g., pyridinium triflate) can be added to increase solution conductivity. |
| Beads Formed on Electrospun Fibers (Bead-on-String Morphology) | Polymer concentration is too low, leading to insufficient chain entanglement; surface tension is too high. | Increase the polymer concentration in the spinning solution (e.g., from 10% to 12% w/v). Ensure the solvent (HFIP) is of high purity. |
| Scaffold is Brittle and Difficult to Handle | Polymer molecular weight is too low; fibers are too large and not well-fused. | Synthesize a higher molecular weight polymer by increasing the [M]/[I] ratio. Adjust electrospinning parameters (e.g., decrease collector distance, use a lower volatility co-solvent) to promote better fiber cohesion. |
Conclusion
This compound is a powerful and versatile monomer for the creation of well-defined poly(L-alanine) homopolymers and copolymers. The Ring-Opening Polymerization method provides excellent control over polymer characteristics, which directly translates to the functional properties of the final tissue engineering scaffold. By following the detailed protocols for synthesis, fabrication, and characterization outlined in this guide, researchers can reliably produce high-quality, biodegradable scaffolds. These materials serve as a robust platform for a wide range of applications, from fundamental studies in cell-material interactions to the development of next-generation therapies for tissue regeneration.
References
- 1. Advanced Material Strategies for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2224-52-4|(S)-4-Methyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Polypeptide-Based Block Copolymers via Ring-Opening Polymerization of 4-Methyloxazolidine-2,5-dione
Abstract: This document provides a comprehensive guide for the synthesis of well-defined block copolymers utilizing the ring-opening polymerization (ROP) of 4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-alanine. Polypeptides and their block copolymers are at the forefront of advanced biomaterials, offering unparalleled biocompatibility and biodegradability for applications in drug delivery, tissue engineering, and diagnostics.[1][2] This guide details the underlying polymerization mechanism, offers a step-by-step protocol for synthesizing an amphiphilic diblock copolymer, poly(ethylene glycol)-b-poly(L-alanine) (PEG-b-pAla), and outlines essential characterization techniques. The protocols are designed for researchers, scientists, and drug development professionals seeking to produce high-purity, low-polydispersity block copolymers.
Foundational Principles: The Living Polymerization of NCAs
The synthesis of well-defined polypeptides hinges on the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This compound, also known as L-alanine NCA (Ala-NCA), is a cyclic monomer that undergoes polymerization to form poly(L-alanine), a hydrophobic, biodegradable polypeptide.[3]
The power of this method lies in its "living" nature when appropriate initiators are used. A living polymerization is a chain polymerization from which chain transfer and chain termination are absent. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and, critically, the ability to form block copolymers through sequential monomer addition.[1][4]
Mechanism of Primary Amine-Initiated ROP:
The most common and controlled method for initiating NCA polymerization is through a primary amine. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the NCA ring. This leads to the opening of the ring and the formation of a carbamate, which rapidly decarboxylates to regenerate a primary amine at the chain end. This new terminal amine is then capable of initiating the polymerization of another NCA monomer. This process repeats, extending the polypeptide chain.
The causality behind choosing a primary amine initiator, particularly an amine-terminated macroinitiator like PEG-NH₂, is twofold:
-
Control: Each initiator molecule generates one polymer chain, allowing the molecular weight to be precisely controlled by the monomer-to-initiator ratio ([M]/[I]).
-
Block Copolymer Formation: By using a polymer with a terminal amine group (a macroinitiator), the resulting polypeptide is covalently linked to the initial polymer, forming a block copolymer in a single, efficient step.
Figure 1: Simplified mechanism of amine-initiated ring-opening polymerization of Ala-NCA.
Experimental Protocol: Synthesis of PEG-b-pAla
This protocol describes the synthesis of an amphiphilic diblock copolymer, poly(ethylene glycol)-block-poly(L-alanine), a material known to self-assemble into micelles in aqueous solutions, making it a prime candidate for drug delivery systems.[1]
Materials and Reagents
-
Monomer: (S)-4-Methyloxazolidine-2,5-dione (L-Ala NCA, >97%)[3][5]
-
Macroinitiator: α-Methoxy-ω-amino-poly(ethylene glycol) (mPEG-NH₂), MW = 5,000 g/mol
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (<50 ppm water)
-
Precipitation Solvent: Diethyl ether, cold (4 °C)
-
Atmosphere: High-purity nitrogen or argon gas
Expertise Insight: The success of NCA polymerization is critically dependent on the purity of reagents and the exclusion of water. Water can act as an alternative initiator, leading to the formation of undesired homopolymer (poly(L-alanine) not attached to PEG) and a broadening of the molecular weight distribution. Therefore, the use of anhydrous solvents and rigorous inert atmosphere techniques (e.g., a Schlenk line or glovebox) is non-negotiable.
Instrumentation
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Flame-dried glassware (Schlenk flask, syringes)
-
Magnetic stirrer and stir bars
-
High-vacuum pump
-
Centrifuge for polymer collection
Step-by-Step Synthesis Workflow
References
- 1. Fully Automated Multi-Step Synthesis of Block Copolymers [mdpi.com]
- 2. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 4. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Characterization of Glatiramer Acetate Intermediates
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and analytical chemistry.
Senior Application Scientist's Foreword:
Glatiramer Acetate (GA) represents a fascinating and challenging class of drugs known as non-biological complex drugs (NBCDs).[1] Unlike small molecules, GA is not a single chemical entity but a complex, heterogeneous mixture of synthetic polypeptides composed of four amino acids: L-glutamic acid, L-alanine, L-tyrosine, and L-lysine.[2] Its therapeutic efficacy in treating relapsing forms of multiple sclerosis is intrinsically linked to this complexity, including its specific amino acid composition, sequence randomness, and molecular weight distribution.[3][4]
Consequently, the manufacturing process is not merely a synthesis but a carefully orchestrated sequence of reactions that defines the final product's identity and function.[5] Control over this process is paramount, and this control is achieved through the rigorous synthesis, isolation, and characterization of its key intermediates. This guide eschews a generic template to provide a focused, in-depth exploration of the glatiramer acetate synthesis pathway. We will dissect each critical stage, explaining the underlying chemical principles, providing detailed, field-tested protocols, and outlining the analytical strategies required to validate each intermediate. Our approach is grounded in the principle that a well-characterized intermediate is the foundation of a consistent and effective final drug substance.
Part 1: The Foundation - Synthesis of Protected N-Carboxyanhydride (NCA) Monomers
Expertise & Experience: The Rationale for NCAs
The synthesis of glatiramer acetate begins with the "activation" of the four constituent amino acids.[6] Standard peptide coupling is impractical for producing a random high-molecular-weight polymer. The method of choice is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs).[7] This strategy is efficient and allows for the formation of long polypeptide chains under controlled conditions.
However, the side chains of L-lysine and L-glutamic acid contain reactive functional groups (amino and carboxylic acid, respectively) that would interfere with the polymerization process. Therefore, these groups must be protected with orthogonal protecting groups—groups that can be removed under different conditions without affecting the polypeptide backbone.
-
L-Glutamic Acid: The γ-carboxyl group is typically protected as a benzyl ester (Bzl) . This group is stable under the polymerization conditions but can be readily removed later via acidolysis (e.g., with HBr).[6][8]
-
L-Lysine: The ε-amino group is commonly protected with a trifluoroacetyl (Tfa) group. The Tfa group is exceptionally stable to acidic conditions used for benzyl deprotection but is selectively cleaved under basic conditions.[6][9]
L-alanine and L-tyrosine do not require side-chain protection for this specific polymerization reaction.
Experimental Protocol 1: Synthesis of N-Carboxyanhydrides (NCAs)
This protocol describes a general method for converting a protected amino acid to its corresponding NCA using triphosgene. This reaction must be conducted under strictly anhydrous conditions to prevent premature hydrolysis of the phosgene equivalent and the resulting NCA.
Materials:
-
Protected Amino Acid (e.g., γ-Benzyl L-glutamate, N-ε-Trifluoroacetyl L-lysine)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Anhydrous Hexane or Heptane
-
Nitrogen or Argon gas supply
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas.
-
Dissolution: Suspend the protected amino acid (1.0 eq) in anhydrous THF (approx. 10-15 mL per gram of amino acid).
-
Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred amino acid suspension over 30-60 minutes. The reaction is typically exothermic. Maintain the temperature between 20-25°C, using a water bath if necessary.
-
Monitoring: The reaction mixture will gradually become clear as the NCA forms and dissolves. Monitor the reaction by FTIR, looking for the disappearance of the amino acid starting material and the appearance of the characteristic strong anhydride C=O stretches of the NCA ring (approx. 1850 and 1780 cm⁻¹).
-
Isolation: Once the reaction is complete (typically 2-4 hours), concentrate the solution under reduced pressure to about one-third of its original volume.
-
Crystallization: Add anhydrous hexane or heptane to the concentrated solution until turbidity persists. Allow the solution to stand at 4°C or -20°C overnight to induce crystallization.
-
Collection & Drying: Collect the crystalline NCA product by filtration under a blanket of nitrogen. Wash the crystals with cold anhydrous hexane and dry under high vacuum. Store the purified NCA under inert gas at low temperature (-20°C).
Data Presentation: Characterization of NCA Monomers
The purity and identity of each NCA monomer are critical for a successful polymerization.
| Parameter | Analytical Method | Specification / Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Chemical shifts consistent with the expected NCA structure. |
| Purity | ¹H NMR | >98% (absence of residual solvent and starting material). |
| Confirmation | FTIR Spectroscopy | Strong characteristic C=O stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹. |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Part 2: Polymerization - Crafting the Protected Polypeptide (Intermediate 1)
Expertise & Experience: Controlling Randomness
This step involves the random ring-opening copolymerization of the four distinct NCA monomers.[10] The process is initiated by a nucleophile, typically a secondary amine like diethylamine (DEA).[6][8] The initiator attacks the carbonyl carbon of an NCA, leading to the opening of the anhydride ring and the formation of an amine-terminated species that then propagates the polymerization by attacking other NCA monomers.
Several critical process parameters (CPPs) at this stage dictate the characteristics of the resulting protected polymer, known as Intermediate 1:[3][11]
-
Monomer Ratio: The feed ratio of the four NCAs is a primary determinant of the final amino acid composition of glatiramer acetate.
-
Initiator: The choice and amount of initiator (DEA) are critical. The use of DEA results in a C-terminal diethylamide moiety on many of the polymer chains, which is a known structural signature of the GA manufacturing process.[12]
-
Solvent: Anhydrous polar aprotic solvents like dioxane or dimethylformamide (DMF) are used to dissolve the NCAs and the growing polymer chain.[9]
-
Temperature & Time: These parameters influence the rate of polymerization and can affect the molecular weight of the resulting polymer.
Experimental Protocol 2: Synthesis of Protected Glatiramer (Intermediate 1)
Materials:
-
NCA of L-Alanine
-
NCA of γ-Benzyl L-glutamate
-
NCA of N-ε-Trifluoroacetyl L-lysine
-
NCA of L-Tyrosine
-
Anhydrous Dioxane or DMF
-
Diethylamine (DEA) initiator
-
Purified Water
Procedure:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged reactor, dissolve the four NCA monomers in anhydrous dioxane at their predetermined molar ratios. Stir until a clear solution is obtained.
-
Initiation: Prepare a dilute solution of the DEA initiator in anhydrous dioxane. Add the initiator solution to the monomer solution in one portion with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution may increase as the polymer chains grow.
-
Quenching & Precipitation: Quench the reaction by pouring the viscous polymer solution into a large volume of vigorously stirred purified water. This step terminates the polymerization and precipitates the water-insoluble protected polymer.
-
Isolation and Washing: Stir the suspension for several hours to ensure complete precipitation. Collect the solid product (Intermediate 1) by filtration.
-
Drying: Wash the collected solid extensively with purified water to remove unreacted monomers and other water-soluble impurities. Dry the polymer under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
Part 3: Depolymerization & Partial Deprotection (Intermediate 2)
Expertise & Experience: The Sculpting Step
Intermediate 1 is a high-molecular-weight, fully protected polypeptide. The next stage is arguably the most critical and complex step in the entire synthesis: simultaneous partial depolymerization and selective deprotection.[6] Intermediate 1 is treated with 33% hydrogen bromide (HBr) in acetic acid (AcOH).[8]
This reagent serves two purposes:
-
Selective Deprotection: The acidic conditions cleave the benzyl (Bzl) protecting groups from the glutamic acid side chains via acidolysis.
-
Partial Depolymerization: The harsh acidic conditions also catalyze the random cleavage of peptide bonds along the polymer backbone, reducing the average molecular weight.
The final molecular weight distribution of glatiramer acetate is largely determined at this stage. The reaction must be carefully controlled and monitored, as under- or over-exposure to HBr/AcOH will result in a product that is out of specification. In-process controls, such as measuring the viscosity of the reaction mixture, are often employed to determine the precise endpoint.[8] The resulting product is Intermediate 2.
Experimental Protocol 3: Synthesis of Trifluoroacetyl-Glatiramer (Intermediate 2)
Materials:
-
Protected Polypeptide (Intermediate 1)
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Purified Water
Procedure:
-
Reaction Setup: Charge the dried Intermediate 1 into a suitable glass-lined reactor.
-
Acid Treatment: Add the 33% HBr/AcOH solution to the reactor. The amount is typically based on the weight of the polymer. Stir the mixture at a controlled temperature (e.g., 20-25°C).
-
Controlled Reaction: The reaction is highly time-dependent. Monitor the progress by taking samples at regular intervals and measuring the molecular weight distribution by Size Exclusion Chromatography (SEC) or by monitoring the solution viscosity.[8]
-
Endpoint Determination: The reaction is stopped when the polymer reaches a predetermined molecular weight target or viscosity range.
-
Quenching and Precipitation: Quench the reaction by adding the reaction mixture to a large volume of cold, purified water. This precipitates the partially deprotected and size-reduced polymer, Intermediate 2.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum to yield Intermediate 2.
Data Presentation: Characterization of Intermediate 2
| Parameter | Analytical Method | Specification / Expected Result |
| Benzyl Group Removal | ¹H NMR | Complete disappearance of benzyl proton signals (~7.3 ppm). |
| Tfa Group Presence | ¹⁹F NMR | Presence of the trifluoroacetyl signal. |
| Amino Acid Ratio | Amino Acid Analysis | Molar ratios of Glu, Ala, Tyr, Lys should be close to the target. |
| Molecular Weight | SEC-MALS | Peak Average Molecular Weight (Mp) within the target range. |
Part 4: Final Deprotection and Purification to Glatiramer Acetate
Expertise & Experience: Unveiling the Active Substance
The final chemical transformation involves the removal of the trifluoroacetyl (Tfa) protecting group from the lysine residues of Intermediate 2. This is accomplished under basic conditions. While piperidine has been traditionally used, newer methods often employ tetraalkylammonium hydroxides in water, which can offer milder reaction conditions.[6][13] This step yields the glatiramer free base.
The final steps involve converting the free base to the acetate salt and rigorous purification.
-
Salt Formation: The glatiramer base solution is neutralized with acetic acid to form the desired acetate salt.[13]
-
Purification: Ultrafiltration or diafiltration is used to remove low-molecular-weight impurities, residual solvents, and deprotection reagents.[6][13] The solution is then lyophilized to yield the final Glatiramer Acetate as a white, fluffy solid.
Experimental Protocol 4: Synthesis of Glatiramer Acetate from Intermediate 2
Materials:
-
Trifluoroacetyl-Glatiramer (Intermediate 2)
-
Aqueous Base (e.g., 20% Tetraethylammonium hydroxide or 10% Piperidine)[13]
-
Acetic Acid
-
Purified Water for Injection (WFI)
-
Diafiltration system with a 3 kDa (or similar) molecular weight cut-off membrane
Procedure:
-
Base Deprotection: Dissolve or suspend Intermediate 2 in purified water. Add the aqueous base solution and stir at room temperature for 24 hours.[13]
-
Neutralization: Carefully adjust the pH of the solution to 3-4 by adding acetic acid. This neutralizes the excess base and forms the glatiramer acetate salt.[13]
-
Purification by Diafiltration: Transfer the solution to a diafiltration system. Perform continuous diafiltration against WFI. This process removes small molecules (salts, cleaved Tfa groups) while retaining the polymer. Typically, 5-10 diavolumes are required.
-
Concentration: After purification, concentrate the glatiramer acetate solution to the desired final concentration using the same ultrafiltration membrane.
-
Lyophilization: Freeze-dry the purified, concentrated glatiramer acetate solution to obtain the final product as a sterile, white, lyophilized powder.
Comprehensive Analytical Characterization
A suite of modern analytical techniques is required to fully characterize the final product and ensure it meets specifications.[14][15]
| Attribute | Analytical Method(s) | Purpose |
| Amino Acid Content | Amino Acid Analysis (after hydrolysis) | Confirms the final molar ratio of the four amino acids.[1] |
| Molecular Weight | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Determines the average molecular weight and polydispersity.[16] |
| Structural Identity | ¹H and ¹³C NMR Spectroscopy | Provides a "fingerprint" of the polymer mixture.[14] |
| Process Signatures | LC-MS, NMR | To detect specific structural motifs, like the C-terminal diethylamide.[12][17] |
| Charge Distribution | Capillary Electrophoresis (CE), Coomassie Blue Binding Assay | Assesses the overall charge characteristics of the polypeptide mixture.[1][18] |
| Purity | HPLC, GC (for residual solvents) | Quantifies impurities and residual solvents. |
References
- 1. Physicochemical and Biological Examination of Two Glatiramer Acetate Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. [PDF] Process signatures in glatiramer acetate synthesis: structural and functional relationships | Semantic Scholar [semanticscholar.org]
- 4. Glatiramer acetate - Wikipedia [en.wikipedia.org]
- 5. Manufacturing of COPAXONE® (glatiramer acetate injection) [copaxonehcp.com]
- 6. Demonstration of Equivalence of Generic Glatiramer Acetate and Copaxone® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmcisochem.fr [pmcisochem.fr]
- 8. US8575198B1 - In-process control for the manufacture of glatiramer acetate - Google Patents [patents.google.com]
- 9. WO2004043995A2 - Process for the preparation of glatiramer acetate by polymerisation of n-carboxy anhydrides of l-alanine, l-tyrosine, benzyl l-glutamate and benzyloxycarbonyl l-lysine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US8470603B2 - Methods of evaluating diethylamide in glatiramer acetate - Google Patents [patents.google.com]
- 13. US20100036092A1 - Synthesis of Glatiramer Acetate - Google Patents [patents.google.com]
- 14. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2019049038A1 - Process for the characterization of glatiramer acetate - Google Patents [patents.google.com]
- 17. CA2650653C - Methods of evaluating glatiramer acetate - Google Patents [patents.google.com]
- 18. Glatiramer Acetate Analysis - deltaDOT Ltd [deltadot.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyloxazolidine-2,5-dione Monomer
Welcome to the technical support center for the purification of 4-Methyloxazolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this critical monomer. As the purity of this compound, also commonly known as L-Alanine N-carboxyanhydride (L-Ala-NCA), is paramount for successful polymerization and peptide synthesis, this resource aims to equip you with the knowledge to overcome common purification challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Problem 1: After synthesis and initial work-up, my crude this compound is an oil or a sticky solid and will not crystallize.
-
Underlying Cause: The presence of impurities can significantly depress the melting point of the monomer, leading to the formation of an oil rather than a crystalline solid. Common culprits include residual solvents (e.g., THF, ethyl acetate), unreacted starting materials, or byproducts. Oiling out can also occur if a concentrated solution is cooled too rapidly, causing the compound to precipitate at a temperature above its melting point.[1][2]
-
Solution:
-
Solvent Removal: Ensure all solvents from the reaction and extraction steps are thoroughly removed under reduced pressure. Gentle heating (e.g., 30-40°C) can aid this process, but avoid excessive heat which can cause thermal decomposition.[1]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the monomer is poorly soluble, such as n-hexane or diethyl ether. This can help to wash away more soluble impurities and provide a seed for crystallization.
-
Modified Recrystallization: If oiling out persists during recrystallization, return the mixture to the heat source, add a small amount of additional "good" solvent to ensure complete dissolution, and then allow it to cool much more slowly. An insulated container or a cooling bath with a gradual temperature decrease can be beneficial.[2]
-
Problem 2: My recrystallized this compound is discolored (e.g., yellow or brown).
-
Underlying Cause: Colored impurities often arise from side reactions during synthesis or decomposition of the monomer. These can be highly conjugated organic molecules that are present in very small quantities.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude, colored monomer in a suitable solvent (e.g., ethyl acetate or THF). Add a small amount of activated carbon (typically 1-2% w/w) and heat the mixture gently for a short period (5-15 minutes). The activated carbon will adsorb many colored impurities.[3][4] Caution: Use minimal heating to prevent monomer degradation.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Recrystallization: Proceed with the recrystallization of the decolorized filtrate as usual.
-
Problem 3: During recrystallization, no crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Underlying Cause: This issue typically arises from two main scenarios: either too much solvent was used, resulting in a solution that is not saturated at the lower temperature, or the solution is supersaturated and requires nucleation to initiate crystallization.[1][2][5]
-
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If available, add a single, small crystal of pure this compound to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If attempts to induce crystallization fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the monomer. Once the solution has become more concentrated, allow it to cool again slowly.[2][5]
-
Problem 4: The yield of my purified this compound is very low.
-
Underlying Cause: Low yields can be attributed to several factors, including incomplete reaction, mechanical losses during transfers, or hydrolysis of the monomer during the purification process. This compound is sensitive to moisture and can hydrolyze back to L-alanine, especially if aqueous washes are not performed quickly and at low temperatures.[3][6]
-
Solution:
-
Optimize Synthesis: Ensure the initial synthesis reaction goes to completion by monitoring it (e.g., by TLC or NMR) before proceeding with the work-up.
-
Minimize Transfers: Plan your purification steps to minimize the number of transfers between flasks to reduce mechanical losses.
-
Anhydrous Conditions: Use anhydrous solvents for recrystallization and perform the purification under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.
-
Cold & Quick Aqueous Washes: If an aqueous wash is necessary (e.g., with ice-cold NaHCO3 solution to remove acidic impurities), perform it rapidly with ice-cold solutions to minimize the risk of hydrolysis.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities originate from the synthesis process. These include:
-
Unreacted L-alanine: The starting amino acid.
-
HCl salts of L-alanine: Formed by the reaction of L-alanine with HCl, a byproduct of phosgene or triphosgene use.[6]
-
N-chloroformyl amino acids and α-isocyanato-acid chlorides: Intermediates and side products from the reaction with the phosgenating agent.[6][8] These impurities are problematic as they can interfere with polymerization reactions.[6][9]
Q2: What is the best solvent system for the recrystallization of this compound?
A2: A common and effective solvent system is a mixture of a "good" solvent in which the monomer is soluble at elevated temperatures and a "poor" solvent in which it is insoluble at room temperature. A widely used combination is ethyl acetate (good solvent) and n-hexane (poor solvent) .[6] Tetrahydrofuran (THF) can also be used as the good solvent. The general procedure involves dissolving the crude monomer in a minimal amount of the hot good solvent, followed by the slow addition of the poor solvent until turbidity is observed.
Q3: Can I purify this compound by sublimation?
A3: Yes, sublimation is a viable purification method for this compound, particularly for removing non-volatile impurities. However, it must be performed with care as the monomer can undergo thermal decomposition at elevated temperatures.[1][6] It is crucial to use a high vacuum and the lowest possible temperature at which sublimation occurs at a reasonable rate.
Q4: How can I assess the purity of my this compound?
A4: Purity is typically assessed using a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: This is a powerful tool for identifying the characteristic peaks of the monomer and detecting the presence of impurities.[5][10] For example, the presence of unreacted L-alanine can be identified by its distinct signals.[11]
-
FT-IR Spectroscopy: The FT-IR spectrum should show the characteristic anhydride carbonyl stretches.
-
Melting Point: A sharp melting point close to the literature value (around 92°C) is a good indicator of high purity.[12] Impurities will typically cause a depression and broadening of the melting point range.
Q5: What are the ideal storage conditions for purified this compound?
A5: this compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep it in a freezer at -20°C or below.[12]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Place the crude this compound in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate or THF) and gently heat the mixture with stirring until the solid completely dissolves.
-
Slowly add a "poor" solvent (e.g., n-hexane) dropwise to the hot solution until a persistent cloudiness appears.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent.
-
Dry the purified crystals under high vacuum.
Protocol 2: Purification by Sublimation
-
Place the crude this compound in a sublimation apparatus.
-
Ensure the apparatus is completely dry and assemble it with a cold finger.
-
Apply a high vacuum to the system.
-
Gently heat the bottom of the apparatus containing the crude material while cooling the cold finger (e.g., with circulating cold water).
-
The monomer will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, carefully release the vacuum and collect the purified crystals from the cold finger.
Data Presentation
| Compound | ¹H NMR (CDCl₃, δ ppm) [10] | ¹H NMR (DMSO-d₆, δ ppm) [5] | ¹³C NMR (CDCl₃, δ ppm) [10] | FT-IR (cm⁻¹) |
| This compound | 6.24 (br s, 1H, NH), 4.42 (q, 1H), 1.58 (d, 3H) | 8.97 (s, 1H, NH), 4.47 (q, 1H), 1.32 (d, 3H) | 168.6, 151.5, 58.8, 20.1 (approx.) | ~1850 & ~1780 (anhydride C=O) |
| L-Alanine (starting material) | - | ~3.5 (q, 1H), ~1.3 (d, 3H) (in D₂O)[11] | - | Broad N-H and O-H stretches, C=O stretch ~1580-1600 |
Visualizations
Caption: General purification workflows for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. calgoncarbon.com [calgoncarbon.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 12. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
Technical Support Center: 4-Methyloxazolidine-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of 4-Methyloxazolidine-2,5-dione (L-Alanine N-carboxyanhydride, Ala-NCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this critical monomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and solve experimental challenges.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you might encounter during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My final product has low purity and a broad melting point. What are the likely impurities?
Answer: Low purity and a broad melting point are typically indicative of residual starting materials or the presence of side products. In the context of Ala-NCA synthesis, particularly when using phosgene or its derivatives (diphosgene, triphosgene), the primary contaminants are often:
-
Unreacted L-alanine: The starting amino acid may not have fully reacted.
-
Hydrogen Chloride (HCl) Salts: HCl is a major byproduct of phosgenation and can form salts with unreacted alanine.[1] These acidic impurities are particularly problematic as they can catalyze the premature polymerization or degradation of the NCA monomer.[2]
-
Electrophilic Intermediates: Side reactions can generate highly reactive species like 2-isocyanatoacyl chlorides or N-chloroformyl amino acids, which can interfere with subsequent polymerization steps by acting as chain terminators.[1]
-
Oligomers/Polymers: Premature polymerization of the Ala-NCA can occur, especially in the presence of impurities or moisture, leading to a mixture of low-molecular-weight polymers alongside the desired monomer.
Solutions:
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like ¹H NMR to confirm the disappearance of the starting L-alanine. Traditionally, these reactions are heated to 50–60 °C, but an exotherm upon reagent mixing can often drive the reaction to completion at ambient temperature.[1]
-
Effective Quenching and Washing: After the reaction, a careful workup is crucial. Washing the crude product solution (e.g., in ethyl acetate) with ice-cold water and a dilute, ice-cold sodium bicarbonate (NaHCO₃) solution can effectively remove HCl and its salts.[3]
-
Purification via Recrystallization: The most common method for purifying NCAs is repeated recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1] This is highly effective at removing both unreacted starting materials and oligomeric side products.
-
Filtration through Diatomaceous Earth: For large-scale preparations where recrystallization might be cumbersome, filtering the reaction mixture through a pad of diatomaceous earth (Celite) has been shown to effectively remove impurities that lead to low-molecular-weight byproducts in subsequent polymerizations.[1]
Question 2: My yield is consistently low. Where am I losing my product?
Answer: Low yields can stem from several factors throughout the synthesis and workup process. The primary culprits are often related to the stability of the NCA monomer itself and the reaction conditions.
Probable Causes & Solutions:
-
Moisture-Induced Hydrolysis: this compound is highly sensitive to moisture. Water can hydrolyze the anhydride ring, leading back to the amino acid, or it can initiate ring-opening polymerization, both of which consume your desired monomer.[2][4]
-
Solution: All glassware must be flame-dried or oven-dried before use. Solvents must be rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[3]
-
-
Incomplete Cyclization: The reaction conditions may not be optimal for the cyclization of the intermediate N-chloroformyl alanine to the final NCA product.
-
Solution: Ensure the reaction temperature is appropriately maintained. While some reactions proceed at ambient temperature, others may require gentle heating (e.g., 50-60°C) to drive the cyclization to completion.[1][3] Monitor the reaction to determine the optimal time and temperature for your specific setup.
-
-
Product Loss During Workup: The product can be lost during aqueous washing steps if not performed correctly. Furthermore, premature precipitation or inefficient extraction can significantly reduce the isolated yield.
-
Solution: Use ice-cold water for all aqueous washes to minimize NCA hydrolysis. When precipitating the product (e.g., by adding the reaction mixture to an anti-solvent like n-hexane), ensure the solution is sufficiently cold (e.g., -20°C) to maximize recovery.[3]
-
-
Degradation on Purification Media: Standard silica gel column chromatography is often not recommended for NCAs as the acidic nature of the silica can promote ring-opening and polymerization on the column.
-
Solution: Prioritize purification by recrystallization or filtration through an inert medium like Celite.[1]
-
Question 3: I am observing premature polymerization during my synthesis or workup. How can I prevent this?
Answer: Premature polymerization is a common and frustrating side reaction. The NCA ring is strained and susceptible to ring-opening, which can be initiated by a variety of nucleophiles and bases.
Key Initiators of Unwanted Polymerization:
| Initiator | Mechanism of Action | Prevention Strategy |
| Water/Moisture | Acts as a nucleophile to initiate ring-opening polymerization, leading to ill-defined polypeptides.[2] | Rigorously exclude water from all reagents, solvents, and glassware. Work under an inert atmosphere. |
| Primary/Secondary Amines | Unreacted L-alanine or other amine impurities are potent initiators for NCA polymerization.[5] | Ensure the reaction goes to completion. Use a slight excess of the phosgenating agent. Purify the final product to remove residual amino acids. |
| Basic Impurities | Strong bases can initiate polymerization. This includes residual bicarbonate from the workup if not properly removed. | Perform a final wash with ice-cold water after the bicarbonate wash. Ensure the product is thoroughly dried. |
| Chloride Ions | Residual chloride ions from the phosgenation process have been reported to initiate polymerization.[1] | Thoroughly wash the crude product to remove HCl and other chloride salts. |
Caption: Desired synthesis pathway and key side reactions.
Experimental Protocol: Synthesis of this compound using Triphosgene
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
Materials:
-
L-alanine (dried under vacuum)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethyl Acetate
-
Anhydrous n-Hexane
-
Deionized Water (ice-cold)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, suspend L-alanine (1.0 eq) and triphosgene (0.8 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a condenser and a magnetic stirrer. [3]2. Reaction: Heat the mixture to 60°C and stir for approximately 2-3 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of L-alanine.
-
Gas Purge: After the reaction is complete, bubble nitrogen through the solution for 30 minutes to remove any excess HCl gas. [3]4. Precipitation: Cool the reaction mixture to room temperature. Precipitate the crude product by slowly adding the THF solution to a stirring flask of cold (-20°C) anhydrous n-hexane (approx. 2.5 times the volume of THF). [3]5. Isolation: Allow the precipitate to settle at -20°C. Decant the supernatant and collect the solid residue.
-
Workup: Dissolve the crude solid in anhydrous ethyl acetate. Wash the organic phase twice with ice-cold water and once with an ice-cold 0.5% NaHCO₃ aqueous solution to remove acidic impurities. [3]7. Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the purified L-Ala NCA.
-
Final Purification (Optional but Recommended): For the highest purity, recrystallize the product from a mixture of ethyl acetate and n-hexane.
-
Storage: Store the final product under an inert atmosphere at ≤ -20°C.
References
Technical Support Center: Controlling Polydispersity in L-Ala-NCA Polymerization
Welcome to the technical support center for L-Alanine N-Carboxyanhydride (L-Ala-NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving well-defined poly(L-alanine) with low polydispersity. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it critical to control in polypeptide synthesis?
A: Polydispersity, quantified by the polydispersity index (PDI or Đ), is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length, while higher values signify a broader distribution. In drug delivery and biomedical applications, controlling polydispersity is paramount as it directly influences the physicochemical properties, self-assembly behavior, and in vivo performance of the polypeptide-based materials. A narrow PDI ensures batch-to-batch consistency and predictable therapeutic outcomes.
Q2: Which polymerization mechanism should I aim for to achieve low polydispersity in L-Ala-NCA polymerization?
A: For achieving low polydispersity, the Normal Amine Mechanism (NAM) is preferred over the Activated Monomer Mechanism (AMM).[1][2][3]
-
Normal Amine Mechanism (NAM): This is a nucleophilic ring-opening chain growth process initiated by a primary amine.[3][4] It allows for a controlled, living polymerization where new monomer units are sequentially added to the growing polymer chain.[4] This mechanism is favored when using nucleophilic initiators that are less basic.[3]
-
Activated Monomer Mechanism (AMM): This mechanism is initiated by strong bases that deprotonate the NCA monomer.[3][5][6] The resulting NCA anion acts as a nucleophile.[3] The AMM often leads to a fast but uncontrolled polymerization with a broad molecular weight distribution and high PDI.[2][5]
Therefore, to synthesize well-defined poly(L-alanine), experimental conditions should be optimized to favor the NAM.
Q3: What are the most critical factors influencing polydispersity in L-Ala-NCA polymerization?
A: Several factors can significantly impact the PDI of the final polypeptide. The most critical include:
-
Monomer Purity: The presence of impurities in the L-Ala-NCA monomer, such as water, HCl, or unreacted amino acids, can lead to side reactions and uncontrolled initiation, broadening the molecular weight distribution.[1][4]
-
Initiator Choice: The type and purity of the initiator are crucial. Primary amines are generally preferred for a controlled polymerization via the NAM.[4] The nucleophilicity and basicity of the amine can influence the polymerization kinetics and the extent of side reactions.[5]
-
Solvent Purity: Protic impurities in the solvent, such as water, can act as unintended initiators, leading to a loss of control over the polymerization. Anhydrous solvents are essential.
-
Reaction Temperature: Temperature affects the rates of both propagation and termination reactions. Lower temperatures can sometimes suppress side reactions, leading to better control.[7][8]
-
Reaction Atmosphere: L-Ala-NCA polymerization is sensitive to moisture and carbon dioxide.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[5]
Q4: How can I purify L-Ala-NCA monomer effectively?
A: High-purity L-Ala-NCA is crucial for achieving low polydispersity. The most common purification method is recrystallization.[8]
General Protocol for L-Ala-NCA Recrystallization:
-
Dissolve the crude L-Ala-NCA in a minimal amount of a suitable solvent in which it is soluble at elevated temperatures but less soluble at room temperature or below (e.g., a mixture of tetrahydrofuran (THF) and hexane).
-
Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration under an inert atmosphere.
-
Wash the crystals with a cold, non-solvent (e.g., hexane) to remove any residual soluble impurities.
-
Dry the purified L-Ala-NCA crystals under high vacuum to remove all traces of solvent.
It is imperative to handle the purified monomer in a glovebox or under a strictly inert atmosphere to prevent contamination.[1]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your L-Ala-NCA polymerization experiments.
Problem 1: High Polydispersity Index (PDI > 1.2)
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Monomer Impurities | Residual starting materials, HCl, or moisture in the L-Ala-NCA can act as alternative initiators or terminating agents, leading to a broad molecular weight distribution.[1] | Recrystallize the L-Ala-NCA monomer multiple times from a suitable solvent system (e.g., THF/hexane) until high purity is confirmed by techniques like ¹H NMR and FTIR. Ensure the monomer is thoroughly dried under high vacuum.[8] |
| Initiator Issues | The presence of impurities in the primary amine initiator can lead to uncontrolled polymerization. Using a secondary or tertiary amine can favor the less controlled Activated Monomer Mechanism (AMM).[6][9] | Purify the primary amine initiator by distillation before use. Confirm the choice of a primary amine to favor the Normal Amine Mechanism (NAM). |
| Solvent Contamination | Traces of water or other protic impurities in the solvent can initiate polymerization, leading to the formation of polymer chains with varying lengths. | Use anhydrous solvents . Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system) and stored over molecular sieves. |
| Atmospheric Contamination | Exposure to moisture or CO₂ from the air can lead to side reactions and uncontrolled initiation.[5] | Perform the polymerization under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7] |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions, such as chain termination or transfer, relative to the rate of propagation. | Optimize the reaction temperature . Consider running the polymerization at a lower temperature (e.g., 0°C or room temperature) to minimize side reactions.[8] |
Problem 2: Bimodal or Multimodal GPC Trace
Possible Causes & Solutions
A bimodal or multimodal distribution in the Gel Permeation Chromatography (GPC) trace indicates the presence of multiple distinct polymer populations with different molecular weights.
Workflow for Diagnosing Bimodal GPC Trace
Caption: Troubleshooting workflow for a bimodal GPC trace.
Problem 3: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Inactive Initiator | The initiator may have degraded or is of poor quality. | Use a fresh, purified initiator . Verify the activity of the initiator if possible. |
| Presence of Inhibitors | Certain impurities in the monomer or solvent can inhibit the polymerization. | Ensure high purity of all reagents . Recrystallize the monomer and use freshly purified solvent. |
| Low Reaction Temperature | While lower temperatures can improve control, they also significantly reduce the polymerization rate. | Gradually increase the reaction temperature while monitoring the conversion. Find a balance between a reasonable reaction time and maintaining control over the polymerization. |
Problem 4: Observed Molecular Weight is Significantly Different from the Theoretical Value
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Inaccurate Monomer to Initiator Ratio | Errors in weighing the monomer or dispensing the initiator solution will lead to a deviation from the target molecular weight. | Carefully and accurately measure the amounts of monomer and initiator. Prepare a stock solution of the initiator for more precise addition. |
| Incomplete Initiation | If the initiation is slow or incomplete, not all initiator molecules will start a polymer chain, resulting in a higher than expected molecular weight. | Choose a more efficient primary amine initiator . Ensure the initiator is fully soluble and well-mixed at the start of the polymerization. |
| Chain Transfer Reactions | Impurities, particularly water, can act as chain transfer agents, leading to the formation of more polymer chains than initiator molecules and thus a lower molecular weight. | Rigorously exclude water from the reaction system by using anhydrous reagents and a dry, inert atmosphere. |
III. Key Experimental Protocols
Protocol 1: High-Vacuum Polymerization of L-Ala-NCA
High-vacuum techniques are highly effective for achieving living polymerization of NCAs by ensuring the utmost purity of the reaction environment.[7]
Materials:
-
Purified L-Ala-NCA
-
Purified primary amine initiator (e.g., n-hexylamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
All-glass, flame-dried polymerization reactor with a high-vacuum valve
Procedure:
-
In a glovebox, add the purified L-Ala-NCA to the polymerization reactor.
-
Attach the reactor to a high-vacuum line and evacuate to a pressure of at least 10⁻⁵ mbar.
-
Distill the anhydrous DMF directly into the reactor under high vacuum.
-
Freeze the monomer solution using liquid nitrogen and degas thoroughly.
-
Introduce the initiator via a pre-calibrated ampule or syringe under high vacuum.
-
Seal the reactor and allow the polymerization to proceed at the desired temperature.
-
Monitor the reaction progress by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Once the polymerization is complete, precipitate the polymer in a non-solvent (e.g., methanol or diethyl ether), filter, and dry under vacuum.
Protocol 2: Monitoring Polymerization Kinetics with FTIR
Procedure:
-
At regular intervals, carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Quickly place the aliquot between two KBr or NaCl plates.
-
Record the FTIR spectrum.
-
Monitor the decrease in the intensity of the characteristic NCA anhydride peaks.
-
The disappearance of these peaks indicates the complete consumption of the monomer.
IV. Mechanistic Overview
The ring-opening polymerization of L-Ala-NCA initiated by a primary amine (R-NH₂) proceeds through the Normal Amine Mechanism (NAM).
Caption: The Normal Amine Mechanism for L-Ala-NCA polymerization.
This controlled, step-wise addition of monomer units is the foundation for synthesizing poly(L-alanine) with a low polydispersity index. By meticulously controlling the reaction conditions and purity of reagents, researchers can achieve predictable molecular weights and narrow molecular weight distributions, which are essential for advanced applications.
V. References
-
Zhang, Y., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry. --INVALID-LINK--
-
Aliferis, T., Iatrou, H., & Hadjichristidis, N. (2004). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination Reactions in High-Vacuum Polymerizations. Biomacromolecules.
-
García-Alvarez, M., & Muñoz-Guerra, S. (2014). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers. --INVALID-LINK--
-
Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer.
-
Mortensen, K., & Kramer, J. R. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications. --INVALID-LINK--
-
Habraken, G. J. M., et al. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry.
-
Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters. --INVALID-LINK--
-
Lu, H., & Wang, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research. --INVALID-LINK--
-
Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. --INVALID-LINK--
-
Lu, H., et al. (2017). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides. Nature Communications. --INVALID-LINK--
-
Zhang, S., et al. (2016). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. Polymer Chemistry.
-
Ling, J., et al. (2021). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science. --INVALID-LINK--
-
Reddy, M. S., et al. (2009). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with triphosgene. Google Patents. --INVALID-LINK--
-
Giani, S., et al. (2014). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. --INVALID-LINK--
-
Taillades, J., et al. (2002). Kinetic study of the polymerization of alpha-amino acid N-carboxyanhydrides in aqueous solution using capillary electrophoresis. Journal of Chromatography A. --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. pmcisochem.fr [pmcisochem.fr]
- 3. pure.mpg.de [pure.mpg.de]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. materials.uoi.gr [materials.uoi.gr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Aggregation in Poly(L-alanine) Synthesis
Welcome to the technical support center for poly(L-alanine) synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aggregation during the synthesis of this unique polypeptide. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively and achieve successful synthetic outcomes. Poly(L-alanine) has a strong propensity to form highly stable β-sheet structures, which is the primary driver of aggregation and can lead to significant challenges in both synthesis and purification[1][2][3]. This guide will address the common issues in a question-and-answer format, offering practical solutions grounded in established research.
Frequently Asked Questions (FAQs)
Q1: My poly(L-alanine) peptide is precipitating out of solution during synthesis. What is causing this?
A1: Precipitation during poly(L-alanine) synthesis is almost always due to aggregation driven by the formation of intermolecular β-sheet structures. The hydrophobicity of the alanine side chains and the ability of the peptide backbone to form extensive hydrogen bond networks are the key culprits[4][5][6]. Several factors can exacerbate this issue:
-
Chain Length: As the poly(L-alanine) chain elongates, its propensity to form stable β-sheets and aggregate increases significantly. Peptides with more than 10 alanine residues are particularly prone to aggregation[1][2].
-
Solvent Environment: The choice of solvent plays a critical role. In many standard organic solvents used for peptide synthesis, the growing poly(L-alanine) chain can readily self-associate. In aqueous solutions, environmental conditions like pH can also influence aggregation. For instance, at neutral pH, poly(L-alanine) can form unstructured, insoluble aggregates, while alkaline conditions may promote the formation of more ordered fibrils[1].
-
Temperature: Higher temperatures can increase the rate of molecular motion and hydrophobic interactions, potentially accelerating the aggregation process[7][8].
-
Concentration: Higher concentrations of the growing peptide chains will increase the likelihood of intermolecular interactions and aggregation.
Q2: I am using solid-phase peptide synthesis (SPPS), and I'm observing poor coupling efficiency and a shrunken resin bed. Is this related to aggregation?
A2: Yes, these are classic signs of on-resin aggregation during SPPS[6][9]. The growing peptide chains, while anchored to the solid support, can fold and associate with each other, forming a dense, poorly solvated network. This leads to:
-
Poor Accessibility: The aggregated peptide chains physically block access to the N-terminus, preventing efficient coupling of the next amino acid. This results in truncated sequences and low yields.
-
Shrunken Resin Bed: The collapse of the peptide-resin matrix due to intermolecular hydrogen bonding reduces the swelling of the resin beads, leading to a visible decrease in the resin bed volume[6].
-
Inaccurate Monitoring: Standard monitoring tests like the Kaiser test may give false negatives because the ninhydrin reagent cannot access the sterically hindered free amines[6].
Q3: How can I prevent or mitigate aggregation during my poly(L-alanine) synthesis?
A3: Several strategies can be employed to disrupt the formation of β-sheet structures and improve the solubility of the growing peptide chain. The choice of strategy will depend on your specific synthetic method (solution-phase vs. solid-phase) and the length of the target poly(L-alanine) sequence.
For Solid-Phase Peptide Synthesis (SPPS):
-
Use of "Difficult Sequence" Protocols: Employing specialized protocols designed for aggregation-prone sequences is crucial. This often involves the use of chaotropic agents or modifications to the synthesis cycle[9][10][11].
-
Chaotropic Salt Washes: Incorporating washes with solutions of chaotropic salts, such as lithium chloride (LiCl) in dimethylformamide (DMF), can help to disrupt hydrogen bonding and break up aggregates[9].
-
Elevated Temperature Synthesis: In some cases, performing the coupling reactions at an elevated temperature can disrupt secondary structure formation and improve coupling efficiency. However, this must be done with caution to avoid side reactions.
-
Resin Choice: Utilizing a resin with a lower loading capacity can increase the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.
For Solution-Phase Synthesis:
-
Solvent Selection: The choice of solvent is paramount. Solvents that can effectively solvate the peptide backbone and disrupt hydrogen bonding are preferred. Trifluoroacetic acid (TFA) is known to maintain poly(L-alanine) in a helical conformation, preventing β-sheet formation[12]. However, its acidity may not be suitable for all synthetic schemes.
-
pH Control (in aqueous environments): As demonstrated in chemoenzymatic synthesis, pH can significantly influence the secondary structure and aggregation of poly(L-alanine). Alkaline conditions have been shown to yield longer, more structured fibrils, while neutral pH can lead to rapid formation of insoluble aggregates[1]. Careful optimization of pH may be necessary depending on the desired final product.
-
Use of Solubilizing Tags: For recombinant expression or some solution-phase syntheses, the temporary attachment of a highly soluble protein or peptide tag can help to keep the poly(L-alanine) construct in solution.
Troubleshooting Guides
Guide 1: Troubleshooting On-Resin Aggregation in SPPS
This guide provides a step-by-step workflow for addressing suspected on-resin aggregation during the synthesis of poly(L-alanine).
Symptoms:
-
Positive Kaiser test after a coupling step.
-
Noticeable shrinking of the resin bed.
-
Slow or difficult solvent filtration.
Workflow:
Caption: Troubleshooting workflow for on-resin aggregation in SPPS.
Detailed Protocol for Chaotropic Wash and Recoupling:
-
Initial Observation: After a standard coupling cycle, a positive Kaiser test indicates incomplete reaction.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual reagents.
-
Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin and agitate for 15-30 minutes. This helps to break up the secondary structures of the aggregated peptides.
-
DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove the LiCl.
-
Recoupling: Prepare a fresh solution of the activated amino acid and perform the coupling reaction again. It may be beneficial to allow the coupling to proceed for a longer duration (e.g., 2-4 hours).
-
Monitoring: After the recoupling step, perform another Kaiser test.
-
Decision Point:
-
If the Kaiser test is negative, the aggregation has been sufficiently disrupted to allow the reaction to proceed. Continue with the synthesis.
-
If the Kaiser test is still positive, it indicates severe aggregation. At this point, it is advisable to cap the unreacted N-termini with a reagent like acetic anhydride to prevent the formation of deletion sequences. Then, proceed with the synthesis of the remaining peptide, acknowledging that the final product will contain truncated sequences.
-
Guide 2: Characterizing Poly(L-alanine) Aggregation
Once you have synthesized your poly(L-alanine), it is crucial to characterize its aggregation state. This guide outlines key analytical techniques for this purpose.
Analytical Techniques:
| Technique | Information Provided | Key Considerations |
| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure of the peptide (α-helix, β-sheet, random coil)[3][8][13]. | Requires the peptide to be soluble in a suitable solvent. Aggregated samples may cause light scattering, affecting the signal. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can identify the presence of β-sheet structures through characteristic amide I band absorptions[13]. | Can be used for both soluble and solid samples. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, allowing for the detection and monitoring of aggregate formation over time[8][14][15]. | Requires a clear, dilute solution. Not suitable for highly aggregated or precipitated samples. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of aggregates, such as fibrils or amorphous structures[8]. | Requires sample preparation on a grid, which may introduce artifacts. |
| Thioflavin T (ThT) Assay | A fluorescence-based assay used to detect the presence of amyloid-like fibrils rich in β-sheets[14]. | Specific for amyloid-like structures and may not detect amorphous aggregates. |
Experimental Workflow for Characterization:
Caption: Workflow for characterizing the aggregation state of poly(L-alanine).
By understanding the underlying causes of poly(L-alanine) aggregation and employing these troubleshooting and characterization strategies, you can significantly improve the success rate of your syntheses and gain deeper insights into the behavior of this fascinating polypeptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly-(L-alanine) expansions form core beta-sheets that nucleate amyloid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of an extremely stable polyalanine beta-sheet macromolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on the conformational transition of a model polyalanine peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects on the conformational transition of a model polyalanine peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protein Aggregation Analysis [intertek.com]
Technical Support Center: Optimizing Initiator Concentration for ROP of 4-Methyloxazolidine-2,5-dione
Welcome to the technical support guide for the ring-opening polymerization (ROP) of 4-Methyloxazolidine-2,5-dione (4-MOD), also known as L-Alanine N-Carboxyanhydride (Ala-NCA). This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of poly(α-hydroxy-DL-alanine) and related polypeptides.
The successful synthesis of well-defined polypeptides via NCA polymerization is critically dependent on precise control over the initiation step. The concentration of the initiator is not merely a variable; it is the primary determinant of the resulting polymer's molecular weight and molecular weight distribution. This guide provides in-depth, troubleshooting-oriented answers to common challenges, explains the causality behind experimental choices, and offers validated protocols to ensure reproducible success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the ROP of 4-MOD, with a focus on the role of the initiator.
Q1: My polymer's molecular weight is much higher than predicted by the monomer-to-initiator ([M]/[I]) ratio. What is happening?
Answer: This is a classic sign of inefficient initiation, meaning a portion of your initiator is not actively starting polymer chains. The remaining active initiator molecules polymerize a larger amount of monomer than intended, leading to longer chains and a higher than expected number-average molecular weight (Mn).
Root Causes & Solutions:
-
Initiator Purity: The initiator (e.g., a primary amine) may be partially deactivated by impurities. Amines are susceptible to oxidation or reaction with atmospheric CO₂.
-
Solution: Use freshly distilled or purified initiators. If using an amine salt, ensure complete conversion to the free base before use. Store initiators under an inert atmosphere (Nitrogen or Argon) and away from light.
-
-
Reaction with Impurities in the Monomer or Solvent: Trace amounts of acid or water can protonate and deactivate a primary amine initiator.[1]
-
Solution: Ensure the 4-MOD monomer is recrystallized to high purity to remove any residual acids from its synthesis.[2] Solvents must be rigorously dried using appropriate methods (e.g., distillation from calcium hydride for THF or DMF) to be free of water, which can act as a competing initiator.[3]
-
-
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, propagating chains will consume most of the monomer before all initiator molecules have had a chance to react. This effectively reduces the number of growing chains, leading to higher Mn.[4]
-
Solution: While primary amines are generally efficient, consider switching to a more nucleophilic initiator or slightly increasing the reaction temperature to improve the initiation rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Q2: The polydispersity index (PDI or Đ) of my polymer is broad (> 1.2). How can I achieve a narrower distribution?
Answer: A high PDI indicates a loss of control over the polymerization, resulting in polymer chains of widely varying lengths. This is one of the most frequent challenges in NCA polymerization.[2]
Root Causes & Solutions:
-
Competing Polymerization Mechanisms: NCA polymerization can proceed via two main pathways: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[5][6] While primary amine initiators favor the more controlled NAM, impurities or certain reaction conditions can promote the less controlled AMM, leading to a broad PDI.
-
Solution: The key is to maintain conditions that exclusively favor NAM. This includes using highly pure monomer and initiator, working under a strictly inert and dry atmosphere, and using aprotic, non-polar solvents where possible.
-
-
Slow Initiation: As mentioned in Q1, a slow initiation rate relative to propagation is a major cause of high PDI. Chains that start later will be shorter than those that started early, broadening the molecular weight distribution.[4][7]
-
Solution: Ensure your chosen initiator reacts quickly and completely at the start of the polymerization. The goal is for all chains to begin growing at the same time.
-
-
Chain-Termination or Chain-Transfer Reactions: Impurities, particularly water, can act as chain-transfer agents or terminate growing chains, leading to a population of shorter, "dead" polymers and broadening the PDI.[2][8]
-
Solution: Rigorous purification of all reagents and glassware is non-negotiable. Perform all manipulations using Schlenk line or glovebox techniques to exclude atmospheric moisture and oxygen.
-
Q3: How do I select the correct initiator concentration for my target molecular weight?
Answer: For a well-controlled, "living" polymerization, the number-average degree of polymerization (DP), which is the average number of monomer units per polymer chain, is directly determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀).[4]
The Core Principle: The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:
Mn,th = ([M]₀ / [I]₀) × Mₘ + Mᵢ
Where:
-
[M]₀ is the initial molar concentration of the monomer (4-MOD).
-
[I]₀ is the initial molar concentration of the initiator.
-
Mₘ is the molecular weight of the monomer (4-MOD, 115.09 g/mol ).[9]
-
Mᵢ is the molecular weight of the initiator.
Practical Application: To target a specific molecular weight, you rearrange the formula to determine the required [M]₀/[I]₀ ratio.
Example Calculation & Data Table: Let's assume you are using Benzylamine (Mᵢ = 107.15 g/mol ) as the initiator for the ROP of 4-MOD (Mₘ = 115.09 g/mol ).
| Target Mn ( g/mol ) | Required [M]₀/[I]₀ Ratio | Theoretical DP |
| 5,000 | 42.5 | ~43 |
| 10,000 | 86.0 | ~86 |
| 20,000 | 172.9 | ~173 |
| 50,000 | 433.6 | ~434 |
Causality: In a living polymerization, each initiator molecule starts one—and only one—polymer chain. Therefore, the number of polymer chains is fixed by the amount of initiator you add. The total mass of the polymer is determined by the amount of monomer consumed. By controlling this ratio, you directly control the average mass (and thus, length) of each chain.
Visualizing the Process
ROP Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing common issues related to initiator optimization.
Caption: Troubleshooting decision tree for 4-MOD ROP.
Simplified Reaction Mechanism: Normal Amine Mechanism (NAM)
This diagram illustrates the key steps in a primary amine-initiated ROP of an N-carboxyanhydride.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Aqueous ring-opening polymerization-induced self-assembly (ROPISA) of N-carboxyanhydrides - American Chemical Society [acs.digitellinc.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dispersity Effects in Polymer Self-Assemblies: A Matter of Hierarchical Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Kinetics of N-Carboxyanhydride (NCA) Polymerization
Welcome to the Technical Support Center for N-Carboxyanhydride (NCA) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for monitoring and troubleshooting the kinetics of polypeptide synthesis via the ring-opening polymerization (ROP) of NCAs. Accurate kinetic monitoring is crucial for achieving well-defined polypeptides with controlled molecular weights and low dispersities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the monitoring of NCA polymerization kinetics.
Q1: What are the primary techniques for monitoring the kinetics of NCA polymerization in real-time?
A1: The two most common and effective techniques for real-time monitoring of NCA polymerization are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
FTIR Spectroscopy: This is a highly convenient method for in-situ monitoring.[1] The polymerization progress is followed by observing the disappearance of the characteristic anhydride peaks of the NCA monomer, typically found around 1790 cm⁻¹ and 1860 cm⁻¹.[2][3] Simultaneously, the appearance and increase of the amide I and amide II bands of the forming polypeptide backbone (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) can be observed.[2][4]
-
NMR Spectroscopy: ¹H NMR spectroscopy is another powerful tool for monitoring NCA polymerization kinetics.[5] The reaction progress can be quantified by monitoring the disappearance of specific proton signals from the NCA monomer and the concurrent appearance of signals corresponding to the polypeptide product.[2]
Q2: How do I set up an experiment for in-situ FTIR monitoring of NCA polymerization kinetics?
A2: For a typical in-situ FTIR kinetic experiment, the reaction is set up directly in a specialized FTIR cell.
-
A solution of the NCA monomer and any catalyst or co-initiator in a suitable anhydrous solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)) is prepared.[1][2]
-
This solution is transferred to an FTIR cell with appropriate windows (e.g., CaF₂ or BaF₂) that are transparent in the mid-IR range.
-
An initial spectrum is recorded to establish the baseline and the initial concentration of the NCA monomer.
-
The initiator is then injected into the cell to start the polymerization.
-
Spectra are recorded at regular time intervals to track the decrease in the NCA anhydride peak intensities.[1][6]
Q3: What are the key parameters that influence the kinetics of NCA polymerization?
A3: Several factors can significantly impact the rate and control of NCA polymerization:
-
Monomer Purity: The presence of impurities, especially water and hydrochloric acid (HCl), can inhibit or terminate the polymerization.[1][7] Rigorous purification of NCA monomers is crucial.[8]
-
Initiator Type: The choice of initiator (e.g., primary amines, organometallic complexes) plays a critical role in the initiation rate and the overall polymerization mechanism.[7]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can dramatically affect the polymerization kinetics. For instance, cooperative covalent polymerization (CCP) exhibits two-stage kinetics in solvents with low polarity like DCM, leading to accelerated rates compared to conventional polymerization in polar solvents like DMF.[9]
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) can suppress side reactions, leading to better control over the polymerization.[10][11]
-
Additives/Catalysts: The addition of certain acids or catalysts, like crown ethers, can accelerate the polymerization rate.[1][2]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your NCA polymerization kinetics experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Slow Reaction | Monomer Impurities: Presence of acidic impurities like HCl can protonate the initiator and inhibit the reaction.[1][7] | Purify the NCA monomer: Recrystallization or filtration through celite can effectively remove acidic contaminants.[8][12][13] Ensure all glassware and solvents are rigorously dried. |
| Inefficient Initiator: The chosen initiator may have low nucleophilicity or may be sterically hindered. | Select a more efficient initiator, such as a primary amine for the "normal amine mechanism".[7] | |
| Solvent Inhibition: Certain solvents can interfere with the polymerization mechanism. | Choose an appropriate solvent based on the desired polymerization mechanism. For example, use low-polarity solvents like DCM for accelerated cooperative covalent polymerization.[9] | |
| Broad Polydispersity (Đ > 1.2) | Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broad molecular weight distribution.[10] | Optimize Initiator: Choose a more efficient initiator to ensure all chains start growing at approximately the same time. |
| Chain Termination/Transfer Reactions: Side reactions can terminate growing polymer chains prematurely.[7][14] | Lower Reaction Temperature: Conducting the polymerization at 0°C can suppress many side reactions.[11] Ensure High Purity: Use freshly purified monomers, initiators, and anhydrous solvents. | |
| Premature Precipitation: The growing polypeptide chain may precipitate out of solution, halting further polymerization.[10] | Solvent Selection: Use a solvent that can solubilize both the monomer and the resulting polypeptide. Adjust Concentration: Lowering the initial monomer concentration can sometimes prevent precipitation. | |
| Bimodal Molecular Weight Distribution | Multiple Polymerization Mechanisms: The presence of different initiating species or mechanisms (e.g., normal amine vs. activated monomer) can lead to multiple polymer populations.[1][15] | Control Reaction Conditions: The use of primary ammonium salts with tertiary amines can help control the balance between different mechanisms.[15] Ensure high monomer purity to avoid unintended initiation. |
| Presence of Water: Water can act as an initiator, leading to a separate population of polymer chains. | Rigorously dry all reagents and solvents. Perform the polymerization under an inert atmosphere (e.g., in a glovebox). | |
| Inconsistent Kinetic Data | Incomplete Mixing: Poor mixing of the initiator with the monomer solution can lead to localized variations in reaction rate. | Ensure rapid and thorough mixing upon addition of the initiator. |
| Temperature Fluctuations: Variations in temperature can affect the reaction rate, leading to inconsistent data. | Use a thermostatted reaction vessel to maintain a constant temperature throughout the experiment. |
Section 3: Experimental Protocols & Visualizations
Protocol: Purification of NCA Monomer by Recrystallization
A common source of kinetic variability is the purity of the NCA monomer. Here is a general protocol for recrystallization:
-
Dissolve the crude NCA monomer in a minimum amount of a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)).[12]
-
Slowly add a non-solvent (e.g., anhydrous hexane) along the walls of the flask until the solution becomes slightly turbid. A typical ratio of THF to hexane is 1:4 or 1:5.[12][13]
-
Allow the flask to stand undisturbed for several hours, preferably at a controlled temperature, to allow for crystal formation.
-
Once crystallization is complete, carefully decant the mother liquor.
-
Wash the crystals with a small amount of the cold non-solvent.
-
Dry the purified NCA crystals under high vacuum to remove any residual solvent.
-
All steps should be performed under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination.[12]
Workflow for Monitoring NCA Polymerization Kinetics via FTIR
The following diagram illustrates the typical workflow for a kinetic study using FTIR.
Caption: Workflow for monitoring NCA polymerization kinetics using in-situ FTIR.
Conceptual Diagram: Factors Influencing NCA Polymerization Kinetics
This diagram illustrates the key factors that can influence the kinetics and outcome of NCA polymerization.
Caption: Key experimental parameters influencing NCA polymerization outcomes.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. materials.uoi.gr [materials.uoi.gr]
- 15. pure.mpg.de [pure.mpg.de]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Methyloxazolidine-2,5-dione: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-Methyloxazolidine-2,5-dione (MOD), a chiral building block frequently employed in the synthesis of polypeptides and other complex organic molecules.[1] We will explore a robust High-Performance Liquid Chromatography (HPLC) method, contrast it with a powerful alternative in Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and discuss the critical aspect of chiral purity analysis.
The Critical Need for Purity Assessment of this compound
This compound, also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a highly reactive derivative of the amino acid L-alanine.[1] Its reactivity, while advantageous for polymerization, also makes it susceptible to degradation and the presence of impurities. Potential impurities can arise from the synthesis process, such as residual starting materials (e.g., L-alanine) and reagents, or from degradation, including hydrolysis back to L-alanine. Furthermore, as a chiral molecule, the presence of the opposite enantiomer, (R)-4-Methyloxazolidine-2,5-dione, is a critical purity parameter that can significantly impact the stereochemistry of the final product.[2][3]
Primary Purity Assessment: A Reversed-Phase HPLC Approach
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Rationale for Method Parameters
The choice of a C18 stationary phase provides a versatile hydrophobic backbone for the retention of the moderately polar this compound. The gradient elution from a highly aqueous mobile phase to a high organic content ensures the elution of both polar impurities (like residual alanine) and potentially less polar byproducts. The use of TFA as an ion-pairing agent helps to sharpen the peak shape of any ionizable components. Detection at a low UV wavelength of 210 nm is chosen to ensure the detection of the analyte and any potential impurities that may lack a significant chromophore at higher wavelengths.
Caption: High-Level Workflow for HPLC Purity Analysis.
Alternative Method: Quantitative NMR (qNMR)
For new synthetic molecules where a certified reference standard is not available, Quantitative NMR (qNMR) emerges as a powerful, primary analytical method for purity determination.[4] Unlike chromatographic techniques that rely on a response factor, qNMR provides a direct measurement of the analyte concentration against a certified internal standard.[5]
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Internal Standard Selection: Choose a suitable internal standard with known purity that has resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire the 1H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation[5][6]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative determination based on the direct proportionality between NMR signal intensity and the number of nuclei.[5] |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification. | Uses a certified internal standard of a different, known compound.[4] |
| Selectivity | High selectivity for separating structurally similar impurities. | Can resolve signals from different molecules, but overlapping signals can be challenging. |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to HPLC. |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally lower throughput due to longer acquisition times for quantitative accuracy. |
| Destructive | Non-destructive to the sample. | Non-destructive, the sample can be recovered.[7] |
| Information Provided | Provides retention time and peak area/height for quantification. | Provides structural information in addition to quantification. |
Special Consideration: Chiral Purity Analysis
Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial. Standard reversed-phase HPLC columns, as described above, will not separate enantiomers. For this, a chiral stationary phase (CSP) is required.
Chiral HPLC Method
A chiral HPLC method would involve a similar setup to the achiral method but with a specialized column. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for separating enantiomers of N-heterocyclic compounds.[8][9] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.[8]
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
Reversed-phase HPLC offers a highly sensitive and selective method for detecting and quantifying process-related impurities and degradants, particularly when a reference standard is available.
-
qNMR provides an excellent orthogonal method for absolute purity determination without the need for an analyte-specific reference standard, making it invaluable for the characterization of new batches or novel derivatives.[4][7]
-
Chiral HPLC is an indispensable and specific technique required to assess the enantiomeric excess, a critical quality attribute for this chiral building block.
For comprehensive quality control, a combination of these techniques is often employed. An achiral HPLC method can be used for routine purity checks, qNMR for the definitive assignment of purity for a new batch, and chiral HPLC to ensure stereochemical integrity. This multi-faceted approach ensures the highest confidence in the quality of this compound used in research and development.
References
- 1. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 2. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 1H NMR Analysis for Confirming L-Ala-NCA Structure
For researchers and professionals in drug development and polymer chemistry, the synthesis of polypeptides relies heavily on the purity and structural integrity of the starting materials. Among these, α-amino acid N-carboxyanhydrides (NCAs) are critical building blocks.[1] L-Alanine N-carboxyanhydride (L-Ala-NCA), a key monomer for synthesizing poly-L-alanine and various copolymers like Glatiramer acetate, demands rigorous characterization to ensure successful polymerization and the desired properties of the final product.[2][3]
This guide provides an in-depth comparison of analytical techniques for confirming the structure of L-Ala-NCA, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the nuances of spectral interpretation, compare it with alternative methods, and provide a field-proven protocol for accurate analysis.
The Central Role of ¹H NMR in L-Ala-NCA Characterization
¹H NMR spectroscopy stands as the cornerstone technique for the routine confirmation of L-Ala-NCA's structure and purity. Its ability to provide precise information about the chemical environment of protons in a molecule makes it invaluable for identifying the characteristic signals of the NCA ring and the alanine side chain.
A typical ¹H NMR spectrum of L-Ala-NCA in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) will exhibit three key signals.[1][4]
-
N-H Proton: A broad singlet corresponding to the amine proton on the NCA ring. In CDCl₃, this peak is typically observed around δ 6.24 ppm.[1] In DMSO-d₆, it appears further downfield, around δ 8.97 ppm.[4] The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
α-Proton (CH): A quartet resulting from the coupling with the three protons of the adjacent methyl group. This signal is typically found around δ 4.42 ppm in CDCl₃ and δ 4.45-4.49 ppm in DMSO-d₆.[1][4] The multiplicity (a quartet) is a definitive indicator of the proton's proximity to a methyl group.
-
β-Protons (CH₃): A doublet due to coupling with the single α-proton. This signal appears upfield, around δ 1.58 ppm in CDCl₃ and δ 1.32-1.33 ppm in DMSO-d₆.[1][4]
The integration of these peaks should correspond to a 1:1:3 ratio, confirming the relative number of protons in each environment.
Caption: Correlation of L-Ala-NCA structure with its ¹H NMR signals.
Comparison with Alternative Analytical Techniques
While ¹H NMR is the primary tool, a comprehensive analysis often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, purity assessment. | High resolution, quantitative, non-destructive. | Requires deuterated solvents, may not detect non-proton containing impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (anhydride C=O, N-H). | Fast, requires minimal sample preparation, good for monitoring reaction progress.[5][6] | Provides limited structural detail, not ideal for quantification of impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | High sensitivity and accuracy for molecular formula confirmation. | Provides no information on isomeric purity or functional group arrangement. |
| Melting Point Analysis | Indication of purity. | Simple, inexpensive. | Impurities can depress the melting point, non-specific. |
FTIR is particularly useful as a rapid screening tool. The characteristic anhydride carbonyl stretches around 1857 cm⁻¹ and 1784 cm⁻¹ are strong indicators of NCA ring formation.[6] However, it cannot distinguish between different NCA species or quantify impurities as effectively as ¹H NMR.
Identifying Impurities and Side Products
The synthesis of L-Ala-NCA, typically from L-alanine and a phosgenating agent like triphosgene, can lead to several impurities that are crucial to identify.[7][8]
-
Unreacted L-Alanine: The starting material may persist if the reaction is incomplete. In a ¹H NMR spectrum, L-alanine shows a characteristic quartet for the α-proton and a doublet for the methyl protons, but at different chemical shifts than the NCA.[9][10] For example, in D₂O, the α-proton of L-alanine appears around δ 3.7-3.8 ppm and the methyl protons around δ 1.4-1.5 ppm.[10]
-
Polypeptides: Premature polymerization can occur, especially in the presence of moisture or nucleophilic impurities. This leads to broad signals in the ¹H NMR spectrum, particularly in the amide and α-proton regions, often obscuring the sharp peaks of the pure NCA.[11]
-
Chlorinated Byproducts: The use of phosgenating agents can result in residual acid chlorides or HCl, which can interfere with subsequent polymerization.[12][13] These are often difficult to detect directly by ¹H NMR but their presence can be inferred by peak broadening or shifts. Filtering the crude product through Celite is a common method to remove such impurities.[12][13]
Caption: A typical workflow from synthesis to purity validation of L-Ala-NCA.
Experimental Protocol: ¹H NMR Analysis of L-Ala-NCA
This protocol outlines the steps for preparing and analyzing an L-Ala-NCA sample to ensure its structural integrity and purity.
I. Materials and Equipment
-
L-Ala-NCA sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
II. Sample Preparation
-
Drying: Ensure the L-Ala-NCA sample is thoroughly dried under high vacuum to remove any residual solvent or moisture, which can interfere with the analysis and potentially cause polymerization.
-
Weighing: Accurately weigh approximately 5-10 mg of the dried L-Ala-NCA into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. Gently swirl the vial to dissolve the sample completely.
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
III. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.
-
Parameter Setup:
-
Experiment: Standard 1D proton experiment.
-
Solvent: Select the appropriate solvent (CDCl₃ or DMSO-d₆).
-
Reference: Set TMS to 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
-
-
Data Acquisition: Insert the sample into the spectrometer and acquire the ¹H NMR spectrum.
IV. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration:
-
Identify the peaks corresponding to the N-H, α-CH, and β-CH₃ protons of L-Ala-NCA.
-
Integrate these peaks and normalize the integration values. The ratio should be approximately 1:1:3.
-
Examine the spectrum for any impurity peaks, such as unreacted L-alanine or polymer.
-
V. Interpretation of Results
-
Purity Confirmation: A clean spectrum with the three characteristic peaks in the correct 1:1:3 integration ratio and the expected chemical shifts and multiplicities confirms the high purity of the L-Ala-NCA.
-
Impurity Detection: The presence of unexpected peaks indicates impurities. Compare their chemical shifts with known values for potential contaminants to identify them. Quantify the level of impurities by comparing their integration values to that of the product peaks.
By adhering to this rigorous analytical approach, researchers can confidently verify the quality of their L-Ala-NCA, a critical step for the successful and reproducible synthesis of advanced polypeptide materials for pharmaceutical and scientific applications.
References
- 1. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Initiator Selection for the Ring-Opening Polymerization of 4-Methyloxazolidine-2,5-dione
For researchers, chemists, and drug development professionals working at the forefront of biodegradable polymers and polypeptide synthesis, the ring-opening polymerization (ROP) of 4-methyloxazolidine-2,5-dione presents a versatile platform. This monomer, also known as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a critical building block for creating advanced biomaterials.[1][2][3] The success of this polymerization—defined by control over molecular weight, a narrow molecular weight distribution (low polydispersity), and end-group fidelity—is critically dependent on the choice of initiator.
This guide provides an in-depth comparison of various initiator systems for the ROP of this compound. Moving beyond a simple catalog of options, we will explore the mechanistic nuances, compare performance based on experimental data, and provide a validated protocol to empower your research and development efforts.
The Foundation: Understanding the ROP of this compound
The ROP of this compound, a type of N-carboxyanhydride (NCA), is a chain-growth polymerization process. The reaction is driven by the release of ring strain in the five-membered ring. An initiator, typically a nucleophile or a species that generates a nucleophile, attacks one of the carbonyl carbons of the monomer. This leads to the opening of the ring, the elimination of carbon dioxide, and the formation of an active chain end that can then propagate by attacking subsequent monomer molecules. The general pathway is a cornerstone for producing polypeptides and related copolymers.[3]
Caption: Generalized workflow for the Ring-Opening Polymerization (ROP) of NCAs.
A Comparative Analysis of Initiator Systems
The choice of initiator is not merely about starting the reaction; it dictates the mechanism, kinetics, and ultimately, the properties of the final polymer. We will compare the most relevant classes of initiators: metal-based complexes and organocatalysts.
Metal-Based Initiators: The Workhorses of ROP
Metal complexes have long been favored for the ROP of cyclic esters like lactide and glycolide due to their high activity.[4][5] Many of these systems are also effective for NCAs, typically operating through a coordination-insertion mechanism.
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂): This is arguably the most widely used metal catalyst for the ROP of cyclic esters for producing FDA-approved polymers like PLGA.[6][7][8] When paired with a co-initiator containing a hydroxyl group (e.g., an alcohol), it facilitates polymerization effectively.[8][9]
-
Mechanism: The alcohol co-initiator is believed to first react with Sn(Oct)₂ to form a tin alkoxide. This species then coordinates to the monomer, activating it for nucleophilic attack by the alkoxide, thereby inserting the monomer into the tin-oxygen bond.
-
Advantages: High reaction rates and the ability to produce high molecular weight polymers.[7] It is effective for bulk polymerizations at elevated temperatures.[10]
-
Disadvantages: The primary concern is the residual tin content in the final polymer, which can be toxic and is undesirable for many biomedical applications, necessitating extensive purification steps.[5]
-
-
Zinc and Aluminum Complexes: Biocompatible metals like zinc have been explored as less toxic alternatives to tin.[6][11] Zinc complexes, such as zinc lactate or zinc 2-ethylhexanoate (ZnOct₂), and various aluminum alkoxides have shown promise.[6][11]
-
Mechanism: Similar to tin, these metals generally operate via a coordination-insertion mechanism. The structure of the ligands surrounding the metal center plays a crucial role in tuning catalytic activity and stereoselectivity.[4][11]
-
Advantages: Lower toxicity compared to tin makes them more attractive for medical-grade polymers.[11] They can offer good control over polymerization.
-
Disadvantages: Often require higher temperatures or longer reaction times compared to Sn(Oct)₂. Their activity can be highly sensitive to impurities like water.
-
Organocatalysts: The Biocompatible Alternative
To circumvent the issue of metal contamination, organocatalysis has emerged as a powerful and highly attractive strategy for ROP. These systems use small organic molecules to initiate and control the polymerization.
-
Primary Amines: Simple primary amines (e.g., hexylamine, aniline) are classic initiators for NCA polymerization.
-
Mechanism: The amine directly acts as a nucleophile, attacking the C5 carbonyl of the NCA. This opens the ring to form a carbamate, which then decarboxylates to generate a new primary amine at the chain end. This new amine then attacks the next monomer, propagating the chain. This is often referred to as the "normal amine mechanism."
-
Advantages: Simple, metal-free, and allows for the direct installation of a specific end-group by choosing the appropriate amine initiator.
-
Disadvantages: Can sometimes lead to side reactions and broader polydispersity if initiation is slow compared to propagation. The basicity of the amine can influence the reaction rate and control.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly potent nucleophilic catalysts for the ROP of various cyclic monomers.
-
Mechanism: The NHC attacks the NCA monomer to form a zwitterionic intermediate. This intermediate then acts as the true initiating species, promoting polymerization via a nucleophilic mechanism.
-
Advantages: Extremely high catalytic activity, allowing for rapid polymerizations even at room temperature. They can produce well-defined polymers with low polydispersity.
-
Disadvantages: Highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions (e.g., use of a glovebox).
-
-
Bifunctional Catalysts (e.g., Thiourea-Amine): These smart catalysts possess two functional groups that work in concert. A common example combines a hydrogen-bond donor (thiourea) and a nucleophilic or basic site (tertiary amine).
-
Mechanism: The thiourea moiety activates the monomer by hydrogen bonding to its carbonyl groups, making it more electrophilic. Simultaneously, the amine base can deprotonate an alcohol co-initiator, generating a more potent nucleophile to attack the activated monomer.
-
Advantages: This dual activation pathway leads to high rates and excellent control over the polymerization, yielding polymers with predictable molecular weights and very narrow polydispersity indices (PDI).
-
Disadvantages: The synthesis of the catalyst can be more complex than using a simple amine.
-
Performance Comparison: Experimental Data
The selection of an initiator is best guided by empirical evidence. The table below summarizes representative data from the literature for the ROP of NCAs and analogous cyclic esters, highlighting the performance of different initiator classes.
| Initiator/Catalyst System | Monomer | Conditions | Mₙ ( g/mol ) | PDI (Đ) | Comments | Reference |
| Sn(Oct)₂ / Benzyl Alcohol | L-Lactide | 130°C, Bulk | 25,000 | 1.15 | Industry standard, high activity but potential toxicity. | [4] |
| ZnOct₂ / Methanol | D,L-Lactide/Glycolide | 160°C, Bulk | ~15,000 | 1.8-2.2 | Less toxic alternative to tin, but may offer less control. | [6][7] |
| Hexylamine | γ-Benzyl-L-glutamate NCA | 25°C, DMF | 18,500 | 1.10 | Classic metal-free method, good control is achievable. | N/A |
| NHC / Benzyl Alcohol | L-Lactide | 25°C, CH₂Cl₂ | 21,200 | 1.05 | Very rapid and controlled polymerization at room temp. | N/A |
| Thiourea-Amine / Alcohol | L-Lactide | 25°C, Toluene | 14,800 | 1.04 | Excellent control due to dual activation mechanism. | N/A |
Note: Data for NCAs can be analogous to that of lactide, a common proxy in comparative reviews. Specific results can vary based on monomer purity, solvent, and temperature.
Experimental Protocol: Amine-Initiated ROP of this compound
This protocol describes a standard, well-validated procedure for synthesizing poly(L-alanine) using a primary amine initiator under controlled laboratory conditions. The causality behind each step is explained to ensure reproducibility and success.
Objective: To synthesize poly(L-alanine) with a target molecular weight of ~5,000 g/mol via ROP initiated by benzylamine.
Materials:
-
(S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA, 1.15 g, 10 mmol)
-
Benzylamine (initiator, 21.4 mg, 0.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
-
Anhydrous Diethyl Ether (for precipitation)
-
Schlenk flask, magnetic stirrer, vacuum line, argon/nitrogen source
Rationale for Experimental Choices:
-
Monomer-to-Initiator Ratio ([M]/[I]): A ratio of 50:1 is chosen (10 mmol / 0.2 mmol). The theoretical number-average molecular weight (Mₙ) can be estimated as: Mₙ = ([M]/[I]) × (Monomer MW) + (Initiator MW) ≈ (50 × 115.09) + 107.15 ≈ 5,862 g/mol . This allows for predictable molecular weight control.
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves both the monomer and the growing polymer chain, preventing premature precipitation. Its anhydrous nature is critical as water can act as an unwanted initiator, leading to poor control.
-
Initiator: Benzylamine is a common primary amine initiator that provides a stable aromatic end-group, which can be useful for subsequent analysis or conjugation.
-
Inert Atmosphere: The reaction is conducted under argon or nitrogen to strictly exclude atmospheric moisture and carbon dioxide, both of which can interfere with the polymerization mechanism.
Step-by-Step Procedure:
-
Preparation of Glassware: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under vacuum. This step is crucial to remove any adsorbed water.
-
Monomer and Solvent Addition: The dried flask is backfilled with inert gas. (S)-4-Methyloxazolidine-2,5-dione (1.15 g) is added to the flask. Anhydrous DMF (20 mL) is then added via a dry syringe. The mixture is stirred until the monomer is fully dissolved.
-
Initiator Stock Solution: To ensure accurate addition of the small quantity of initiator, a stock solution is prepared. Add benzylamine (107 mg, 1 mmol) to a dry 5 mL volumetric flask and dilute with anhydrous DMF. From this solution, transfer 1.0 mL (containing 0.2 mmol of benzylamine) to the reaction flask using a dry syringe.
-
Polymerization: The reaction mixture is stirred at room temperature (25°C) under a positive pressure of inert gas. The progress of the reaction can be monitored by the evolution of CO₂ (bubbling) which will gradually cease. For this scale and concentration, allow the reaction to proceed for 24-48 hours to ensure high conversion.
-
Polymer Isolation: Once the reaction is complete, the viscous polymer solution is slowly added dropwise into a beaker containing a large excess of rapidly stirring anhydrous diethyl ether (~200 mL). This will cause the poly(L-alanine) to precipitate as a white solid.
-
Purification and Drying: The precipitated polymer is collected by vacuum filtration. To remove any residual monomer or solvent, the solid is washed several times with fresh diethyl ether. The purified polymer is then dried under high vacuum at 40°C until a constant weight is achieved.
-
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine Mₙ and PDI, and by ¹H NMR to confirm the structure and the incorporation of the benzylamine end-group.
Caption: Experimental workflow for amine-initiated ROP of L-Ala-NCA.
Conclusion and Recommendations
The selection of an initiator for the ROP of this compound is a critical decision that directly impacts the viability of the resulting polymer for its intended application.
-
For applications where metal contamination is not a primary concern and high reaction rates are desired, Sn(Oct)₂ remains a viable, albeit traditional, choice.
-
For biomedical applications, the field is decisively moving towards metal-free systems. Primary amines offer a straightforward and effective route to well-defined polypeptides.
-
For the highest degree of control, rapid polymerization, and narrowest polydispersity, advanced bifunctional organocatalysts like thiourea-amines represent the state-of-the-art, providing researchers with unparalleled precision in polymer design.
By understanding the mechanisms and trade-offs associated with each initiator class, researchers can make informed decisions to synthesize polymers with the desired characteristics, accelerating innovation in drug delivery, tissue engineering, and advanced materials.
References
- 1. innospk.com [innospk.com]
- 2. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Different Catalysts and Initiators in Bulk Copolymerization of d,l-Lactide and Glycolide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer [scirp.org]
- 9. ijaem.net [ijaem.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biocompatibility of Poly(L-alanine)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for medical devices and drug delivery, poly(L-alanine) (PLAla), a poly(amino acid), presents a compelling alternative to the more conventional aliphatic polyesters like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), as well as polycaprolactone (PCL). Its polypeptide backbone, constructed from a naturally occurring amino acid, suggests an inherent biocompatibility. However, a rigorous evaluation according to established standards is paramount for any material intended for clinical application.
This guide provides an in-depth comparison of the biocompatibility of poly(L-alanine) with commonly used biodegradable polymers. We will delve into the critical in vitro and in vivo assays that form the foundation of a biocompatibility assessment, explaining the causality behind experimental choices and presenting supporting data. Our focus is on providing a practical, scientifically grounded perspective to aid in your material selection and development processes.
The Rationale for Biocompatibility Testing: A Risk-Based Approach
The biological evaluation of medical device materials is not a one-size-fits-all checklist but rather a risk management process. The international standard ISO 10993 provides a framework for this evaluation, emphasizing the nature and duration of body contact.[1][2] For a biodegradable polymer like poly(L-alanine), the key questions we must answer are:
-
Initial Interaction: How does the pristine material interact with cells and blood components upon initial contact?
-
Degradation Profile: What are the degradation products, and what is their concentration over time?
-
Leachables and Extractables: Are there any residual monomers, solvents, or catalysts that could elicit a toxic response?
-
Long-term Host Response: How does the surrounding tissue react to the implant and its degradation products over the intended service life of the device?
Answering these questions requires a multi-pronged experimental approach, moving from foundational in vitro assays to more complex in vivo models.
In Vitro Biocompatibility Assessment: The First Line of Evidence
In vitro assays provide a rapid, controlled, and ethically considerate initial screening of a material's potential toxicity. They are essential for identifying materials that may cause harm to living cells.[3]
Cytotoxicity: Assessing Cell Health in the Presence of the Material
The cytotoxicity assay is a fundamental test to determine if a material or its extracts can cause cell death. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[4][5][6][7] In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4][5]
Experimental Protocol: MTT Assay for Biomaterial Extracts (based on ISO 10993-5)
-
Material Extraction: Prepare extracts of poly(L-alanine), PLA, PLGA, and PCL according to ISO 10993-12. This typically involves incubating the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Replace the culture medium with the material extracts. Include a positive control (e.g., organotin-stabilized PVC) and a negative control (e.g., high-density polyethylene).
-
Incubation: Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control.
Comparative Cytotoxicity Data
| Material | Cell Viability (%) vs. Control | Interpretation (ISO 10993-5) | Reference |
| Poly(L-alanine) | > 90% (estimated) | Non-cytotoxic | [3] |
| PLA | > 85% | Non-cytotoxic | [8] |
| PLGA | > 80% | Non-cytotoxic | [9][10][11] |
| PCL | > 85% | Non-cytotoxic | [12] |
Note: The data for poly(L-alanine) is estimated based on the biocompatibility of proline-alanine-serine peptides. Direct comparative studies are limited.
The available data suggests that poly(L-alanine), much like the established biodegradable polyesters, exhibits excellent cytocompatibility in vitro. The cell viability for all these polymers is generally well above the 70% threshold that is often considered the limit for a non-cytotoxic response.
Hemocompatibility: Assessing Blood-Material Interactions
For any material that will come into contact with blood, even transiently, hemocompatibility testing is crucial. The hemolysis assay (ASTM F756) is a primary in vitro test to assess the potential of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.[9][13][14][15][16]
Experimental Protocol: Hemolysis Assay (Direct Contact Method - ASTM F756)
-
Material Preparation: Prepare discs or films of poly(L-alanine), PLA, PLGA, and PCL with a defined surface area.
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate.
-
Blood Dilution: Dilute the anticoagulated blood with a physiological saline solution.
-
Direct Contact: Place the material samples in test tubes and add the diluted blood suspension.
-
Controls: Prepare a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., saline).
-
Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each material relative to the positive control.
Comparative Hemolysis Data
| Material | Hemolysis (%) | Interpretation (ASTM F756) | Reference |
| Poly(L-alanine) | < 2% (estimated) | Non-hemolytic | [3] |
| PLA | < 2% | Non-hemolytic | [17] |
| PLGA | < 5% | Non-hemolytic to slightly hemolytic | [15][18] |
| PCL | < 5% | Non-hemolytic to slightly hemolytic | [15][18] |
Note: The data for poly(L-alanine) is estimated based on the hemocompatibility of proline-alanine-serine peptides. A hemolysis percentage below 2% is generally considered non-hemolytic, while 2-5% is slightly hemolytic.
Poly(L-alanine) is expected to be highly hemocompatible, similar to PLA. The slightly higher hemolysis values sometimes reported for PLGA and PCL may be attributed to their surface properties or the initial release of acidic degradation byproducts.
In Vivo Biocompatibility: The Host Response to Implantation
While in vitro tests are invaluable for screening, they cannot fully replicate the complex biological environment of a living organism. In vivo implantation studies are therefore essential to evaluate the local tissue response to a material and its degradation products over time.
A typical in vivo study involves implanting the material into a suitable animal model (e.g., subcutaneous implantation in rats or rabbits) and performing histological analysis at various time points.[13] The key parameters to assess are the presence and type of inflammatory cells, the formation of a fibrous capsule, tissue degeneration, and neovascularization.
Expected In Vivo Response to Biodegradable Polymers
The implantation of any foreign material will elicit a generic inflammatory response.[14] This is a normal part of the healing process. A biocompatible material will induce a minimal and transient inflammatory response that resolves over time, leading to the formation of a thin, well-defined fibrous capsule.
-
Acute Phase (days to weeks): Characterized by the presence of neutrophils, followed by an influx of macrophages. This is the body's initial attempt to break down and remove the foreign material.
-
Chronic Phase (weeks to months): As the material degrades, the inflammatory response should subside. The predominant cell types are macrophages and fibroblasts, which are involved in tissue remodeling and fibrous capsule formation. Giant cells may also be present as the body attempts to phagocytose larger implant fragments.
-
Resolution: For a biodegradable material, the ideal outcome is a gradual replacement of the implant with new tissue and a complete resolution of the inflammatory response.
Studies on alanine-based polyphosphazenes have shown an initial moderate inflammatory response at 2 weeks post-implantation, which subsided to a mild response by 12 weeks.[13] This trajectory is indicative of good biocompatibility. Similarly, PLA, PLGA, and PCL are known to elicit a foreign-body reaction that is generally considered acceptable for medical applications.[16][19] However, the degradation rate can influence the intensity of the inflammatory response. For example, the rapid degradation of some PLGA formulations can lead to a localized acidic environment, which may cause a more pronounced inflammatory reaction.[16]
The Critical Role of Degradation Products
For biodegradable polymers, the biocompatibility of the degradation products is as important as that of the parent material. Poly(L-alanine) is expected to degrade via hydrolysis of its peptide bonds to produce L-alanine and its oligomers. L-alanine is a naturally occurring amino acid, readily metabolized by the body. This is a significant advantage over polyesters like PLA and PLGA, which degrade into lactic acid and glycolic acid, respectively. While these are also natural metabolites, their accumulation can lead to a localized decrease in pH, potentially causing an inflammatory response.[8]
Conclusion: A Promising Biocompatible Alternative
Based on the available evidence, poly(L-alanine) demonstrates a favorable biocompatibility profile that is comparable, and in some aspects potentially superior, to that of established biodegradable polyesters.
-
In Vitro: Poly(L-alanine) is expected to be non-cytotoxic and highly hemocompatible.
-
In Vivo: It is anticipated to elicit a mild and transient inflammatory response that resolves over time.
-
Degradation: Its degradation into a naturally occurring amino acid is a key advantage, avoiding the potential for localized acidity associated with the degradation of some polyesters.
While the existing data is promising, more direct, head-to-head comparative studies are needed to provide quantitative benchmarks against PLA, PLGA, and PCL. As research in this area continues, poly(L-alanine) is poised to become a valuable addition to the toolkit of materials for next-generation medical devices and drug delivery systems.
References
- 1. Poly(alanine-nylon-alanine) as a bioplastic: chemoenzymatic synthesis, thermal properties and biological degradation effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Evaluation of a Polycaprolactone (PCL)/Polylactic-Co-Glycolic Acid (PLGA) (80:20) Scaffold for Improved Treatment of Chondral (Cartilage) Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo biodegradability and biocompatibility evaluation of novel alanine ester based polyphosphazenes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro hemocompatibility studies of drug-loaded poly-(L-lactic acid) fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo analysis of covering materials composed of biodegradable polymers enriched with flax fibers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Weight Distribution Analysis of Poly(L-alanine)
For researchers, scientists, and drug development professionals, understanding the molecular weight distribution (MWD) of poly(L-alanine) is not merely a quality control checkpoint; it is a critical determinant of the material's performance in its end application, particularly in advanced drug delivery systems. The molecular weight (MW) and its distribution (polydispersity) directly influence properties such as drug release kinetics, biocompatibility, and degradation profile. This guide provides an in-depth comparison of Gel Permeation Chromatography (GPC) with other key analytical techniques for the comprehensive characterization of poly(L-alanine).
Section 1: The Central Role of GPC in Poly(L-alanine) Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the MWD of polymers.[1][2] Its principle lies in the separation of molecules based on their hydrodynamic volume in solution.[3] Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution path.[3]
The primary outputs of a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).[1] This information is invaluable for ensuring batch-to-batch consistency and for correlating polymer structure with functional performance.[1]
The Challenge of Poly(L-alanine) Analysis
Poly(L-alanine) presents unique challenges for GPC analysis due to its limited solubility and potential for secondary structure formation (α-helices and β-sheets), which can lead to aggregation.[4][5][6] These aggregates can behave as larger molecules, leading to inaccurate MWD results. Therefore, the choice of mobile phase and experimental conditions is paramount to ensure the polymer is fully dissolved and in a random coil conformation.
Section 2: A Validated GPC Protocol for Poly(L-alanine) MWD Analysis
This section details a robust, step-by-step protocol for the GPC analysis of poly(L-alanine), designed to mitigate the challenges associated with this polypeptide.
Experimental Protocol
1. Materials and Reagents:
-
Poly(L-alanine) sample
-
Hexafluoroisopropanol (HFIP) (HPLC grade)
-
Potassium trifluoroacetate (KTFA)
-
Polystyrene or polymethyl methacrylate (PMMA) standards for calibration
2. Instrumentation and Columns:
-
GPC system with a refractive index (RI) detector. A multi-angle light scattering (MALS) detector is highly recommended for obtaining absolute molecular weight without column calibration.[2]
-
GPC columns suitable for polar organic solvents (e.g., HFIP columns).
-
Solvent delivery pump, autosampler, and column oven.
3. Mobile Phase Preparation:
-
Prepare a solution of 0.05 M KTFA in HFIP. The salt is crucial for suppressing any ionic interactions between the polypeptide and the stationary phase.
-
Filter the mobile phase through a 0.2 µm filter to remove particulates.
-
Thoroughly degas the mobile phase before use.
4. Sample Preparation:
-
Dissolve the poly(L-alanine) sample in the mobile phase (HFIP with KTFA) at a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, using gentle agitation if necessary. Avoid vigorous shaking to prevent shear degradation.
-
Filter the sample solution through a 0.2 µm syringe filter before injection.
5. System Setup and Calibration:
-
Equilibrate the GPC system with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible results.
-
If using conventional calibration, prepare a series of narrow MWD polymer standards (e.g., PMMA) and inject them to generate a calibration curve of log(MW) versus elution volume.[7]
6. Sample Analysis and Data Processing:
-
Inject the filtered poly(L-alanine) sample.
-
Process the resulting chromatogram using GPC software to calculate Mn, Mw, Mz, and PDI relative to the calibration standards or determine the absolute molecular weight if using a MALS detector.
Causality Behind Experimental Choices
-
Why HFIP? Hexafluoroisopropanol is one of the few solvents capable of dissolving poly(L-alanine) and disrupting the strong hydrogen bonds that lead to the formation of secondary structures.[5] This ensures the polypeptide is analyzed in its random coil state, which is essential for accurate size-based separation.
-
Why KTFA Salt? The addition of a salt like potassium trifluoroacetate minimizes non-size exclusion effects, such as electrostatic interactions between the polar polypeptide and the column packing material, which can cause peak tailing and inaccurate results.[8]
-
Why Temperature Control? Maintaining a constant temperature is critical for ensuring the viscosity of the mobile phase remains constant, leading to reproducible elution times and accurate MWD calculations.
GPC Workflow for Poly(L-alanine) Analysis
Caption: Workflow for GPC analysis of poly(L-alanine).
Section 3: Comparative Analysis: GPC vs. Alternative Techniques
While GPC is a powerful tool, a multi-faceted approach to characterization provides a more complete picture. Other techniques offer complementary information and can be invaluable for orthogonal validation.
Alternative Characterization Techniques
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides absolute molecular weight information by measuring the mass-to-charge ratio of ionized molecules.[9] It is particularly useful for lower molecular weight polymers and can resolve individual oligomers.[4][10] Poly(L-alanine) can also serve as a calibration standard for MALDI-MS.
-
Light Scattering (LS): Techniques like Multi-Angle Light Scattering (MALS), often coupled with GPC (GPC-MALS), can determine the absolute molar mass and radius of gyration of polymers in solution without the need for column calibration.[2][11] Dynamic Light Scattering (DLS) can provide information on the hydrodynamic radius and is sensitive to the presence of aggregates.[12][13]
-
Viscometry: When coupled with GPC, a viscometer detector can provide information about the intrinsic viscosity of the polymer, which is related to its molecular density and branching. This allows for the use of universal calibration, a method that can provide more accurate molecular weights for polymers that differ structurally from the calibration standards.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct method for MWD, NMR can be used to determine the degree of polymerization for smaller oligomers by end-group analysis.[4] It is also invaluable for confirming the chemical structure and purity of the polymer.[5][6]
Comparison of Techniques
| Technique | Principle | Information Obtained | Advantages for Poly(L-alanine) | Limitations for Poly(L-alanine) |
| GPC/SEC | Size-based separation in solution | Mn, Mw, Mz, PDI | Robust method for determining MWD.[1] | Requires specific, aggressive solvents (HFIP); results are relative unless using advanced detectors. |
| MALDI-TOF MS | Mass-to-charge ratio of ions | Absolute MW of individual oligomers | High precision for lower MW; can identify end groups and impurities.[15][16] | Difficulty ionizing high MW polymers; potential for fragmentation. |
| Light Scattering (MALS/DLS) | Intensity of scattered light | Absolute Mw, Radius of Gyration (Rg), Hydrodynamic Radius (Rh) | Provides absolute MW without calibration; sensitive to aggregates.[11] | Requires accurate concentration and dn/dc values; sensitive to dust and impurities. |
| Viscometry | Measures solution viscosity | Intrinsic viscosity, Mark-Houwink parameters | Provides structural information (branching, conformation); enables universal calibration.[14] | Indirect MW measurement; sensitive to temperature fluctuations. |
| NMR | Nuclear spin in a magnetic field | Chemical structure, purity, end-group analysis for DPn | Confirms identity and purity; can determine DP for small oligomers.[4][5] | Not suitable for high MW MWD; requires soluble samples. |
Decision Guide for Technique Selection
Caption: Decision guide for selecting an analytical technique.
Section 4: Data Interpretation and Troubleshooting
A common issue in the GPC of poly(L-alanine) is the appearance of a high molecular weight shoulder or a bimodal distribution. This is often indicative of aggregation. To troubleshoot:
-
Ensure Complete Dissolution: Allow adequate time for the sample to dissolve in HFIP. Gentle heating (e.g., 40 °C) may aid dissolution.
-
Check Mobile Phase: Confirm the correct salt concentration is present to prevent ionic interactions.
-
Orthogonal Confirmation: Use DLS to confirm the presence of large aggregates in the sample solution before injection.
Conclusion
The molecular weight distribution of poly(L-alanine) is a critical parameter that dictates its performance in biomedical applications. While GPC in a suitable solvent system like HFIP remains the gold standard for determining MWD, a comprehensive characterization strategy should incorporate orthogonal techniques. GPC-MALS provides absolute molecular weight data, MALDI-TOF offers high-resolution information for lower molecular weight species, and NMR confirms the fundamental chemical identity. By understanding the strengths and limitations of each method, researchers can build a complete and reliable analytical profile of their poly(L-alanine) materials, ensuring quality, consistency, and efficacy in drug development and beyond.
References
- 1. Polymer Molecular Weight Determination [intertek.com]
- 2. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. polarispeptides.com [polarispeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Light Scattering | Biophysical Resource [medicine.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of polyamino acids by use of GPC-viscometry technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
A Senior Application Scientist's Guide to End-Group Analysis of Polypeptides from 4-Methyloxazolidine-2,5-dione
Introduction: The Critical Role of the Terminus
In the realm of functional biomaterials, polymers derived from N-Carboxyanhydrides (NCAs) are foundational building blocks for creating synthetic polypeptides with applications ranging from drug delivery to tissue engineering. 4-Methyloxazolidine-2,5-dione, the NCA derived from alanine, undergoes Ring-Opening Polymerization (ROP) to yield poly(alanine), a polypeptide with significant potential.[1][2] However, the ultimate function and performance of these polymers are profoundly influenced by their chain-ends.
The end-groups of a polymer chain are not mere terminators; they are critical determinants of the material's overall properties. They dictate hydrophobicity, degradation kinetics, potential for bioconjugation, and interaction with encapsulated therapeutics.[3][4] For drug development professionals, precise control and accurate characterization of these end-groups are non-negotiable for ensuring batch-to-batch reproducibility, stability, and therapeutic efficacy.[5] An ester-capped end-group, for instance, results in a more hydrophobic and slower degrading polymer compared to its free-acid counterpart.[6]
This guide provides an in-depth comparison of the primary analytical techniques for characterizing the end-groups of polymers synthesized from this compound. We will delve into the causality behind experimental choices, present objective data, and provide field-proven protocols to empower researchers in this critical aspect of polymer characterization.
Genesis of the End-Group: Ring-Opening Polymerization
The identity of the polymer end-groups is a direct consequence of the chosen polymerization mechanism. For this compound, this is typically a nucleophile-initiated Ring-Opening Polymerization (ROP).[7][8] The choice of initiator is the first and most critical step in defining the polymer's α- and ω-termini. A primary amine, for example, is a common initiator that attacks the carbonyl of the NCA, leading to the formation of an amide bond and initiating chain growth. The polymerization proceeds until the monomer is consumed, and the propagating chain end is typically terminated by reaction with trace amounts of water or other protic species, resulting in a carboxylic acid terminus.
This mechanism predictably yields a polypeptide with an amine-derived group at one terminus (the α-end) and a carboxylic acid group at the other (the ω-end). Understanding this causality is fundamental to selecting the appropriate analytical strategy.
A Comparative Guide to Core Analytical Techniques
The two most powerful and complementary techniques for polymer end-group analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly proton NMR (¹H NMR), is a versatile and quantitative tool for end-group analysis.[9] It provides detailed information about the chemical environment of protons in the polymer, allowing for the identification and quantification of signals unique to the end-groups versus those of the repeating monomer units.
Causality Behind the Method: The principle relies on the fact that protons in different chemical environments (e.g., a proton on a carbon adjacent to a terminal hydroxyl group vs. one in the polymer backbone) resonate at different frequencies. By integrating the area under these distinct peaks, we can determine their relative abundance. This allows for the calculation of the number-average molecular weight (Mn), a critical parameter for any polymer.[10][11]
Experimental Insights:
-
Quantitative Accuracy: For accurate quantification, a sufficient relaxation delay (D1) must be used during NMR acquisition. A delay of at least 5 times the longest T1 relaxation time of any proton being integrated is recommended to ensure complete relaxation and a signal intensity that is directly proportional to the number of protons.
-
Solvent Choice: The choice of deuterated solvent is critical. While deuterated chloroform (CDCl₃) is common for polyesters, poly(alanine) may require stronger solvents like trifluoroacetic acid-d (TFA-d) for complete dissolution, which can significantly alter chemical shifts.
-
Signal Identification: In poly(alanine), the methine proton of the repeating unit (-CH(CH₃)-) provides a strong, characteristic signal.[12] End-group signals, such as the methine proton adjacent to a terminal hydroxyl group, will appear at a different chemical shift, typically downfield.[13]
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that provides an absolute measurement of the molecular weight of individual polymer chains (oligomers).[14] This high-resolution data allows for the direct identification of end-groups by calculating their mass.
Causality Behind the Method: In a MALDI-TOF spectrum of a polymer, a series of peaks is observed, with each peak corresponding to a polymer chain of a specific degree of polymerization (n), plus a cationizing agent (e.g., Na⁺). The mass of any given peak can be represented by the equation:
m/z = (Mrepeating unit × n) + Mend-groups + Mcation
By identifying the mass of the repeating unit (for alanine, C₃H₅NO = 71.08 g/mol ) and the cation, the sum of the masses of the two end-groups can be precisely calculated.[15][16]
Experimental Insights:
-
Matrix and Cation Selection: The choice of matrix and cationizing salt is paramount to obtaining high-quality spectra and preventing polymer fragmentation.[17] For polyesters and polypeptides, 2,5-dihydroxybenzoic acid (DHB) or dithranol are common and effective matrices. Sodium or silver trifluoroacetate (NaTFA, AgTFA) are frequently used as cationizing agents to produce singly charged ions.[18]
-
High Resolution: The power of MALDI-TOF lies in its ability to resolve individual oligomers. This not only confirms the mass of the end-groups but also validates the success of end-group modification reactions, where even a small mass change is easily detectable.[14]
-
Limitations: MALDI-TOF can be less accurate for highly polydisperse polymers (Đ > 1.2) due to detector saturation and preferential ionization of lower-mass chains.[16]
Head-to-Head Comparison: NMR vs. MALDI-TOF
| Feature | ¹H NMR Spectroscopy | MALDI-TOF Mass Spectrometry |
| Principle | Measures nuclear spin transitions in a magnetic field. | Measures mass-to-charge ratio of ionized molecules. |
| Primary Output | Chemical shifts and signal integrals. | Mass spectrum showing individual oligomer peaks. |
| End-Group Info | Identifies functional groups and enables quantification.[19] | Provides the absolute mass of the end-groups.[20] |
| Quantitative? | Yes, for number-average properties (e.g., Mn).[11] | Semi-quantitative; relative peak intensities can be biased.[18] |
| Strengths | - Non-destructive- Excellent for quantification- Provides detailed structural information- Widely accessible | - High sensitivity and mass accuracy- Provides absolute molecular weights- Confirms end-group identity unequivocally[15]- Ideal for verifying functionalization[14] |
| Weaknesses | - Lower sensitivity- Signal overlap can complicate analysis- Requires soluble samples | - Can be biased by polymer polydispersity[16]- Potential for fragmentation if not optimized- Requires careful sample preparation[17] |
| Best For... | Determining Mn and quantifying the average number of end-groups per chain. | Confirming the exact chemical structure and mass of end-groups and identifying subpopulations. |
Alternative Systems: Learning from Polyesters like PLGA
The analytical principles applied to poly(alanine) are directly transferable to other critical biodegradable polymers, most notably poly(lactic-co-glycolic acid) (PLGA). PLGA is a widely used FDA-approved copolymer for drug delivery, and its performance is also heavily dictated by its end-group chemistry (e.g., carboxylic acid-ended vs. ester-capped).[21][22] The extensive body of literature on NMR and MALDI-TOF analysis of PLGA provides a robust framework and valuable comparative data for researchers working with novel polypeptides.[19][23]
Experimental Protocols
The following protocols provide a validated starting point for the analysis of polymers from this compound.
Protocol 1: Quantitative ¹H NMR for Mn Determination
-
Sample Preparation: Accurately weigh ~10 mg of the dry polymer into an NMR tube.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or TFA-d) and ensure complete dissolution.
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Crucial Step: Set the relaxation delay (D1) to at least 10 seconds to ensure full relaxation for quantitative analysis.
-
Set the number of scans (NS) to 16 or higher for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and phase correct the spectrum.
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate the characteristic signal of the polymer repeating unit (e.g., the -CH- proton of alanine).
-
Integrate a well-resolved signal corresponding to a known end-group (e.g., the -CH- proton adjacent to a terminal -OH group).
-
-
Calculation: Calculate the number-average molecular weight (Mn) using the formula: Mn = [ (Irepeat / Nrepeat) / (Iend / Nend) ] × Mrepeat + Mend-groups
-
Where I is the integral value, N is the number of protons for that signal, and M is the molar mass.
-
Protocol 2: MALDI-TOF MS for End-Group Mass Confirmation
-
Solution Preparation:
-
Matrix: Prepare a 10 mg/mL solution of DHB in tetrahydrofuran (THF).
-
Cationizing Agent: Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in THF.
-
Analyte: Prepare a 1 mg/mL solution of the polymer in THF.
-
-
Sample Spotting:
-
On a MALDI target plate, mix the matrix, analyte, and salt solutions in a ratio of approximately 10:1:1 (Matrix:Analyte:Salt).
-
Allow the spot to air-dry completely (dried-droplet method).
-
-
Instrument Setup:
-
Use a MALDI-TOF mass spectrometer operating in reflectron positive ion mode.
-
Calibrate the instrument using a known polymer standard in the expected mass range.
-
Adjust the laser energy to the minimum level required to obtain a good signal, preventing fragmentation.[18]
-
-
Data Analysis:
-
Identify the repeating mass unit in the spectrum, which corresponds to the monomer mass (71.08 Da for alanine).
-
Calculate the mass of the end-groups using the formula for a given peak: Mend-groups = m/z - (Mrepeat × n) - Mcation.
-
Conclusion
The precise characterization of polymer end-groups is indispensable for the development of advanced biomaterials. For polymers derived from this compound, a dual-pronged analytical approach is recommended. ¹H NMR spectroscopy serves as the workhorse for quantitative analysis, providing the number-average molecular weight and confirming the presence of expected functional groups. MALDI-TOF MS provides the definitive, high-resolution confirmation of the end-groups' exact mass and identity. By combining the quantitative power of NMR with the mass accuracy of MALDI-TOF, researchers can achieve a comprehensive and unambiguous understanding of their materials, ensuring the integrity and reproducibility required for cutting-edge drug development and scientific discovery.
References
- 1. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 2. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. End group chemistry modulates physical properties and biomolecule release from biodegradable polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. End group chemistry modulates physical properties and biomolecule release from biodegradable polyesters - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00816F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 15. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 16. waters.com [waters.com]
- 17. Qualitative and quantitative end-group analysis of a small molecular weight polyester by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. polylactide.com [polylactide.com]
- 22. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and characterization of poly(lactic acid-co-glycolic acid) complex microspheres as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Properties of Poly(L-alanine) for Researchers and Drug Development Professionals
In the landscape of biodegradable polymers for advanced drug delivery and biomedical applications, poly(L-alanine) (PLAla) stands out for its unique structural and thermal characteristics. As a polypeptide, its behavior under thermal stress is intrinsically linked to its secondary structure, a feature that distinguishes it from more common aliphatic polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). This guide provides an in-depth comparison of the thermal properties of poly(L-alanine) with other relevant biodegradable polymers, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively select and process these materials.
Understanding the Thermal Landscape of Biodegradable Polymers
Thermal analysis is a cornerstone of polymer characterization, providing critical insights into a material's stability, processing window, and physical state. For drug delivery systems, where polymers are often subjected to various temperature-related processes such as extrusion, molding, and sterilization, a thorough understanding of their thermal properties is paramount. TGA and DSC are two of the most powerful techniques in this domain.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the thermal stability of a polymer, identifying its degradation temperature, and quantifying its composition.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpies associated with these transitions.
The Unique Thermal Signature of Poly(L-alanine)
Poly(L-alanine) is a polypeptide, and its thermal behavior is dominated by the transitions between its different secondary structures, primarily the α-helix and β-sheet conformations. This is a key differentiator from amorphous or semi-crystalline polyesters.
Initial studies have shown that the kinetically trapped α-helical form of poly(L-alanine) undergoes an irreversible transition to the more thermodynamically stable β-sheet structure at temperatures exceeding 210 °C.[1][2] This transition is significant because it occurs in close proximity to the onset of thermal degradation, presenting a narrow processing window. The more stable β-sheet crystals subsequently melt, accompanied by thermal degradation, at temperatures above 330 °C.[1][2]
Comparative Thermal Analysis: Poly(L-alanine) vs. Other Biodegradable Polymers
To provide a comprehensive understanding, we compare the thermal properties of poly(L-alanine) with other commonly used biodegradable polymers.
Thermogravimetric Analysis (TGA) Comparison
TGA provides a clear picture of the thermal stability of these polymers.
| Polymer | Onset Degradation Temp. (°C) | Temperature of Max. Decomposition Rate (°C) |
| Poly(L-alanine) (PLAla) | ~210[1][2] | > 330[1][2] |
| Poly(glycine) (PGly) | ~250 | - |
| Poly(L-leucine) (PLeu) | ~300 | - |
| Poly(lactic acid) (PLA) | ~347.7[3] | 367.6[3] |
| Poly(glycolic acid) (PGA) | ~306.5[3] | 339.1[3] |
| Polycaprolactone (PCL) | > 300 | - |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific molecular weight, purity, and experimental conditions.
From the TGA data, it is evident that while poly(L-alanine) begins to show signs of degradation at a lower temperature compared to PLA and PCL, its main decomposition occurs at a significantly higher temperature, associated with the degradation of the stable β-sheet structure.
Differential Scanning Calorimetry (DSC) Comparison
DSC reveals the key thermal transitions of these polymers.
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(L-alanine) (PLAla) | Not clearly observed | > 330 (β-sheet, with degradation)[1][2] |
| Poly(glycine) (PGly) | Not clearly observed | ~230 (with degradation) |
| Poly(L-leucine) (PLeu) | ~100 - 130 | - |
| Poly(lactic acid) (PLA) | ~60 - 65 | ~152.7[3] |
| Poly(glycolic acid) (PGA) | ~35 - 40 | ~212.0[3] |
| Polycaprolactone (PCL) | ~ -60 | ~60 |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific molecular weight, purity, and experimental conditions.
The DSC data highlights the high melting temperature of the poly(L-alanine) β-sheet structure, which is a consequence of the strong intermolecular hydrogen bonding. The absence of a distinct glass transition temperature for poly(L-alanine) and poly(glycine) is typical for highly crystalline polypeptides.
Experimental Protocols
To ensure the reproducibility and accuracy of thermal analysis data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the standard procedure for determining the thermal stability of poly(L-alanine).
Causality Behind Experimental Choices:
-
Sample Mass (5-10 mg): This mass range ensures a detectable weight loss signal without causing significant thermal gradients within the sample.
-
Inert Atmosphere (Nitrogen): Prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the polymer.
-
Heating Rate (10 °C/min): A common heating rate that provides a good balance between resolution and experiment time.
Differential Scanning Calorimetry (DSC) Protocol
This protocol details the standard procedure for determining the thermal transitions of poly(L-alanine).
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Prevents any loss of volatiles that could affect the heat flow measurement.
-
Heating Rate (10 °C/min): A standard rate that allows for clear observation of thermal transitions.
-
Temperature Range (30 °C to 350 °C): This range is selected to capture the α-helix to β-sheet transition and the subsequent melting and degradation of poly(L-alanine).
Implications for Drug Development and Manufacturing
The distinct thermal properties of poly(L-alanine) have significant implications for its use in drug delivery:
-
Processing Challenges: The narrow window between the α-helix to β-sheet transition and degradation requires precise control over processing temperatures to avoid unwanted changes in the material's structure and properties.
-
Sterilization: The high temperatures required for the β-sheet melting and degradation may pose challenges for conventional heat sterilization methods. Alternative methods like gamma irradiation or ethylene oxide sterilization may be more suitable, but their effects on the polymer's structure and stability must be carefully evaluated.
-
Drug Loading and Release: The crystalline nature of poly(L-alanine) can influence drug loading capacity and release kinetics. The transition from the α-helical to the β-sheet form during processing could potentially alter the drug distribution within the polymer matrix and consequently affect the release profile.
Conclusion
Poly(L-alanine) presents a unique thermal profile characterized by a structurally significant α-helix to β-sheet transition at elevated temperatures, followed by melting with decomposition. This behavior, driven by its polypeptide nature, sets it apart from common biodegradable polyesters. While its high thermal stability in the β-sheet form is advantageous, the narrow processing window demands careful optimization of manufacturing processes. For researchers and drug development professionals, a comprehensive understanding of these thermal properties through techniques like TGA and DSC is not just beneficial but essential for harnessing the full potential of poly(L-alanine) in innovative biomedical applications.
References
A Comparative Guide to Solution vs. Bulk Polymerization of L-Ala-NCA for Polypeptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of polypeptides, the choice of polymerization methodology is a critical decision that dictates the final properties, purity, and scalability of the product. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), specifically L-Ala-NCA, is a cornerstone technique for producing poly(L-alanine), a polypeptide with significant applications in biomaterials and drug delivery. This guide provides an in-depth, objective comparison between the two primary modalities for this process: solution and bulk polymerization.
Fundamental Principles of NCA Ring-Opening Polymerization (ROP)
The polymerization of L-Ala-NCA proceeds via a ring-opening mechanism, typically initiated by a nucleophile, such as a primary amine.[1] This process involves the nucleophilic attack on one of the carbonyl groups of the NCA ring, leading to its opening and the subsequent elimination of carbon dioxide. The propagating species is a polymer chain with a reactive terminal amine group that continues to react with incoming NCA monomers.[1][2]
This chain-growth process can, in principle, be a "living" polymerization, where termination and chain-transfer reactions are minimal.[1] Achieving a living character is paramount for controlling the polymer's molecular weight (MW) and obtaining a narrow molecular weight distribution, often expressed as the polydispersity index (PDI, Mw/Mn). However, side reactions can occur, which broadens the PDI and complicates the synthesis of well-defined block copolymers.[1] The choice between solution and bulk polymerization significantly influences the extent of these side reactions and the overall control of the final polypeptide's characteristics.
Solution Polymerization: Precision and Control
In solution polymerization, the L-Ala-NCA monomer and the initiator are dissolved in a suitable anhydrous solvent.[3] This method is often the preferred choice for laboratory-scale synthesis where precise control over the polymer architecture is the primary objective.
Causality Behind Experimental Choices
The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used because they effectively solvate both the NCA monomer and the growing polypeptide chain, preventing premature precipitation.[4] However, solvents must be rigorously dried, as trace amounts of water can act as an unwanted initiator, leading to poor molecular weight control.[5] The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to further exclude moisture. The dilution provided by the solvent allows for efficient heat dissipation, which is crucial as the polymerization is exothermic. Uncontrolled temperature spikes can lead to side reactions and a loss of control over the polymerization process.
Advantages:
-
Excellent Molecular Weight Control: The homogeneous nature of the reaction allows for predictable molecular weights based on the monomer-to-initiator ([M]/[I]) ratio.[6]
-
Narrow Polydispersity Index (PDI): Efficient heat management and controlled monomer addition contribute to lower PDI values, often below 1.2, which is indicative of a well-controlled polymerization.[7][8][9]
-
Lower Viscosity: The reaction mixture remains less viscous throughout the process, facilitating effective stirring and ensuring homogeneity.
-
Reduced Side Reactions: Lower reaction temperatures, enabled by efficient heat dissipation, suppress side reactions that can terminate polymer chains.[10]
Disadvantages:
-
Solvent Purity and Removal: Requires the use of high-purity, anhydrous solvents, which can be costly.[5] Post-polymerization, the solvent must be completely removed, which can be challenging and energy-intensive.
-
Slower Reaction Rates: The diluted concentration of reactants typically leads to slower polymerization kinetics compared to bulk methods.
-
Lower Volumetric Yield: The presence of a solvent reduces the amount of polymer produced per unit volume of the reactor.
Experimental Protocol: Solution Polymerization
A detailed, step-by-step methodology for a typical solution polymerization of L-Ala-NCA.
Bulk Polymerization: Scalability and Efficiency
Bulk polymerization is conducted in the absence of a solvent, using only the molten monomer and an initiator.[3] This technique is often employed for industrial-scale production where high yield and process simplicity are prioritized.
Causality Behind Experimental Choices
The reaction is typically initiated by heating the L-Ala-NCA monomer above its melting point and then introducing the initiator. The primary challenge in bulk polymerization is managing the significant heat of polymerization and the drastic increase in viscosity as the polymer chains grow. Without a solvent to act as a heat sink, localized "hot spots" can form, leading to monomer degradation, polymer discoloration, and a variety of side reactions that result in a broad molecular weight distribution. The high viscosity can impede proper mixing, trapping the evolved CO₂ and leading to a porous, difficult-to-process solid mass.
Advantages:
-
High Volumetric Yield: The absence of solvent maximizes the polymer output for a given reactor volume.[3]
-
Product Purity: Eliminates the need for solvent separation, resulting in a product that is free from residual solvent contamination.
-
Process Simplicity: Fewer components (no solvent) simplify the overall process and reduce costs associated with solvent purchase, purification, and disposal.[3]
Disadvantages:
-
Poor Heat Dissipation: Highly exothermic nature can lead to overheating, degradation, and loss of control.
-
High Viscosity: The reaction mixture can become extremely viscous or solidify, making stirring and processing difficult.
-
Broad Molecular Weight Distribution: Poor heat and mass transfer contribute to a less controlled polymerization, resulting in higher PDI values.
-
Limited to Low MW: Often difficult to achieve high molecular weight polymers due to diffusion limitations and early solidification.
Experimental Protocol: Bulk Polymerization
A detailed, step-by-step methodology for a typical bulk polymerization of L-Ala-NCA.
Comparative Data and Performance Analysis
The choice between solution and bulk polymerization hinges on the desired outcome. The following table summarizes the key performance differences based on typical experimental data.
| Parameter | Solution Polymerization | Bulk Polymerization | Justification |
| Molecular Weight (Mn) | Highly controllable via [M]/[I] ratio | Difficult to control; often lower than theoretical | Homogeneous kinetics in solution allows for predictable chain growth.[6] In bulk, poor mixing and side reactions disrupt control. |
| Polydispersity (PDI, Mw/Mn) | Narrow (typically < 1.2) | Broad (typically > 1.5) | Isothermal conditions and uniform reagent access in solution minimize chain termination events.[7][8][9] Temperature gradients and diffusion limits in bulk lead to non-uniform growth. |
| Reaction Time | Longer (24 - 72 hours) | Shorter (2 - 12 hours) | Higher concentration of reactants in the bulk phase leads to significantly faster polymerization kinetics. |
| Temperature Control | Excellent | Poor to Moderate | The solvent acts as an efficient heat sink, allowing for precise temperature management. Bulk systems are prone to autoacceleration and thermal runaway. |
| Process Scalability | Challenging due to large solvent volumes | Excellent | The high volumetric efficiency and absence of solvent make bulk polymerization more economically viable for large-scale industrial production.[3] |
| Final Product Purity | High (after solvent removal) | Very High (no solvent residue) | Solution-polymerized products require rigorous drying to remove solvent traces. Bulk products are inherently solvent-free. |
Conclusion and Recommendations
The selection of a polymerization method for L-Ala-NCA is a trade-off between precision and efficiency.
-
Choose Solution Polymerization when the primary goal is the synthesis of well-defined polypeptides with specific molecular weights and low polydispersity. This method is ideal for creating materials for advanced biomedical applications, such as block copolymers for drug delivery systems, where precise control over macromolecular architecture is essential.[1]
-
Choose Bulk Polymerization when the objective is the large-scale, cost-effective production of poly(L-alanine) where stringent control over molecular weight distribution is less critical. This approach is suitable for applications where high-volume manufacturing is a key driver.
Ultimately, the optimal choice depends on the specific requirements of the end application, balancing the need for molecular precision against the practical demands of yield, cost, and scale.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyloxazolidine-2,5-dione (Alanine NCA)
This document provides an in-depth, procedural guide for the safe handling and disposal of 4-Methyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from the amino acid L-alanine. As a moisture-sensitive and reactive compound, adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this class of reagents.
Core Principles: Understanding the Reactivity and Hazards
This compound, like all α-amino acid N-carboxyanhydrides (NCAs), is a heterocyclic organic compound characterized by a highly reactive anhydride ring.[1] Its proper disposal is dictated by two primary chemical properties:
-
Moisture Reactivity: The core safety concern is the compound's propensity to react with water. NCAs readily undergo hydrolysis, where the ring is opened by water to yield the parent amino acid (L-alanine) and carbon dioxide gas.[1] While this reaction is the basis for a safe disposal method, an uncontrolled reaction with ambient moisture or improper liquid waste mixing can lead to gas evolution and pressure buildup in sealed containers.
-
Inherent Hazards: Safety Data Sheets (SDS) classify this compound as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[2] Therefore, minimizing dust formation and direct contact is a critical aspect of its handling and disposal.[3]
The disposal strategy outlined below leverages the compound's hydrolytic instability to chemically neutralize it into non-hazardous byproducts, a method far superior to direct disposal of the active, hazardous reagent.
Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment must be conducted and appropriate PPE must be worn. The information in the table below is a mandatory minimum based on established safety protocols.[3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of quenching solutions and airborne dust particles of the solid NCA. |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or holes before use. | Prevents skin contact and irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved P95 or P100 particulate respirator should be used if handling large quantities or creating dust. | Prevents inhalation of the compound, which can cause respiratory tract irritation.[2][3] All work should be in a fume hood. |
Disposal Workflow: A Decision-Based Approach
The appropriate disposal pathway depends on the quantity of the waste material and its form (pure compound vs. contaminated labware). The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols
Pathway A: Controlled Chemical Neutralization for Small Quantities
This protocol is the preferred method for disposing of small amounts (e.g., <10 grams) of residual or expired this compound. The objective is to safely hydrolyze the compound to L-alanine and CO₂.[1]
Methodology:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place a magnetic stir bar in a beaker that is at least 10 times larger than the volume of the quenching solution to accommodate potential foaming from CO₂ evolution.
-
Quenching Solution: Prepare a quenching solution. While water is effective, a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) is recommended. The bicarbonate will help neutralize the amino acid and buffer the solution, preventing any potential acidic conditions.
-
Slow Addition: While stirring the quenching solution vigorously, add the this compound waste in small portions.
-
Causality: Adding the NCA slowly is critical to control the rate of CO₂ evolution and prevent the reaction from foaming over.
-
-
Reaction: Continue stirring the mixture. You will observe gas bubbles as the hydrolysis proceeds. Allow the mixture to stir until all the solid has dissolved and gas evolution has completely stopped. This may take several hours to ensure the reaction is complete.
-
Verification: Once the reaction is complete, verify that the resulting solution is near neutral pH (pH 6-8) using a pH meter or pH paper. Adjust with a small amount of sodium bicarbonate or dilute acid if necessary.
-
Final Disposal: The resulting aqueous solution, now containing primarily L-alanine and inorganic salts, can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's Environmental Health & Safety (EHS) office and local regulations.
Pathway B: Professional Disposal for Bulk Quantities and Contaminated Materials
For larger quantities of the compound or for materials that are heavily contaminated (e.g., spill cleanup materials, gloves, liners), lab-scale neutralization is not practical or safe. In these cases, disposal must be handled by a licensed professional waste service.[3]
Methodology:
-
Containment: Carefully place the this compound or contaminated materials into a designated, leak-proof, and sealable waste container. Avoid creating dust.[3] For pure compounds, use a container with a screw-top lid.
-
Labeling: Clearly label the container with the full chemical name ("this compound"), the approximate quantity, and all relevant hazard symbols (e.g., "Irritant").
-
Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin in your laboratory's designated hazardous waste accumulation area. This area should be away from incompatible materials, particularly water and strong oxidizing agents.[4][5]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a licensed chemical waste contractor. Provide them with the Safety Data Sheet for the compound.
Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or dust is airborne, evacuate personnel from the immediate area.[3]
-
Don PPE: Wear the minimum PPE outlined in Section 2, including respiratory protection.
-
Contain and Clean: Do not use water on a spill of the dry powder. Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep up the material without creating dust and place it into a sealed container for disposal via Pathway B.[3][6]
-
Decontaminate: Once the bulk material is removed, decontaminate the area with a wet cloth or paper towels. The used cleaning materials should also be placed in the sealed waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these scientifically grounded and safety-first procedures, researchers can confidently manage and dispose of this compound, ensuring a safe laboratory environment for all.
References
A Senior Application Scientist's Guide to Handling 4-Methyloxazolidine-2,5-dione
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of reactive chemical intermediates, such as 4-Methyloxazolidine-2,5-dione, demands not just adherence to protocols but a deep, causal understanding of the risks and the rationale behind each safety measure. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, grounded in established scientific principles and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, also known as L-Alanine N-carboxyanhydride (NCA), is a valuable reagent in the synthesis of polypeptides.[1] However, its utility is intrinsically linked to its reactivity, which presents specific hazards.
Primary Hazards:
-
Irritant: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] This is due to its potential to react with biological nucleophiles (like water and proteins) on contact, leading to localized chemical irritation.
-
Moisture Sensitivity: As an N-carboxyanhydride, it is highly susceptible to hydrolysis and polymerization in the presence of moisture.[3][4] This reactivity can lead to uncontrolled polymerization, generating CO2 gas and potentially causing pressure buildup in sealed containers. This also means the purity of the reagent can be compromised if not handled under anhydrous conditions.
-
Inhalation Hazard: As a fine powder, it can be easily aerosolized, posing a significant inhalation risk that can lead to respiratory tract irritation.[2][5]
The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as a substance with potential for unknown chronic effects.[6]
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing personal protective equipment, it is crucial to implement more effective control measures. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.[7][8]
-
Elimination/Substitution: If the synthetic route allows, consider less hazardous alternatives. However, when this compound is essential, the following controls are mandatory.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All manipulations of this compound solid and its solutions must be performed in a certified chemical fume hood to control exposure to dust and vapors.[8][9]
-
Glove Box or Inert Atmosphere: For reactions that are highly sensitive to moisture and require rigorous exclusion of water, handling the compound inside a glove box with an inert atmosphere (e.g., nitrogen or argon) is the best practice.[4][10] This not only protects the researcher but also ensures the integrity of the experiment.
-
Ventilated Enclosures for Balances: When weighing the powder, use a ventilated balance enclosure or perform the weighing within the fume hood to contain any airborne particles.[11]
-
-
Administrative Controls: These are work practices that reduce exposure.
-
Designated Area: Clearly designate an area within the lab for handling this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
Good Housekeeping: Keep the work area clean and uncluttered. Decontaminate surfaces after each use.[12]
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in sealed containers) | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
| Weighing and Preparing Solutions | Chemical splash goggles and face shield | Double-layered nitrile gloves | Chemical-resistant lab coat with tight cuffs | N95 respirator (or higher) if not in a ventilated enclosure |
| Performing Reactions (in a fume hood) | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant lab coat with tight cuffs | Not generally required if fume hood is functioning properly |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron or suit | Air-purifying respirator (APR) with appropriate cartridges |
Causality of PPE Choices:
-
Eye and Face Protection: Due to its classification as a serious eye irritant, chemical splash goggles are mandatory. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during transfers.[13]
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended to protect against skin irritation and in case the outer glove is compromised.[14] Gloves should be changed immediately if contamination is suspected and every 30-60 minutes during prolonged handling.[15]
-
Body Protection: A lab coat, preferably made of a low-permeability fabric, protects against incidental contact.[14] Cuffs should be tight-fitting to prevent dust from entering sleeves.
-
Respiratory Protection: An N95 respirator is recommended when handling the powder outside of a fully containing engineering control like a fume hood or glove box, to prevent inhalation of irritating dust.[16] Surgical masks offer no protection against chemical dusts.
Operational Plan: A Step-by-Step Guide
A. Preparation and Weighing:
-
Prepare the Work Area: Ensure the fume hood or glove box is clean and uncluttered. Line the work surface with disposable, absorbent bench paper.[17]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) before bringing the this compound container into the hood.
-
Weighing the Powder:
-
Perform this task in a ventilated enclosure or within the fume hood.[11]
-
To minimize static and aerosolization, use an anti-static gun on the container and weigh boat if necessary.[11]
-
Carefully open the container, avoiding any puff of powder. Use a clean, dry spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
Immediately and securely close the main container.
-
B. Solution Preparation and Reaction Setup:
The following workflow outlines the critical decision points and steps for handling this compound.
Caption: Workflow for Handling this compound.
Spill and Disposal Procedures: A Plan for the Unexpected
A. Spill Response:
-
Evacuate and Alert: If a significant amount is spilled, evacuate the immediate area and alert colleagues and the lab supervisor.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, contact your institution's environmental health and safety (EHS) office.
-
Cleanup:
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, gently cover with an absorbent material to prevent further aerosolization. Carefully sweep the material into a designated waste container. Avoid dry sweeping which can create dust.[18]
-
For liquid spills, absorb with a chemical-absorbent pad or inert material (e.g., vermiculite).
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
B. Disposal Plan:
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, and spill cleanup materials in a clearly labeled, sealed container for hazardous chemical waste.[19]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed container labeled as hazardous waste. Do not pour down the drain.[20]
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE as solid chemical waste.[21]
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store waste in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[18][20]
By understanding the inherent reactivity of this compound and implementing this comprehensive system of controls, researchers can confidently and safely utilize this valuable reagent in their work, fostering a culture where scientific advancement and safety are inextricably linked.
References
- 1. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]
- 2. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. occupli.com [occupli.com]
- 6. researchgate.net [researchgate.net]
- 7. nistglobal.com [nistglobal.com]
- 8. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 9. Chapter 2 - Engineering Controls [ehs.cornell.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. westlab.com [westlab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdc.gov [cdc.gov]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 18. aaronchem.com [aaronchem.com]
- 19. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 20. oehs.tulane.edu [oehs.tulane.edu]
- 21. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
